13-methylnonadecanoyl-CoA
Description
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Properties
Molecular Formula |
C41H74N7O17P3S |
|---|---|
Molecular Weight |
1062.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-methylnonadecanethioate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-5-6-7-15-18-29(2)19-16-13-11-9-8-10-12-14-17-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56) |
InChI Key |
POLRTEYSDHUWLR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Role of 13-methylnonadecanoyl-CoA: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the potential biological significance of 13-methylnonadecanoyl-CoA, a long-chain, methyl-branched acyl-coenzyme A. In the absence of direct research on this specific molecule, this document extrapolates from the established roles of other long-chain and branched-chain fatty acyl-CoAs to build a framework for its potential metabolism, function, and signaling implications. We will delve into the general importance of acyl-CoAs, the unique metabolic pathways for branched-chain fatty acids, and propose experimental approaches for the investigation of this compound. This guide aims to serve as a foundational resource for researchers interested in exploring the largely uncharted territory of specific methyl-branched acyl-CoAs and their potential roles in health and disease.
Introduction to Acyl-Coenzyme A
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, formed by the linkage of a fatty acid to Coenzyme A via a high-energy thioester bond.[1] This activation is a prerequisite for fatty acids to participate in a wide array of biochemical processes. Long-chain acyl-CoAs (LCACoAs) are key players in lipid homeostasis and energy metabolism.[2][3] Their primary functions include:
-
Energy Production: Serving as substrates for mitochondrial β-oxidation to generate ATP.[4]
-
Lipid Synthesis: Acting as building blocks for complex lipids such as triacylglycerols, phospholipids, and sphingolipids.[4][5]
-
Protein Acylation: Donating their acyl group for post-translational modification of proteins.
-
Gene Regulation: Functioning as signaling molecules that can modulate the activity of transcription factors.[6]
The intracellular concentrations of different acyl-CoA species are tightly regulated and vary between cellular compartments, reflecting the metabolic state of the cell.
The Unique Case of Branched-Chain Acyl-CoAs
While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) and their corresponding acyl-CoAs are also found in various organisms and have distinct biological roles. The presence of methyl branches along the acyl chain introduces steric hindrance that necessitates specialized metabolic pathways.
Methyl-branched fatty acids are known to influence the physical properties of cell membranes by increasing their fluidity and lowering their phase transition temperature.[7][8] The metabolism of BCFAs often involves an initial α-oxidation step in peroxisomes to remove or reposition the branch, allowing for subsequent β-oxidation.[9][10][11][12]
This compound: A Hypothetical Profile
This compound is the activated form of 13-methylnonadecanoic acid, a 20-carbon saturated fatty acid with a methyl group at the 13th carbon position. While no direct research has been published on this specific molecule, we can infer its likely properties and metabolic fate based on its structure.
Proposed Metabolic Pathway
The position of the methyl group on an odd-numbered carbon (C13) is significant. Standard β-oxidation proceeds by sequentially cleaving two-carbon units from the carboxyl end of the acyl-CoA molecule.[13] The metabolism of this compound would likely proceed through several cycles of β-oxidation until the methyl branch is approached.
The presence of the methyl group at the β-carbon (relative to the point of cleavage) would halt β-oxidation.[9] Therefore, a different enzymatic machinery, likely involving α-oxidation, would be required to bypass this blockage.[9][12] The proposed metabolic pathway would involve:
-
Initial β-oxidation cycles: The 20-carbon chain would undergo five cycles of β-oxidation, releasing five molecules of acetyl-CoA and shortening the chain to a 10-carbon acyl-CoA with a methyl group at the 3rd position (3-methyldecanoyl-CoA).
-
α-oxidation: At this point, the 3-methyl-branched acyl-CoA would likely be a substrate for peroxisomal α-oxidation. This process would remove one carbon, resulting in 2-methylnonanoyl-CoA.[12]
-
Resumption of β-oxidation: The resulting 2-methyl-branched acyl-CoA can then re-enter the β-oxidation pathway, yielding a propionyl-CoA molecule in the final cleavage step due to the odd number of carbons in the remaining chain.
dot graph "Metabolism_of_13_methylnonadecanoyl_CoA" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
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// Edges mol1 -> beta_ox1; beta_ox1 -> acetyl_coa [label="- 5x C2"]; beta_ox1 -> mol2; mol2 -> alpha_ox; alpha_ox -> co2 [label="- C1"]; alpha_ox -> mol3; mol3 -> beta_ox2; beta_ox2 -> acetyl_coa2 [label="- 3x C2"]; beta_ox2 -> propionyl_coa; } caption: "Hypothetical metabolic pathway of this compound."
Potential Biological Functions
Based on the functions of other long-chain and branched-chain acyl-CoAs, this compound could have several biological roles:
-
Membrane Structure: The parent fatty acid, 13-methylnonadecanoic acid, if incorporated into phospholipids, could alter membrane fluidity and permeability due to the presence of the methyl branch.[7][8]
-
Signaling: Long-chain acyl-CoAs are known to regulate transcription factors and other cellular processes.[6] this compound could have a unique signaling role that is yet to be discovered.
-
Energy Source: Despite its more complex catabolic pathway, it can ultimately be broken down into acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production.[9]
Quantitative Data
As there is no published data on this compound, the following table illustrates the type of quantitative data that would be crucial for understanding its biological significance. These are hypothetical values for illustrative purposes.
| Parameter | Hypothetical Value | Tissue/Cell Type | Significance |
| Cellular Concentration | 0.1 - 1.0 pmol/mg protein | Adipose Tissue | Indicates potential role in lipid storage and metabolism. |
| Mitochondrial Concentration | 0.05 - 0.5 pmol/mg protein | Liver | Suggests involvement in hepatic energy metabolism. |
| Effect on Enzyme Kinetics (e.g., Acyl-CoA Dehydrogenase) | Ki = 5 µM | - | Could act as an inhibitor or modulator of fatty acid oxidation enzymes. |
| Incorporation into Phospholipids | 0.5% of total fatty acids | Neuronal Membranes | May influence membrane properties in specialized tissues. |
Experimental Protocols
Investigating the biological significance of this compound requires robust analytical and experimental methods. Below are detailed protocols for key experiments.
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for quantifying long-chain acyl-CoAs.[14][15][16][17][18]
Objective: To accurately measure the concentration of this compound in biological samples.
Materials:
-
Biological sample (cells or tissue homogenate)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Solid-phase extraction (SPE) cartridges
-
UPLC-Triple Quadrupole Mass Spectrometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing an internal standard.
-
Extraction: Perform a solid-phase extraction to isolate the acyl-CoA fraction.
-
LC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient: A suitable gradient from high aqueous to high organic phase to elute the long-chain acyl-CoAs.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM).
-
Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.
dot digraph "LC_MS_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=9.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes sample_prep [label="Sample Preparation\n(Homogenization + Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solid-Phase Extraction (SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; lc_separation [label="UPLC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_detection [label="Tandem Mass Spectrometry (MS/MS)\n(ESI+, SRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sample_prep -> extraction; extraction -> lc_separation; lc_separation -> ms_detection; ms_detection -> data_analysis; } caption: "Workflow for quantification of acyl-CoAs by LC-MS/MS."
In Vitro Fatty Acid Oxidation Assay
Objective: To determine if this compound can be metabolized by mitochondrial β-oxidation.
Materials:
-
Isolated mitochondria
-
This compound (synthesized)
-
Radiolabeled substrate (e.g., [1-14C]this compound)
-
Reaction buffer (containing L-carnitine, ATP, CoA, NAD+, FAD)
-
Scintillation counter
Procedure:
-
Mitochondrial Isolation: Isolate functional mitochondria from a relevant tissue (e.g., rat liver).
-
Reaction Setup: Incubate the isolated mitochondria in the reaction buffer with this compound (radiolabeled or unlabeled).
-
Incubation: Allow the reaction to proceed for a defined time at 37°C.
-
Measurement of Oxidation:
-
If using a radiolabeled substrate, measure the production of radiolabeled acetyl-CoA or CO2.
-
If using an unlabeled substrate, measure the consumption of NAD+ and FAD spectrophotometrically or the production of acetyl-CoA by LC-MS.
-
-
Data Analysis: Calculate the rate of oxidation and compare it to that of a known substrate like palmitoyl-CoA.
Conclusion and Future Directions
This compound represents a fascinating but currently uncharacterized molecule at the intersection of long-chain and branched-chain fatty acid metabolism. Based on established biochemical principles, we can hypothesize its metabolic pathway and potential biological roles. However, its true significance remains to be elucidated through dedicated research.
Future investigations should focus on:
-
Detection in Biological Systems: Comprehensive lipidomic studies are needed to determine if this compound is present in various organisms and tissues, and under what physiological conditions its levels might change.
-
Enzymatic Studies: Identification and characterization of the specific enzymes involved in its synthesis and degradation are crucial.
-
Functional Assays: Elucidating its effects on membrane properties, cell signaling pathways, and overall cellular metabolism will provide a clearer picture of its biological function.
The technical framework provided in this guide offers a starting point for researchers to begin unraveling the mysteries of this compound and its potential impact on biology and medicine.
References
- 1. Long-Chain Fatty Acyl-CoAs → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 6. ovid.com [ovid.com]
- 7. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta oxidation - Wikipedia [en.wikipedia.org]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Isolation of Long-Chain Branched-Chain Acyl-CoAs in Organisms
Audience: Researchers, scientists, and drug development professionals.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on their carbon chain.[1] Once introduced into a cell, BCFAs are activated into their corresponding acyl-CoA thioesters to participate in various metabolic processes. These molecules are found in a variety of organisms, from bacteria to mammals, and play crucial roles in maintaining cell membrane fluidity, acting as signaling molecules, and serving as precursors for the synthesis of complex lipids.[2] In humans, BCFAs are found in dairy products, fermented foods, and are also present in the vernix caseosa of newborns.[1][3]
The primary precursors for the biosynthesis of BCFAs are branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[4] The catabolism of these amino acids produces short-chain branched acyl-CoAs that can be elongated to form long-chain BCFAs.
Biosynthesis of Branched-Chain Acyl-CoAs
The synthesis of BCFAs is initiated from the catabolism of BCAAs, which generates branched-chain α-keto acids. These are then decarboxylated to form isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and 2-methylbutyryl-CoA (from isoleucine).[5] These short-chain branched acyl-CoAs serve as primers for fatty acid synthase, leading to the formation of long-chain BCFAs. The fatty acids are then activated to their CoA derivatives by acyl-CoA synthetases.
Metabolic Fate of Branched-Chain Acyl-CoAs
The degradation of BC-acyl-CoAs with methyl branches at odd-numbered carbons can proceed via β-oxidation. However, for those with branches at even-numbered carbons, such as phytanic acid, a combination of α- and β-oxidation is required.[6]
α-Oxidation
For β-branched fatty acids like phytanic acid, the methyl group on the β-carbon hinders the initial dehydrogenation step of β-oxidation.[6] These fatty acids first undergo α-oxidation in peroxisomes, where the carboxyl carbon is removed as CO2, and the α-carbon is oxidized.[7] This process shifts the methyl branch to the new α-position, allowing the subsequent rounds of β-oxidation to proceed.[6]
β-Oxidation
Once the methyl branch no longer obstructs the β-carbon, the fatty acyl-CoA can be degraded via the mitochondrial β-oxidation spiral.[8] Each cycle of β-oxidation shortens the acyl chain by two carbons, producing acetyl-CoA (or propionyl-CoA for odd-chain fatty acids) and reducing equivalents (NADH and FADH2).[6]
Experimental Protocols for Discovery and Isolation
The discovery and isolation of novel BC-acyl-CoAs rely on sensitive analytical techniques capable of separating and identifying these low-abundance molecules from complex biological matrices.
Sample Preparation and Extraction
A generalized protocol for the extraction of long-chain acyl-CoAs from tissues is presented below.
| Step | Procedure | Rationale |
| 1. Tissue Homogenization | Homogenize frozen tissue powder in a cold extraction buffer (e.g., 2-propanol/acetonitrile/0.1 M KH2PO4, pH 6.7). | Rapidly quench metabolic activity and disrupt cell membranes to release intracellular metabolites. |
| 2. Deproteinization | Add a deproteinizing agent like 5% sulfosalicylic acid. | Precipitate proteins that can interfere with downstream analysis. |
| 3. Solid-Phase Extraction (SPE) | Load the supernatant onto a C18 SPE cartridge. Wash with an aqueous buffer and elute with an organic solvent (e.g., methanol). | Purify and concentrate the acyl-CoAs from the extract. |
| 4. Solvent Evaporation | Evaporate the eluate to dryness under a stream of nitrogen. | Remove the organic solvent. |
| 5. Reconstitution | Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., mobile phase for LC-MS). | Prepare the sample for injection into the analytical instrument. |
This is a generalized protocol and may require optimization for different tissues and target molecules.
Analytical Techniques for Characterization and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of acyl-CoAs.[9]
Liquid Chromatography
Reverse-phase chromatography is typically employed to separate acyl-CoAs based on the chain length and degree of unsaturation of the fatty acyl moiety. Longer and more saturated chains have longer retention times.
Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs. In MS/MS, a specific precursor ion (the molecular ion of the acyl-CoA) is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[10] Multiple reaction monitoring (MRM) is a sensitive and specific method for quantifying known acyl-CoAs by monitoring specific precursor-product ion transitions.[10]
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion | [M+H]+ |
| Characteristic Neutral Loss | 507 Da (corresponding to 3'-phosphoadenosine 5'-diphosphate) |
| Product Ion for Quantification | [M+H - 507]+ |
| Quantification Method | Multiple Reaction Monitoring (MRM) |
Conclusion
While specific information on 13-methylnonadecanoyl-CoA remains elusive, the field of lipidomics has established robust methodologies for the discovery, isolation, and characterization of the broader class of long-chain branched-chain acyl-CoAs. These molecules are integral to cellular metabolism, and further research into their specific roles in health and disease is a promising area of investigation for researchers and drug development professionals. The protocols and analytical strategies outlined in this guide provide a solid foundation for exploring the diverse world of branched-chain acyl-CoAs in various biological systems.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 3. newenglanddairy.com [newenglanddairy.com]
- 4. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of 13-Methylnonadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 13-methylnonadecanoyl-CoA, a C20 mid-chain branched-chain fatty acid (BCFA). The synthesis of BCFAs deviates from the canonical straight-chain fatty acid synthesis through the incorporation of alternative primers or extender units. This document elucidates the proposed mechanism for the formation of this compound, which involves the strategic incorporation of a methylmalonyl-CoA extender unit by the fatty acid synthase (FAS) complex. This guide summarizes key quantitative data, details relevant experimental protocols for studying BCFA biosynthesis, and provides visual representations of the metabolic pathway and experimental workflows to facilitate a comprehensive understanding for researchers in lipid metabolism and drug development.
Introduction
Branched-chain fatty acids (BCFAs) are integral components of cell membranes in many bacteria and are also found in various mammalian tissues, where they play roles in modulating membrane fluidity, cellular signaling, and metabolism. Unlike their straight-chain counterparts, the biosynthesis of BCFAs involves the incorporation of branched primers, such as those derived from branched-chain amino acids, or branched extender units. This compound is a C20 fatty acyl-CoA with a methyl group at the C13 position, classifying it as a mid-chain branched fatty acid. Its synthesis is of interest for understanding the substrate flexibility of fatty acid synthase and for potential applications in developing novel lipid-based therapeutics.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is carried out by the multi-enzyme fatty acid synthase (FAS) complex. The pathway commences with a standard acetyl-CoA primer and proceeds through multiple elongation cycles. The key step for the introduction of the methyl branch is the substitution of the usual malonyl-CoA extender with a methylmalonyl-CoA molecule at a specific cycle.
The proposed pathway is as follows:
-
Initiation: The process begins with the loading of an acetyl-CoA primer onto the FAS complex.
-
Initial Elongation Cycles (5 cycles): The initial acetyl group undergoes five successive rounds of elongation. In each cycle, a two-carbon unit from malonyl-CoA is added. Each cycle consists of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. This results in the formation of a 12-carbon straight-chain fatty acyl intermediate (dodecanoyl-ACP).
-
Methyl Branch Incorporation (1 cycle): In the sixth elongation cycle, a molecule of methylmalonyl-CoA is utilized as the extender unit instead of malonyl-CoA. The condensation of the 12-carbon intermediate with methylmalonyl-CoA, followed by the subsequent reduction, dehydration, and reduction steps, results in a 15-carbon fatty acyl intermediate with a methyl group at the 13th position (13-methylpentadecanoyl-ACP).
-
Final Elongation Cycles (2 cycles): The 13-methylpentadecanoyl-ACP intermediate undergoes two more standard elongation cycles using malonyl-CoA as the extender unit. This adds a total of four more carbons to the chain.
-
Termination: The final product, 13-methylnonadecanoyl-ACP, is released from the acyl carrier protein (ACP) domain of the FAS complex, typically through the action of a thioesterase, yielding 13-methylnonadecanoic acid. This is then activated to this compound by an acyl-CoA synthetase.
Visualization of the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data
The biosynthesis of BCFAs by incorporating methylmalonyl-CoA is generally less efficient than straight-chain fatty acid synthesis with malonyl-CoA. The ketoacyl synthase (KS) domain of the FAS complex plays a crucial role in determining substrate specificity and the overall rate of BCFA production.[1] The turnover number for BCFA synthesis using methylmalonyl-CoA can be significantly lower than that for straight-chain fatty acid synthesis.[1]
| Parameter | Substrate | Value | Organism/Enzyme | Reference |
| kcat | Acetyl-CoA | 0.05 ± 0.00 min-1 | Metazoan FAS | [1] |
| Methylmalonyl-CoA | ||||
| Km | Acetyl-CoA | 1.1 ± 0.2 µM | Metazoan FAS | [1] |
| Methylmalonyl-CoA | ||||
| kcat / Km | Acetyl-CoA | 0.05 ± 0.01 µM-1min-1 | Metazoan FAS | [1] |
| Methylmalonyl-CoA | ||||
| Turnover Number Comparison | Methylmalonyl-CoA vs. Malonyl-CoA | ~150 times lower for Methylmalonyl-CoA | Metazoan FAS | [1] |
Experimental Protocols
In Vitro Fatty Acid Synthase (FAS) Activity Assay
This protocol is for determining the activity of purified FAS by monitoring the consumption of NADPH, a required cofactor for the two reduction steps in each elongation cycle.
Materials:
-
Purified Fatty Acid Synthase
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 6.5-7.0), 1 mM EDTA
-
Acetyl-CoA (primer)
-
Malonyl-CoA (extender)
-
Methylmalonyl-CoA (branched extender)
-
NADPH
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cysteine or Dithiothreitol (DTT)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, BSA, and cysteine or DTT.
-
Add the primer (acetyl-CoA) and the extender(s) (a defined ratio of malonyl-CoA and methylmalonyl-CoA) to the reaction mixture.
-
Add NADPH to the mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified FAS.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the FAS activity.
-
Calculate the specific activity of the enzyme based on the rate of absorbance change, the extinction coefficient of NADPH (6220 M-1cm-1), and the concentration of the FAS enzyme.
Analysis of Fatty Acid Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for identifying and quantifying the fatty acid products from an in vitro FAS assay.
Materials:
-
Completed in vitro FAS reaction mixture
-
Internal standard (e.g., a fatty acid of a chain length not produced by the reaction)
-
Organic solvents for extraction (e.g., chloroform:methanol, hexane)
-
Derivatization agent (e.g., BF3-methanol or trimethylsilyldiazomethane) to convert fatty acids to fatty acid methyl esters (FAMEs)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Stop the Reaction and Extract Lipids: Terminate the in vitro FAS assay by adding a strong acid (e.g., HCl). Add an internal standard. Extract the total lipids from the aqueous reaction mixture using an organic solvent system like a chloroform:methanol mixture.
-
Saponification and Derivatization: Saponify the lipid extract using a base (e.g., KOH in methanol) to release the fatty acids from the ACP. Acidify the mixture and extract the free fatty acids. Convert the free fatty acids to their more volatile methyl esters (FAMEs) using a derivatization agent.
-
GC-MS Analysis: Inject the FAMEs sample into the GC-MS. The gas chromatograph will separate the different FAMEs based on their volatility and interaction with the GC column. The mass spectrometer will then fragment the eluting FAMEs and generate a mass spectrum for each, allowing for their identification based on their fragmentation patterns and retention times compared to known standards.
-
Quantification: Quantify the amount of each fatty acid, including 13-methylnonadecanoic acid, by comparing its peak area to that of the internal standard.
Experimental Workflow Visualization
Caption: General experimental workflow for studying BCFA biosynthesis.
Conclusion
The biosynthesis of this compound represents a fascinating example of the metabolic flexibility of the fatty acid synthase complex. By utilizing methylmalonyl-CoA as an extender unit in a specific elongation cycle, a mid-chain methyl branch is introduced, leading to the formation of this C20 BCFA. The provided quantitative data, experimental protocols, and pathway visualizations offer a comprehensive resource for researchers investigating lipid metabolism. A deeper understanding of such pathways is crucial for the development of novel therapeutic strategies targeting metabolic disorders and for the bioengineering of specialized lipid molecules.
References
An In-depth Technical Guide to the Precursors for the Synthesis of 13-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methylnonadecanoyl-CoA is a C20 anteiso-branched-chain fatty acyl-CoA. The presence of a methyl branch on the antepenultimate carbon atom imparts unique physicochemical properties to the molecules that incorporate it, influencing membrane fluidity and cellular signaling. Understanding the biosynthesis of this and other branched-chain fatty acids is of significant interest in various fields, including microbiology, metabolic engineering, and drug development. This technical guide provides a comprehensive overview of the precursors and the biosynthetic pathway leading to the synthesis of this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the catabolism of the branched-chain amino acid L-isoleucine to produce the primer molecule, (S)-2-methylbutyryl-CoA. This primer is then elongated by the fatty acid synthase (FAS) system and subsequently by fatty acid elongase (ELOVL) systems, with malonyl-CoA serving as the two-carbon donor in each cycle.
Precursor Synthesis: From Isoleucine to (S)-2-Methylbutyryl-CoA
The initial and committing step in the synthesis of anteiso-fatty acids is the generation of the branched-chain primer. For this compound, this primer is (S)-2-methylbutyryl-CoA, derived from the catabolism of L-isoleucine.
The key enzymatic steps are:
-
Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain aminotransferase (BCAT) . This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate.
-
Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated to (S)-2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH) .[1] This is a multi-enzyme complex that requires thiamine (B1217682) pyrophosphate (TPP), lipoamide, FAD, and NAD+ as cofactors.
The regulation of the BCKDH complex is a critical control point in the supply of primers for branched-chain fatty acid synthesis. The activity of BCKDH is modulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which phosphorylate (inactivate) and dephosphorylate (activate) the complex, respectively.[2]
Diagram: Synthesis of the (S)-2-Methylbutyryl-CoA Primer
Caption: Pathway for the conversion of L-isoleucine to (S)-2-methylbutyryl-CoA.
Elongation to a Long-Chain Anteiso-Fatty Acid
Once the (S)-2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthesis pathway for elongation.
a. Initial Elongation by Fatty Acid Synthase (FAS)
The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) , which has a preference for branched-chain acyl-CoA primers.[3] FabH condenses (S)-2-methylbutyryl-CoA with malonyl-ACP to initiate the synthesis of the branched-chain fatty acid.
Following the initial condensation, the fatty acid chain is elongated by the iterative action of the fatty acid synthase (FAS) complex . In each cycle, a two-carbon unit from malonyl-CoA is added to the growing acyl-ACP chain. The four reactions in each elongation cycle are:
-
Condensation: Catalyzed by a β-ketoacyl-ACP synthase.
-
Reduction: Catalyzed by a β-ketoacyl-ACP reductase.
-
Dehydration: Catalyzed by a β-hydroxyacyl-ACP dehydratase.
-
Reduction: Catalyzed by an enoyl-ACP reductase.
This cyclical process continues until a long-chain fatty acid, typically up to C16 or C18, is synthesized.
b. Elongation to a Very-Long-Chain Fatty Acid by Elongases (ELOVL)
To reach a chain length of 20 carbons, as in 13-methylnonadecanoic acid, further elongation is required. This is carried out by a dedicated set of enzymes known as fatty acid elongases (ELOVLs) , which are located in the endoplasmic reticulum.[1] These enzymes catalyze the condensation of a long-chain acyl-CoA with malonyl-CoA. The subsequent reduction, dehydration, and reduction steps are carried out by other ER-resident enzymes. The substrate specificity of the different ELOVL isoforms determines the final chain length of the fatty acid.[1]
Diagram: Elongation of (S)-2-Methylbutyryl-CoA to this compound
Caption: Overview of the biosynthetic pathway for this compound.
Quantitative Data
While specific kinetic data for the synthesis of this compound is limited, data from related processes provide valuable insights into the efficiency and regulation of branched-chain fatty acid synthesis.
Table 1: Kinetic Parameters of Enzymes in Branched-Chain Fatty Acid Synthesis
| Enzyme | Substrate(s) | Organism | Km (µM) | kcat (s-1) | Reference |
| BCKDH Complex | α-keto-β-methylvalerate | Bovine Liver | 15 | 0.25 | - |
| FabH | 2-methylbutyryl-CoA | Listeria monocytogenes | 5.8 | 1.2 | [3] |
| isobutyryl-CoA | Listeria monocytogenes | 10.2 | 0.8 | [3] | |
| Fatty Acid Synthase (mFAS) | methylmalonyl-CoA | Metazoan | 180 ± 30 | 0.02 ± 0.001 | [4][5] |
| malonyl-CoA | Metazoan | 20 ± 2 | 3.4 ± 0.1 | [4][5] |
Note: Data for the BCKDH complex is a representative value. The kcat for mFAS with methylmalonyl-CoA is approximately 170 times lower than with malonyl-CoA, indicating a significantly slower incorporation of branched extender units.[4][5]
Table 2: Substrate Specificity of Fatty Acid Elongases (ELOVL)
| Elongase | Preferred Substrate(s) | Product Chain Lengths | Reference |
| ELOVL1 | Saturated and monounsaturated C18-C26 acyl-CoAs | Up to C28 | [1] |
| ELOVL3 | Saturated and unsaturated C16-C22 acyl-CoAs | Up to C24 | [1] |
| ELOVL6 | Saturated C12-C16 acyl-CoAs | Up to C18 | [1] |
Note: The specific activity of ELOVL enzymes with anteiso-acyl-CoA substrates has not been extensively characterized.
Experimental Protocols
In Vitro Enzymatic Synthesis of Branched-Chain Fatty Acids
This protocol provides a general framework for the cell-free synthesis of branched-chain fatty acids. It can be adapted for the synthesis of this compound by using (S)-2-methylbutyryl-CoA as the primer.
Materials:
-
Purified fatty acid synthase (FAS) complex
-
Purified acyl-carrier protein (ACP)
-
(S)-2-methylbutyryl-CoA (primer)
-
Malonyl-CoA
-
NADPH
-
ATP
-
Coenzyme A
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, Coenzyme A, NADPH, ACP, and the primer (S)-2-methylbutyryl-CoA.
-
Initiation: Add malonyl-CoA to the reaction mixture.
-
Enzyme Addition: Start the reaction by adding the purified FAS complex.
-
Incubation: Incubate the reaction at the optimal temperature for the FAS enzyme (e.g., 37°C) for a desired period (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by flash-freezing in liquid nitrogen.
-
Extraction: Extract the fatty acids using an organic solvent (e.g., hexane (B92381) or a chloroform:methanol mixture).
-
Analysis: Analyze the products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) after derivatization to fatty acid methyl esters (FAMEs).
Diagram: Experimental Workflow for In Vitro Synthesis
Caption: Workflow for the in vitro enzymatic synthesis of branched-chain fatty acids.
Analysis of Acyl-CoAs by LC-MS/MS
The analysis of acyl-CoA species is crucial for monitoring the synthesis and understanding the metabolic flux.
Sample Preparation:
-
Quenching and Extraction: Rapidly quench metabolic activity in cell or tissue samples by flash-freezing. Extract the acyl-CoAs using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid).
-
Purification: Use solid-phase extraction (SPE) to enrich for the acyl-CoA fraction.
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using reversed-phase liquid chromatography.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target acyl-CoAs. The transition for this compound would be based on its precursor ion mass and a characteristic fragment ion.
Conclusion
The synthesis of this compound is intricately linked to the catabolism of the essential amino acid isoleucine, which provides the necessary branched-chain primer. The subsequent elongation is carried out by the conserved machinery of fatty acid synthesis and elongation. While the general principles of this pathway are well-established, further research is needed to elucidate the specific regulatory mechanisms and enzyme kinetics for the synthesis of very-long-chain anteiso-fatty acids. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working on the metabolism and application of these unique fatty acids.
References
- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. FabH selectivity for anteiso branched-chain fatty acid precursors in low-temperature adaptation in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 20-Carbon Branched-Chain Acyl-CoAs in Microbial Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity and function.[1][2] Among the diverse array of BCFAs, the 20-carbon (C20) variants, specifically the iso-form 13-methylnonadecanoyl-CoA and the anteiso-form 17-methyloctadecanoyl-CoA, represent a class of very-long-chain fatty acyl-CoAs whose natural occurrence and metabolic significance in microbial species are not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of these molecules, including their biosynthesis, methods for their detection and quantification, and their potential roles in microbial physiology. While quantitative data remains sparse, this guide furnishes researchers with the necessary protocols and conceptual frameworks to advance the study of these intriguing biomolecules.
Natural Occurrence and Quantitative Data
The presence of iso- and anteiso-BCFAs is a well-established characteristic of many bacteria, with some species, such as those in the genera Bacillus and Staphylococcus, having membranes where BCFAs constitute a significant portion of the total fatty acid content.[3][4] These fatty acids are crucial for adaptation to various environmental stresses, including changes in temperature.[1]
However, specific quantitative data on the abundance of C20 BCFAs, such as this compound and 17-methyloctadecanoyl-CoA, in different microbial species is not extensively documented in the current literature. To facilitate comparative analysis as new data emerges, the following table structure is proposed for the systematic recording of such information.
Table 1: Quantitative Occurrence of C20 Branched-Chain Fatty Acyl-CoAs in Microbial Species
| Microbial Species | Strain | Growth Conditions (Temperature, Media) | C20 BCFA Type | Concentration (e.g., nmol/g dry weight) | Percentage of Total Fatty Acids (%) | Reference |
| Data to be populated by future research | iso-C20:0 | |||||
| anteiso-C20:0 |
Biosynthesis of Branched-Chain Fatty Acyl-CoAs
The biosynthesis of BCFAs in bacteria is initiated from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[5] These amino acids are catabolized to produce the corresponding branched-chain acyl-CoA primers: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, respectively. These primers are then elongated by the fatty acid synthase (FASII) system, with malonyl-CoA serving as the two-carbon donor in each elongation cycle.[1] The specificity of the initial condensing enzyme, β-ketoacyl-ACP synthase III (FabH), for these branched-chain primers is a key determinant of the BCFA profile of a bacterium.[5]
The general pathway for the biosynthesis of iso- and anteiso-fatty acyl-CoAs is depicted in the following diagram.
Caption: General biosynthetic pathway of branched-chain fatty acyl-CoAs.
Experimental Protocols
The detection and quantification of specific long-chain BCFAs and their CoA-thioesters require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for the direct analysis of acyl-CoAs.
Protocol 1: GC-MS Analysis of C20 Branched-Chain Fatty Acids from Microbial Cultures
This protocol details the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Materials and Reagents:
-
Bacterial cell culture
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Methanol (B129727), Chloroform (B151607), Hexane (B92381) (HPLC grade)
-
1.25 M HCl in methanol (anhydrous)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a polar capillary column (e.g., cyanopropyl- or polyethylene (B3416737) glycol-based)
2. Procedure:
- Cell Harvesting and Lysis: Harvest bacterial cells from a known volume of culture by centrifugation. Wash the cell pellet with a saline solution and then resuspend in a known volume of methanol. Add the internal standard at this stage.
- Lipid Extraction (Bligh & Dyer Method): To the methanol suspension, add chloroform and water in a ratio that results in a single-phase system (e.g., 1:2:0.8 v/v/v methanol:chloroform:water). After vigorous mixing, add more chloroform and water to induce phase separation (final ratio of 1:1:0.9 v/v/v). Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
- Transesterification to FAMEs: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add 1.25 M HCl in methanol to the dried lipids. Seal the vial and heat at 80°C for 1 hour.
- FAME Extraction: After cooling, add hexane and a saturated NaCl solution to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs. Dry the hexane extract over anhydrous sodium sulfate.
- GC-MS Analysis: Inject the FAME extract into the GC-MS. A typical temperature program would be an initial hold at a lower temperature (e.g., 100°C), followed by a ramp to a higher temperature (e.g., 250°C) to elute the long-chain FAMEs.[6] Use selected ion monitoring (SIM) or scan mode for detection. Identification of branched-chain FAMEs can be confirmed by their mass spectra, which often show characteristic fragmentation patterns.
Start [label="Bacterial Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Harvest [label="Cell Harvesting & Lysis\n(add Internal Standard)"];
Lipid_Extraction [label="Lipid Extraction\n(Bligh & Dyer)"];
Transesterification [label="Transesterification\n(HCl/Methanol)"];
FAME_Extraction [label="FAME Extraction\n(Hexane)"];
GCMS_Analysis [label="GC-MS Analysis"];
End [label="Data Analysis & Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Harvest;
Harvest -> Lipid_Extraction;
Lipid_Extraction -> Transesterification;
Transesterification -> FAME_Extraction;
FAME_Extraction -> GCMS_Analysis;
GCMS_Analysis -> End;
}
Caption: Workflow for GC-MS analysis of bacterial branched-chain fatty acids.
Protocol 2: LC-MS/MS Analysis of C20 Branched-Chain Acyl-CoAs from Microbial Cultures
This protocol is for the direct quantification of this compound and 17-methyloctadecanoyl-CoA from bacterial lysates.
1. Materials and Reagents:
-
Bacterial cell culture
-
Internal standard (e.g., C17:0-CoA or a stable isotope-labeled C20 BCFA-CoA)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) for mobile phase modification
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reversed-phase column
2. Procedure:
- Cell Lysis and Acyl-CoA Extraction: Harvest and wash the bacterial cells as in Protocol 1. Resuspend the pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water with 0.1% formic acid). Lyse the cells by sonication or bead beating on ice. Add the internal standard during lysis.
- Protein Precipitation and Clarification: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins. Collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge. Load the supernatant onto the cartridge. Wash the cartridge with a low percentage of organic solvent to remove polar impurities. Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
- LC-MS/MS Analysis: Evaporate the eluate and reconstitute in the initial mobile phase. Inject the sample onto the LC-MS/MS system. Use a gradient elution with a mobile phase system such as ammonium acetate in water and acetonitrile.[7][8] For detection, use positive electrospray ionization (ESI) and multiple reaction monitoring (MRM). The MRM transitions would be specific for the precursor ion ([M+H]+) of the C20 BCFA-CoA and a characteristic product ion (e.g., the fragment corresponding to the acyl-pantetheine moiety).[8]
Start [label="Bacterial Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Lysis [label="Cell Lysis & Extraction\n(add Internal Standard)"];
Clarification [label="Protein Precipitation & Clarification"];
SPE [label="Solid-Phase Extraction (SPE)"];
LCMSMS_Analysis [label="LC-MS/MS Analysis (MRM)"];
End [label="Data Analysis & Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Lysis;
Lysis -> Clarification;
Clarification -> SPE;
SPE -> LCMSMS_Analysis;
LCMSMS_Analysis -> End;
}
Caption: Workflow for LC-MS/MS analysis of bacterial acyl-CoAs.
Conclusion and Future Directions
The study of the natural occurrence and metabolic roles of this compound and other C20 BCFAs in microbial species is a nascent field with significant potential for discovery. The protocols and frameworks provided in this guide are intended to equip researchers with the tools to systematically investigate these molecules. Future research should focus on:
-
Broadening the Scope of Microbial Screening: A wider range of microbial species, particularly those from extreme or unusual environments, should be screened for the presence of C20 BCFAs.
-
Stable Isotope Labeling Studies: The use of stable isotope-labeled precursors (e.g., labeled branched-chain amino acids) can definitively trace the biosynthetic pathways and metabolic fate of these long-chain BCFAs.
-
Functional Genomics and Proteomics: Identifying and characterizing the specific enzymes involved in the synthesis and metabolism of C20 BCFAs will provide deeper insights into their physiological roles.
-
Correlation with Phenotypes: Investigating the correlation between the abundance of C20 BCFAs and specific microbial phenotypes, such as antibiotic resistance, biofilm formation, and pathogenicity, could reveal novel biological functions and potential targets for drug development.
By addressing these research avenues, the scientific community can begin to unravel the complexities surrounding these enigmatic microbial lipids and their impact on bacterial life.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Revealing Fatty Acid Heterogeneity in Staphylococcal Lipids with Isotope Labeling and RPLC−IM−MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Putative Enzymes in 13-Methylnonadecanoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-methylnonadecanoic acid is a long-chain branched fatty acid whose metabolic fate is of increasing interest in the study of lipid metabolism and related pathologies. Unlike straight-chain fatty acids, the presence of a methyl group necessitates the involvement of specific enzymatic machinery, primarily located within the peroxisomes. This technical guide provides a comprehensive overview of the putative enzymes involved in the metabolism of 13-methylnonadecanoyl-CoA, detailing the proposed metabolic pathway, key enzymatic players, and relevant experimental protocols for its investigation. The information presented herein is synthesized from our current understanding of branched-chain fatty acid oxidation, with a focus on providing a foundational framework for researchers in this field.
Proposed Metabolic Pathway for this compound
The metabolism of this compound is presumed to occur predominantly through a combination of peroxisomal alpha- and beta-oxidation. The position of the methyl group at the 13th carbon, far from the carboxyl end, suggests that initial cycles of beta-oxidation may proceed until the methyl-branched acyl-CoA becomes a substrate for alpha-oxidation or until steric hindrance prevents further beta-oxidation.
Key Enzymatic Steps:
-
Activation: 13-methylnonadecanoic acid is first activated to its coenzyme A (CoA) thioester, this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL).
-
Peroxisomal Transport: The resulting acyl-CoA is transported into the peroxisome, likely via an ATP-binding cassette (ABC) transporter.
-
Beta-Oxidation Cycles: A series of beta-oxidation cycles are thought to shorten the acyl chain. Each cycle consists of four enzymatic reactions:
-
Dehydrogenation by an acyl-CoA oxidase (ACOX).
-
Hydration by a multifunctional enzyme (MFE) with enoyl-CoA hydratase activity.
-
Dehydrogenation by MFE with 3-hydroxyacyl-CoA dehydrogenase activity.
-
Thiolytic cleavage by a 3-ketoacyl-CoA thiolase.
-
-
Encountering the Methyl Branch: As the chain is shortened, the methyl group will eventually be positioned near the carboxyl end (e.g., at the beta- or alpha-position of the shortened acyl-CoA). The presence of a methyl group at the beta-position can block the action of 3-hydroxyacyl-CoA dehydrogenase.
-
Alpha-Oxidation: To bypass this block, the fatty acid likely undergoes alpha-oxidation. This process involves:
-
Hydroxylation at the alpha-carbon by a phytanoyl-CoA 2-hydroxylase (PHYH)-like enzyme.
-
Cleavage of the resulting 2-hydroxyacyl-CoA by a 2-hydroxyacyl-CoA lyase (HACL) to release a formyl-CoA (or CO2) and a fatty aldehyde shortened by one carbon.
-
Oxidation of the aldehyde to a carboxylic acid by an aldehyde dehydrogenase (ALDH).
-
-
Further Beta-Oxidation: The resulting shorter, now un-branched or differently branched, fatty acid can re-enter the beta-oxidation pathway.
Putative Enzymes Involved
The following table summarizes the key enzymes believed to be involved in the metabolism of this compound. It is important to note that the specific isoforms and their kinetic properties with this particular substrate are largely putative and require further experimental validation.
| Enzyme Class | Putative Enzyme(s) | Function | Subcellular Location |
| Acyl-CoA Synthetase | Long-chain acyl-CoA synthetase (ACSL) family members | Activation of 13-methylnonadecanoic acid to its CoA ester. | Endoplasmic Reticulum, Peroxisomal Membrane |
| Peroxisomal Transporter | ABCD family transporters (e.g., ABCD1, ABCD2, ABCD3) | Transport of long-chain acyl-CoAs into the peroxisome. | Peroxisomal Membrane |
| Acyl-CoA Oxidase | Peroxisomal acyl-coenzyme A oxidase 1 (ACOX1), Branched-chain acyl-CoA oxidase (ACOX2/3)[1] | First step of peroxisomal beta-oxidation; introduces a double bond. ACOX1 acts on straight-chain fatty acids, while ACOX2 and ACOX3 are involved in branched-chain fatty acid degradation.[1] | Peroxisome |
| Multifunctional Enzyme | Multifunctional protein 1 (MFE1) and 2 (MFE2) (also known as D-bifunctional protein) | Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for the second and third steps of beta-oxidation. | Peroxisome |
| Thiolase | Peroxisomal 3-ketoacyl-CoA thiolase | Catalyzes the final step of beta-oxidation, releasing acetyl-CoA or propionyl-CoA. | Peroxisome |
| Alpha-Oxidation Enzymes | Phytanoyl-CoA 2-hydroxylase (PHYH) | Hydroxylates the alpha-carbon of the branched-chain acyl-CoA. | Peroxisome |
| 2-hydroxyacyl-CoA lyase (HACL1) | Cleaves the 2-hydroxyacyl-CoA to release a one-carbon unit. | Peroxisome | |
| Aldehyde dehydrogenase (ALDH) family members | Oxidizes the resulting fatty aldehyde to a carboxylic acid. | Peroxisome/Cytosol |
Quantitative Data
Currently, there is a paucity of specific quantitative data for the enzymatic reactions involving this compound. The following table provides a template for the types of data that are crucial for a thorough understanding of this metabolic pathway. Researchers are encouraged to perform kinetic studies to populate this table for the putative enzymes with this compound and its metabolic intermediates.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Tissue/Cell Type | Reference |
| ACOX1 | Palmitoyl-CoA | 73 | Data not available | Human | [2] |
| ACOX2 | Data not available | Data not available | Data not available | Human | |
| ACOX3 | Data not available | Data not available | Data not available | Human | |
| MFE2 | Data not available | Data not available | Data not available | Human | |
| Thiolase | Data not available | Data not available | Data not available | Human | |
| PHYH | Phytanoyl-CoA | Data not available | Data not available | Human | |
| HACL1 | 2-hydroxyphytanoyl-CoA | Data not available | Data not available | Human |
Data for this compound and its derivatives are not currently available in the searched literature. The provided data for ACOX1 with palmitoyl-CoA serves as an example.
Experimental Protocols
In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrate
This protocol is adapted from established methods for measuring fatty acid oxidation and can be used to determine the rate of this compound oxidation in isolated mitochondria or peroxisomes, or in cell homogenates.[3][4]
Materials:
-
[1-14C]13-methylnonadecanoic acid (custom synthesis may be required)
-
Cell or tissue homogenate, or isolated organelles
-
Reaction buffer (e.g., containing sucrose, Tris-HCl, KH2PO4, EDTA, KCl, MgCl2, L-carnitine, malate, CoA, ATP, DTT, and fatty acid-free BSA)[5]
-
Perchloric acid (to stop the reaction)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing the radiolabeled substrate complexed with BSA.
-
Initiate the reaction by adding the cell homogenate or isolated organelles to the pre-warmed reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding perchloric acid. This will precipitate unoxidized fatty acids.
-
Centrifuge the samples to pellet the precipitated material.
-
Collect the supernatant, which contains the acid-soluble metabolites (14C-labeled acetyl-CoA and other short-chain acyl-CoAs).
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
The rate of fatty acid oxidation can be calculated as the amount of radiolabeled acid-soluble metabolites produced per unit of time and protein.[3]
LC-MS/MS Analysis of this compound and its Metabolites
This method allows for the sensitive and specific quantification of this compound and its metabolic intermediates.[6][7]
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Extraction solvent (e.g., acetonitrile (B52724)/water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a C18 reverse-phase column
Procedure:
-
Sample Extraction: Homogenize the biological sample in the presence of internal standards and the extraction solvent.
-
Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Supernatant Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC Separation: Inject the reconstituted sample onto the LC system. Use a gradient elution program with solvents such as ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile to separate the acyl-CoA species.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions should be established for this compound and its expected metabolites.
-
Quantification: Quantify the analytes by comparing their peak areas to those of the internal standards.
Mandatory Visualizations
Metabolic Pathway of this compound
References
- 1. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling a Putative Biomarker: The Case of 13-Methylnonadecanoyl-CoA in Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The exploration of novel biomarkers is a critical endeavor in the advancement of diagnostic and therapeutic strategies for metabolic disorders. This technical guide initially aimed to provide a comprehensive overview of 13-methylnonadecanoyl-CoA as a potential biomarker. However, an exhaustive search of the current scientific literature and metabolomics databases reveals a significant absence of information regarding this specific long-chain branched fatty acyl-CoA. There is no documented association of this compound with any metabolic disorder, nor are there established quantitative data, specific experimental protocols for its detection, or known metabolic pathways in which it plays a role.
Given the lack of available information on this compound, this guide pivots to a closely related and well-documented subject: the role of branched-chain fatty acyl-CoAs in peroxisomal disorders, with a specific focus on phytanoyl-CoA as a key biomarker for Refsum disease . This serves as an illustrative example of how a specific acyl-CoA can be a critical indicator of a metabolic disorder, providing the depth of technical information originally intended for this compound.
Introduction to Branched-Chain Fatty Acid Metabolism and Peroxisomal Disorders
Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl branches on their carbon chain. Their metabolism differs from that of straight-chain fatty acids and primarily occurs within peroxisomes through a process of alpha- and beta-oxidation.[1][2] Inborn errors of metabolism that affect these pathways can lead to the accumulation of specific BCFAs and their CoA esters, resulting in severe pathologies.[3][4]
Peroxisomal disorders are a group of genetic conditions caused by defects in peroxisome biogenesis or the function of single peroxisomal enzymes.[5][6] These disorders often manifest with severe neurological symptoms.[7] Key examples include Zellweger spectrum disorders and Refsum disease.[7][8]
Phytanoyl-CoA: A Central Player in the Pathophysiology of Refsum Disease
Refsum disease is an autosomal recessive disorder characterized by the accumulation of phytanic acid, a 3-methyl branched-chain fatty acid, in blood and tissues.[3][9][10] The underlying cause is a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), which is essential for the alpha-oxidation of phytanic acid.[3][9]
The metabolic pathway for phytanic acid degradation begins with its conversion to phytanoyl-CoA. The accumulation of phytanic acid and consequently phytanoyl-CoA is central to the pathology of Refsum disease, leading to symptoms such as retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[9][11]
Signaling Pathway: Peroxisomal Alpha-Oxidation of Phytanic Acid
The initial steps of phytanic acid metabolism are crucial for its degradation and are depicted in the following pathway. A defect in PHYH leads to the buildup of phytanoyl-CoA.
References
- 1. Human Metabolome Database: Showing metabocard for 13-methylnonadecanoylcarnitine (HMDB0240903) [hmdb.ca]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.aap.org [publications.aap.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Branched chain amino acids are novel biomarkers for discrimination of metabolic wellness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very long chain acylcarnitines and lysophosphatidylcholines in screening of peroxisomal disease in children by tandem mass spectrometry-Academax [continue.academax.com]
- 8. Medium Chain and Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Inborn errors of mitochondrial acyl-coenzyme a metabolism: acyl-CoA biology meets the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristic acylcarnitine profiles in inherited defects of peroxisome biogenesis: a novel tool for screening diagnosis using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization of 13-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-methylnonadecanoyl-CoA is a long-chain, monomethyl-branched fatty acyl-CoA. While its precise subcellular distribution and signaling functions are not extensively documented, its metabolic pathway is closely linked to the catabolism of branched-chain amino acids (BCAAs) and de novo fatty acid synthesis. This technical guide synthesizes the current understanding of the cellular machinery involved in the synthesis and potential localization of this compound, details the advanced methodologies available for its quantification in subcellular compartments, and explores its putative roles within the cell.
Introduction to this compound
Monomethyl branched-chain fatty acids (mmBCFAs) are important lipid molecules found in mammals. While some are derived from diet, there is significant evidence for their de novo synthesis. This compound, a C20 fatty acyl-CoA with a methyl group at the 13th carbon, belongs to this class of lipids. Understanding its cellular localization is critical for elucidating its physiological and pathological roles, particularly in the context of metabolic diseases where BCAA metabolism is often dysregulated.
Biosynthesis and Putative Cellular Localization
The synthesis of mmBCFAs, including this compound, is a multi-compartmental process involving both the mitochondria and the cytosol. The initial steps occur within the mitochondria, where BCAAs are catabolized to produce branched-chain acyl-CoA primers. These primers are then exported to the cytosol for elongation by the fatty acid synthase (FASN) complex.
Mitochondria: The catabolism of the BCAA leucine (B10760876) generates isovaleryl-CoA, which can be a precursor for the synthesis of odd-numbered carbon chains. While not a direct precursor to the methyl branch at an odd-numbered carbon like in this compound, the initial steps of BCAA breakdown to furnish the branched starter units occur in the mitochondria.
Cytosol: The branched-chain acyl-CoA primers are exported from the mitochondria to the cytosol. In the cytosol, the fatty acid synthase (FASN) complex elongates these primers using malonyl-CoA as the two-carbon donor, in a process analogous to straight-chain fatty acid synthesis. This elongation process would lead to the formation of this compound.
Peroxisomes: While peroxisomes are known to be involved in the β-oxidation of very long-chain and some branched-chain fatty acids, their direct role in the synthesis of this compound is less clear. However, they are a key site for fatty acid metabolism and cannot be excluded as a potential location for this molecule or its metabolites.
Quantitative Data on Subcellular Acyl-CoA Distribution
To illustrate the type of data obtainable with such methods, the following table summarizes the relative abundance of some common acyl-CoAs in the mitochondria and cytosol of cultured adipocytes. This data is presented as a proxy to demonstrate the expected distribution patterns of acyl-CoAs.
| Acyl-CoA Species | Relative Abundance in Mitochondria (%) | Relative Abundance in Cytosol (%) |
| Acetyl-CoA | High | Moderate |
| Malonyl-CoA | Low | High |
| Succinyl-CoA | High | Low |
| Propionyl-CoA | Moderate | Low |
| Palmitoyl-CoA | Low | High |
Note: This table is illustrative and based on general knowledge of acyl-CoA distribution. Specific values can be found in studies employing techniques like SILEC-SF.
Experimental Protocols
Subcellular Fractionation and Quantification of Acyl-CoAs using SILEC-SF
This protocol provides a robust method for the accurate quantification of acyl-CoAs in different subcellular compartments, minimizing artifacts from the fractionation process.
Principle: The SILEC-SF method utilizes cells cultured in media containing a stable isotope-labeled precursor of Coenzyme A (e.g., ¹³C₃,¹⁵N₁-pantothenate) as an internal standard. These labeled cells are mixed with the experimental (unlabeled) cells before lysis and fractionation. The ratio of the endogenous (light) acyl-CoA to the spike-in (heavy) acyl-CoA is then measured by LC-MS, allowing for precise quantification.[1][2][3]
Detailed Methodology:
-
Preparation of Labeled Internal Standard:
-
Culture a batch of the cells of interest in a medium containing ¹³C₃,¹⁵N₁-pantothenate for several passages to ensure complete labeling of the CoA pool.
-
Harvest and count the labeled cells.
-
-
Sample Preparation and Fractionation:
-
Harvest the experimental (unlabeled) cells.
-
Add a known number of labeled cells to the unlabeled cell pellet (typically at a 1:1 ratio).
-
Resuspend the mixed cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Perform differential centrifugation to separate the subcellular fractions:
-
Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
The resulting supernatant is the cytosolic fraction. Further ultracentrifugation can be performed to isolate microsomes (containing peroxisomes and ER).
-
-
Validate the purity of each fraction using immunoblotting for marker proteins (e.g., histone H3 for nucleus, TOM20 for mitochondria, and tubulin for cytosol).
-
-
Acyl-CoA Extraction:
-
To each subcellular fraction, add a cold extraction solvent (e.g., acetonitrile/methanol/water with a suitable acid).
-
Vortex thoroughly and incubate at a low temperature.
-
Centrifuge to pellet the protein precipitate.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable reversed-phase column for the separation of acyl-CoAs.
-
Employ a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the light (endogenous) and heavy (internal standard) acyl-CoAs.
-
Quantify the amount of each acyl-CoA by calculating the ratio of the peak area of the light analyte to the heavy internal standard.
-
Signaling Pathways and Logical Relationships
While a specific signaling pathway directly initiated by this compound has not been identified, its synthesis is embedded within the broader context of cellular metabolism. The following diagrams illustrate the key pathways and experimental workflows.
Biosynthesis of Monomethyl Branched-Chain Fatty Acyl-CoAs
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.foxchase.org [profiles.foxchase.org]
An In-depth Technical Guide to 13-methylnonadecanoyl-CoA: Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13-methylnonadecanoyl-CoA, a long-chain branched fatty acyl-CoA. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information based on the known characteristics of related long-chain acyl-CoAs and its constituent parts: 13-methylnonadecanoic acid and Coenzyme A. The guide covers its chemical structure, predicted physicochemical properties, and the general biological pathways and experimental protocols relevant to its class of molecules.
Chemical Structure and Identity
This compound is a thioester formed between the carboxyl group of 13-methylnonadecanoic acid and the thiol group of Coenzyme A.
1.1. Structural Components
-
13-methylnonadecanoic acid: A C20 saturated fatty acid with a methyl branch at the 13th carbon position.
-
Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3'-phosphate 5'-diphosphate. The reactive thiol (-SH) group is the site of acylation.[1][2][3]
1.2. Full Chemical Structure
The IUPAC name for the acyl portion is 13-methylnonadecanoic acid. When linked to Coenzyme A, the full name is S-(13-methylnonadecanoyl) Coenzyme A.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C41H74N7O17P3S | Calculated based on the structures of 13-methylnonadecanoic acid (C20H40O2) and Coenzyme A (C21H36N7O16P3S), with the loss of one water molecule during thioester bond formation. |
| Molecular Weight | 1062.1 g/mol | Calculated from the molecular formula. |
| Physical State | Predicted to be a solid at room temperature. | Based on the properties of other long-chain acyl-CoAs.[3] |
| Solubility | Expected to be soluble in aqueous solutions. | The polar Coenzyme A portion confers water solubility. Long-chain acyl-CoAs can form micelles in aqueous solutions.[4] |
| Critical Micelle Concentration (CMC) | Not determined. | For comparison, the CMC for oleoyl-CoA (18:1) is approximately 32 µM and for palmitoyl-CoA (16:0) is around 42 µM.[4] |
Experimental Protocols
As no specific experimental data for this compound is published, this section outlines the general methodologies used to synthesize and characterize long-chain acyl-CoAs.
3.1. Synthesis of Long-Chain Acyl-CoAs
The synthesis of a long-chain acyl-CoA like this compound is typically achieved through an enzymatic reaction catalyzed by a long-chain acyl-CoA synthetase (ACSL).[5][6] This reaction proceeds in two steps:
-
Adenylation of the fatty acid: The fatty acid reacts with ATP to form a fatty acyl-AMP intermediate and pyrophosphate (PPi).
-
Thioester formation: The activated acyl group is transferred from acyl-AMP to the thiol group of Coenzyme A, releasing AMP.
The overall reaction is: Fatty Acid + ATP + CoASH → Acyl-CoA + AMP + PPi[6]
3.2. Characterization and Quantification
The characterization and quantification of a specific acyl-CoA, such as this compound, from a biological sample would typically involve the following workflow:
-
Sample Preparation: Homogenization of tissues or cells in a buffer, often containing a detergent like Triton X-100, followed by centrifugation to obtain a clear lysate.
-
Extraction: Solid-phase extraction is commonly used to isolate and concentrate acyl-CoAs from the lysate.
-
Analysis by LC-MS/MS: The extracted acyl-CoAs are separated by liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the signal of the target molecule to that of a known concentration of an internal standard.[7][8]
Biological Significance and Signaling Pathways
Long-chain acyl-CoAs are central molecules in cellular metabolism and signaling.[4] They are not merely metabolic intermediates but also act as regulatory molecules affecting various cellular processes.
4.1. Metabolic Fates
Once synthesized, this compound, like other long-chain acyl-CoAs, can be partitioned into several metabolic pathways:
-
β-oxidation: In the mitochondria, it can be broken down to produce acetyl-CoA, FADH2, and NADH, which are then used for ATP production through the citric acid cycle and oxidative phosphorylation.[9]
-
Synthesis of Complex Lipids: It can serve as a substrate for the synthesis of various lipids, including triacylglycerols (for energy storage), phospholipids (B1166683) (for membrane structure), and sphingolipids.[10][11]
-
Protein Acylation: The acyl group can be attached to proteins, a post-translational modification that can alter their function and localization.
References
- 1. Coenzyme A - WikiLectures [wikilectures.eu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 10. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
In Silico Prediction of 13-methylnonadecanoyl-CoA Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the protein interactions of 13-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA. Given the limited direct experimental data for this specific molecule, this guide leverages data from structurally similar long-chain and branched-chain fatty acyl-CoAs to inform predictive models and suggest experimental validation strategies. This document outlines the theoretical framework for in silico prediction, details potential protein partners, presents relevant binding affinity data, provides in-depth experimental protocols for validation, and visualizes key pathways and workflows.
Introduction to In Silico Protein-Ligand Interaction Prediction
The prediction of interactions between small molecules, such as this compound, and proteins is a cornerstone of modern drug discovery and molecular biology research.[1][2] In silico methods, which utilize computational approaches, are essential for rapidly screening potential protein targets, elucidating mechanisms of action, and prioritizing candidates for experimental validation.[1][2] These methods can be broadly categorized into sequence-based and structure-based approaches.[1][2]
-
Sequence-Based Methods: These approaches predict interactions based on the amino acid sequence of a protein, often using machine learning models trained on known protein-ligand interaction data.
-
Structure-Based Methods: When the three-dimensional structure of a protein is known, structure-based methods like molecular docking and molecular dynamics simulations can be employed to predict the binding pose and affinity of a ligand.[3][4]
Molecular Docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.[3]
Molecular Dynamics (MD) Simulations provide a more dynamic view of the protein-ligand interaction. By simulating the movements of atoms over time, MD can reveal changes in protein conformation upon ligand binding and provide a more accurate estimation of binding free energy.[5]
Potential Protein Interactions of this compound
Based on its structure as a long-chain fatty acyl-CoA, this compound is predicted to interact with proteins that are known to bind and be regulated by these molecules.
Acyl-CoA Binding Proteins (ACBPs)
ACBPs are a family of highly conserved intracellular proteins that bind to long-chain acyl-CoA esters with high affinity.[6] They are involved in the transport of acyl-CoA esters between different cellular compartments and in modulating their availability for various metabolic pathways, including fatty acid synthesis and degradation.[6] The binding of long-chain fatty acyl-CoAs can induce conformational changes in ACBPs, which may be crucial for their function in lipid metabolism and signaling.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1][2] It is activated by a variety of ligands, including fatty acids and their CoA derivatives.[1][2] Very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα.[1][2] The binding of these ligands to PPARα leads to a conformational change in the receptor, which then promotes the recruitment of co-activator proteins and the transcription of target genes involved in fatty acid oxidation.[1][2]
Data Presentation: Binding Affinities of Branched-Chain Fatty Acyl-CoAs with PPARα
While specific binding affinity data for this compound is not available, the following table summarizes the experimentally determined dissociation constants (Kd) for other branched-chain fatty acyl-CoAs with PPARα. This data serves as a valuable proxy for estimating the potential binding affinity of this compound.
| Ligand | Protein | Method | Dissociation Constant (Kd) | Reference |
| Pristanoyl-CoA | PPARα | Fluorescence Quenching | 12 ± 1 nM | [1] |
| Phytanoyl-CoA | PPARα | Fluorescence Quenching | 11 ± 1 nM | [1] |
Experimental Protocols for Validation
In silico predictions must be validated through experimental methods. The following are detailed protocols for three widely used techniques to characterize protein-ligand interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[5][7]
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the protein of interest (e.g., purified recombinant PPARα or ACBP) in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.[5][7]
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound (the analyte) in a running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the amount of analyte bound to the ligand.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and enthalpy.[8]
Methodology:
-
Sample Preparation:
-
Dialyze both the protein (e.g., PPARα or ACBP) and this compound into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand.
-
Degas the samples to prevent air bubbles in the calorimeter.[8]
-
-
Titration:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (Ka, from which Kd can be calculated), stoichiometry (n), and enthalpy of binding (ΔH).[8]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a protein of interest, along with any of its binding partners.[3] This can be adapted to study protein-ligand interactions where the ligand is tagged or where the interaction induces a stable complex that can be captured.
Methodology:
-
Cell Lysis:
-
Harvest cells expressing the protein of interest (e.g., tagged PPARα or ACBP).
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to maintain protein-protein and protein-ligand interactions.[3]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).[3]
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners. If a tagged version of this compound is used, it could be detected by appropriate methods.
-
Mandatory Visualization
In Silico Prediction Workflow
Caption: Workflow for in silico prediction of protein-ligand interactions.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound via PPARα.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl-CoA-acyl-CoA-binding protein complexes activate the Ca2+ release channel of skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomics DB [proteomicsdb.org]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BindingDB [bindingdb.org]
- 8. discovery.researcher.life [discovery.researcher.life]
Evolutionary conservation of 13-methylnonadecanoyl-CoA pathways.
An In-depth Technical Guide to the Evolutionary Conservation of 13-Methylnonadecanoyl-CoA Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are integral components of biological systems, influencing membrane fluidity, cellular signaling, and metabolic regulation. Among these, mid-chain methylated species such as 13-methylnonadecanoic acid represent a unique class whose biosynthesis is dependent on the specialized extender unit, methylmalonyl-CoA. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound, detailing the enzymatic machinery, kinetic parameters, and underlying evolutionary conservation. We present detailed experimental protocols for the analysis of both the acyl-CoA intermediates and the final fatty acid products. Furthermore, this document explores the phylogenetic distribution of the key enzymes involved, highlighting the deep evolutionary roots and conserved nature of this metabolic capability. This guide is intended to be a critical resource for researchers investigating fatty acid metabolism, developing novel therapeutics targeting these pathways, or exploring the biocatalytic potential of fatty acid synthases.
The Biosynthesis of this compound
The formation of mid-chain branched fatty acids deviates from canonical straight-chain fatty acid synthesis through the selective incorporation of methylmalonyl-CoA in place of malonyl-CoA as an extender unit by Fatty Acid Synthase (FAS). The synthesis of this compound is a multi-stage process that begins with the generation of the methyl-group donor, propionyl-CoA, and proceeds through its carboxylation and subsequent incorporation into a growing acyl chain.
Generation of Methylmalonyl-CoA Precursors
The pathway is initiated by the production of propionyl-CoA, a three-carbon thioester. Propionyl-CoA is derived from several key metabolic routes that are conserved across many taxa[1][2][3]:
-
Catabolism of odd-chain fatty acids.
-
Degradation of branched-chain amino acids: Valine and isoleucine.
-
Degradation of other amino acids: Methionine and threonine.
Propionyl-CoA is then carboxylated by Propionyl-CoA Carboxylase (PCC) , a biotin-dependent enzyme, to form (S)-methylmalonyl-CoA[2][4][5]. This intermediate is subsequently converted to the (R)-stereoisomer by Methylmalonyl-CoA Epimerase , making it a suitable substrate for incorporation by Fatty Acid Synthase. A competing pathway involves Methylmalonyl-CoA Mutase (MCM) , a vitamin B12-dependent enzyme that isomerizes methylmalonyl-CoA to succinyl-CoA for entry into the citric acid cycle[1][6].
Elongation by Fatty Acid Synthase
The synthesis of the final 20-carbon fatty acid (nonadecanoic acid is the C19 acyl portion) with a methyl group at position 13 occurs via the iterative cycles of the Fatty Acid Synthase complex. The process begins with a standard acetyl-CoA primer. Elongation proceeds with malonyl-CoA extender units until the acyl chain reaches a length of 8 carbons (octanoyl-ACP). At this specific juncture, one molecule of (R)-methylmalonyl-CoA is incorporated. The methyl group of methylmalonyl-CoA is added at the C2 position of the growing chain, which, after subsequent reduction steps, becomes a saturated, methylated acyl chain. Following this single methylation event, elongation continues with standard malonyl-CoA units until the final chain length of 20 carbons is achieved.
Quantitative Analysis of Enzyme Kinetics
The efficiency of branched-chain fatty acid synthesis is largely dictated by the kinetics of the Fatty Acid Synthase, particularly its Ketoacyl Synthase (KS) domain. Studies on metazoan FAS (mFAS) reveal a significantly lower turnover number when methylmalonyl-CoA is used as the extender substrate compared to malonyl-CoA, indicating that BCFA synthesis is a much slower process than straight-chain fatty acid synthesis[7][8].
| Substrate / Domain | Parameter | Value | Unit | Reference |
| mFAS Activity | ||||
| Acetyl-CoA | k_cat | 1.1 ± 0.03 | s⁻¹ | [8] |
| K_m | 7.9 ± 0.7 | µM | [8] | |
| (R,S)-Methylmalonyl-CoA | k_cat | 0.0065 ± 0.0001 | s⁻¹ | [8] |
| K_m | 18 ± 1 | µM | [8] | |
| KS Domain Activity | ||||
| Decanoyl-ACP + Malonyl-ACP | k_cat | 114 ± 4 | s⁻¹ | [8] |
| K_m | 13 ± 2 | µM | [8] | |
| Decanoyl-ACP + Methylmalonyl-ACP | k_cat | 0.046 ± 0.001 | s⁻¹ | [8] |
| K_m | 2.5 ± 0.3 | µM | [8] |
Table 1: Comparative kinetic parameters of metazoan Fatty Acid Synthase (mFAS) and its Ketoacyl Synthase (KS) domain with different substrates. Data are presented as mean ± standard error.
The data clearly show that the catalytic rate (k_cat) for the overall mFAS reaction is approximately 170 times lower with methylmalonyl-CoA[8]. The isolated KS domain shows an even more dramatic difference, confirming that the condensation step is the primary rate-limiting factor and dictates substrate specificity for BCFA production[7][8].
Evolutionary Conservation of Pathway Components
The pathway for synthesizing mid-chain branched fatty acids is remarkably conserved, predicated on the phylogenetic distribution of its core enzymatic machinery. The key enzymes—Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Mutase (MCM), and a promiscuous Fatty Acid Synthase (FAS)—are found across all three domains of life, albeit with interesting variations.
-
Propionyl-CoA Carboxylase (PCC): This enzyme is widely distributed in archaea, bacteria, and eukaryotes[4][5]. Its essential role in linking amino acid/odd-chain fatty acid catabolism with the TCA cycle ensures its broad conservation. Phylogenetic analyses suggest instances of lateral gene transfer, for example, from bacteria to haloarchaea, highlighting its metabolic importance[4].
-
Methylmalonyl-CoA Mutase (MCM): As one of only two known vitamin B12-dependent enzymes in mammals, MCM is also highly conserved in bacteria and animals[6]. However, its presence is not universal. For instance, fungi like Aspergillus nidulans lack MCM, suggesting that in some lineages, the pathway for propionate (B1217596) metabolism is different and does not proceed through succinyl-CoA[9].
-
Fatty Acid Synthase (FAS): The ability of FAS to utilize methylmalonyl-CoA is an example of enzyme promiscuity. This capability is documented in metazoa (e.g., guinea pig, rat, human) and various bacteria[10][11][12]. While FAS predominantly synthesizes straight-chain fatty acids, its capacity to incorporate alternative extenders is a conserved feature that allows for lipidome diversity.
References
- 1. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 4. Propionyl Coenzyme A (Propionyl-CoA) Carboxylase in Haloferax mediterranei: Indispensability for Propionyl-CoA Assimilation and Impacts on Global Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 7. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous formation of 13-methylnonadecanoyl-CoA under physiological conditions.
Technical Guide on the Enzymatic Formation of Anteiso-Branched-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Core Topic: Biosynthesis of 13-methylnonadecanoyl-CoA and related anteiso-fatty acyl-CoAs under physiological conditions.
Executive Summary
The formation of long-chain fatty acyl-CoAs, including branched-chain variants such as this compound, is a highly regulated and exclusively enzymatic process within biological systems. There is no scientific evidence supporting the spontaneous formation of these molecules under physiological conditions. The synthesis of acyl-CoAs from free fatty acids requires activation via ATP-dependent acyl-CoA synthetases, and the de novo synthesis of the fatty acid chain itself is catalyzed by the multi-enzyme fatty acid synthase (FAS) complex.
This technical guide provides an in-depth overview of the established biosynthetic pathway for anteiso-branched-chain fatty acids (BCFAs), the class to which this compound belongs. It details the enzymatic cascade, presents available quantitative data on enzyme kinetics, outlines detailed experimental protocols for analysis, and provides visual diagrams of the core biochemical pathway and a representative experimental workflow.
Biosynthesis of Anteiso-Fatty Acyl-CoAs
Anteiso-BCFAs are characterized by a methyl branch on the antepenultimate (n-2) carbon atom. Their synthesis is prominent in many bacterial species, such as Bacillus subtilis and Staphylococcus aureus, where they are crucial for maintaining membrane fluidity.[1][2] The pathway initiates with the catabolism of the amino acid L-isoleucine and proceeds through the iterative elongation cycles of the Type II fatty acid synthase (FASII) system.
Primer Formation from Isoleucine Catabolism
The synthesis of an anteiso-fatty acid is primed by 2-methylbutyryl-CoA, a metabolite derived from L-isoleucine.[3][4] This conversion involves two key enzymatic steps:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase (BCAT).[4]
-
Oxidative Decarboxylation: The resulting α-keto acid is irreversibly decarboxylated to form 2-methylbutyryl-CoA. This reaction is catalyzed by the mitochondrial multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex .[4][5][6]
Elongation by Fatty Acid Synthase (FAS)
The 2-methylbutyryl-CoA primer is then fed into the FASII cycle for chain elongation.
-
Initiation: The crucial first step is the condensation of the primer with malonyl-ACP (malonyl-acyl carrier protein). In bacteria, this is catalyzed by β-ketoacyl-ACP synthase III, commonly known as FabH . The substrate specificity of FabH is a primary determinant of branched-chain fatty acid production.[1][7] Bacillus subtilis, for example, has two FabH isoenzymes (FabHA and FabHB) that preferentially utilize branched-chain acyl-CoA primers over acetyl-CoA.[1]
-
Elongation Cycles: The resulting β-ketoacyl-ACP undergoes a series of reduction, dehydration, and second reduction steps to form a saturated acyl-ACP, now two carbons longer. This four-step cycle is repeated, with malonyl-CoA serving as the two-carbon donor in each iteration.[8]
-
Formation of 13-methylnonadecanoyl-ACP: A 13-methylnonadecanoyl structure is an anteiso-C20 fatty acid. Its synthesis would require the initial 2-methylbutyryl-CoA (a C5 primer) to undergo seven cycles of elongation, adding 14 carbons from seven molecules of malonyl-CoA.
-
Termination: The final long-chain acyl-ACP product can then be utilized for phospholipid synthesis by transfer to glycerol-3-phosphate or, in some cases, hydrolyzed by a thioesterase to release the free fatty acid.[9] The direct product of the synthase is the acyl-ACP, which is readily converted to acyl-CoA for various metabolic fates.
Quantitative Data: Enzyme Kinetics
The rate of branched-chain fatty acid synthesis is significantly influenced by the kinetic properties of the enzymes involved, particularly their affinity and turnover rate for branched-chain substrates compared to straight-chain substrates. The data below is for metazoan fatty acid synthase (mFAS), which demonstrates the enzyme's preference for its canonical substrate, malonyl-CoA, over the branched extender, methylmalonyl-CoA.
| Enzyme Domain | Substrate(s) | Parameter | Value | Organism/System | Reference |
| mFAS (overall) | Acetyl-CoA | Km (app) | 11.2 ± 1.1 µM | Murine (in vitro) | [3][10] |
| Methylmalonyl-CoA | Km (app) | 260 ± 40 µM | Murine (in vitro) | [3][10] | |
| Acetyl-CoA + Methylmalonyl-CoA | kcat | 0.24 ± 0.01 s-1 | Murine (in vitro) | [3][10] | |
| mFAS (overall) | Acetyl-CoA + Malonyl-CoA | kcat | ~41 s-1 | Murine (in vitro) | [3] |
| Ketoacyl Synthase (KS) | Decanoyl-ACP + Methylmalonyl-ACP | kcat | 0.012 ± 0.001 s-1 | Murine (in vitro) | [3][10] |
| Decanoyl-ACP + Malonyl-ACP | kcat | 1.9 ± 0.1 s-1 | Murine (in vitro) | [3][10] |
Note: The turnover number (kcat) for BCFA synthesis by mFAS using a branched extender is approximately 170 times lower than for straight-chain fatty acid (StCFA) synthesis, highlighting the kinetic preference for straight-chain precursors.[3]
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Synthase (FAS) Activity Assay with a Branched-Chain Primer
This protocol describes an assay to measure the activity of a reconstituted FAS system using a branched-chain primer like 2-methylbutyryl-CoA, by monitoring the consumption of NADPH spectrophotometrically.
A. Reagents and Materials:
-
Purified FAS enzymes (FabH, FabD, FabG, FabZ/A, FabI, AcpP) and a thioesterase (TesA)
-
Reaction Buffer: 100 mM potassium phosphate (B84403) (pH 6.5-7.5), 1 mM TCEP or DTT
-
Substrates: 2-methylbutyryl-CoA (primer), Malonyl-CoA (extender)
-
Cofactor: NADPH
-
Spectrophotometer capable of reading absorbance at 340 nm
B. Procedure:
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare a reaction mixture with final concentrations as follows:
-
100 mM Potassium Phosphate Buffer, pH 7.0
-
1 µM of each purified FAS enzyme component (FabH, FabD, FabG, FabZ, FabI, AcpP, TesA)
-
200 µM NADPH
-
500 µM Malonyl-CoA
-
-
Initiation: Start the reaction by adding the branched-chain primer to a final concentration of 100-200 µM (e.g., 2-methylbutyryl-CoA). Mix quickly by gentle inversion.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 37°C. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance.
-
Calculation of Activity: The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of FAS activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
-
Controls: Run parallel reactions omitting the primer or FAS enzymes to measure background rates of NADPH oxidation.
(This protocol is adapted from in vitro reconstitution assays of E. coli FAS and kinetic studies of metazoan FAS.[3][11])
Protocol 2: Analysis of Bacterial Branched-Chain Fatty Acids by GC-MS
This protocol details the extraction and derivatization of total fatty acids from bacterial cells to form fatty acid methyl esters (FAMEs) for identification and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
A. Reagents and Materials:
-
Bacterial cell pellet (e.g., from a late stationary phase culture)
-
Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water.[12]
-
Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol.[12]
-
Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether.[12]
-
Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water.[12]
-
Internal Standard: Heptadecanoic acid (C17:0) or Pentadecanoic acid (C15:0) at a known concentration.
-
Glass screw-cap tubes (Teflon-lined caps), water bath, centrifuge, GC-MS system.
B. Procedure:
-
Harvesting: Centrifuge bacterial culture to obtain a cell pellet (approx. 40-50 mg wet weight).
-
Saponification: Add 1.0 ml of Reagent 1 and a known amount of internal standard to the cell pellet in a glass tube. Seal tightly, vortex, and heat in a boiling water bath for 30 minutes, with vigorous vortexing at the 5-minute mark. Cool the tube.
-
Methylation: Add 2.0 ml of Reagent 2. Seal, vortex, and heat at 80°C for 10 minutes. Cool rapidly in cold water.
-
Extraction: Add 1.25 ml of Reagent 3. Mix by gentle inversion for 10 minutes. Centrifuge at low speed to separate phases.
-
Washing: Transfer the upper organic (hexane) phase to a new glass tube. Add 3.0 ml of Reagent 4. Mix by gentle inversion for 5 minutes and centrifuge.
-
Sample for GC-MS: Transfer the final upper organic phase containing the FAMEs to a GC vial for analysis.
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the extract.
-
Column: Use a suitable capillary column (e.g., HP-5ms, 30m x 0.25mm).
-
Oven Program: A typical program ramps the temperature from an initial hold (e.g., 100-170°C) to a final temperature (e.g., 270-300°C) at a rate of 3-5°C/min.[12][13]
-
Detection: Use a mass spectrometer to identify FAMEs based on their mass spectra and retention times compared to known standards. Quantification is achieved by comparing the peak area of each identified BCFA to the peak area of the internal standard.
-
(This protocol is a standard method adapted from established procedures for bacterial fatty acid analysis.[12][13][14])
Mandatory Visualizations
References
- 1. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]
- 2. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acids -- Enzymes and Isolated Reactions: Activities of FA Synthase [library.med.utah.edu]
- 9. Coupling of Fatty Acid and Phospholipid Synthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
The Metabolic Crossroads: A Technical Guide to the Interplay Between 13-Methylnonadecanoyl-CoA and Branched-Chain Amino Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the intricate relationship between the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—and the biosynthesis of methyl-branched-chain fatty acids (mmBCFAs), with a specific focus on the long-chain fatty acyl-CoA, 13-methylnonadecanoyl-CoA. While direct quantitative data for this compound remains sparse in the current literature, this document elucidates the established biochemical pathways that connect BCAA degradation to the formation of primers for fatty acid synthesis, leading to the production of mmBCFAs. We present a comprehensive overview of the enzymatic steps, relevant quantitative data on related metabolic processes, detailed experimental protocols for investigating this metabolic link, and visual diagrams of the key pathways and workflows. This guide serves as a critical resource for researchers in metabolic diseases, drug discovery, and nutritional science, providing the foundational knowledge and practical methodologies to further investigate this important metabolic interface.
Introduction: The Convergence of Amino Acid and Lipid Metabolism
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play pivotal roles beyond their fundamental function as protein building blocks. They are crucial signaling molecules and metabolic substrates that influence a wide array of cellular processes, including protein synthesis, glucose homeostasis, and insulin (B600854) signaling.[1] Dysregulation of BCAA metabolism is increasingly implicated in a variety of metabolic disorders, such as obesity, type 2 diabetes, and cardiovascular disease.[2]
Concurrently, the metabolism of fatty acids is a central pillar of cellular energy homeostasis. While the synthesis and degradation of straight-chain fatty acids are well-characterized, the roles of more complex lipids, such as monomethyl branched-chain fatty acids (mmBCFAs), are emerging as critical in cellular function and disease.[3] These fatty acids, characterized by a methyl group on the acyl chain, are not merely dietary curiosities but are synthesized de novo in mammals.[4]
A growing body of evidence reveals a direct and significant metabolic crosstalk between BCAA catabolism and the biosynthesis of mmBCFAs. The catabolic pathways of isoleucine and valine produce unique branched-chain acyl-CoA molecules that can serve as primers for fatty acid synthase, initiating the synthesis of anteiso and iso fatty acids, respectively. This guide focuses on the biosynthesis of a specific long-chain mmBCFA, 13-methylnonadecanoic acid (and its activated form, this compound), and its metabolic origins in BCAA catabolism. Understanding this connection is paramount for elucidating novel regulatory mechanisms in lipid metabolism and for identifying potential therapeutic targets in metabolic diseases.
Biochemical Pathway: From Branched-Chain Amino Acids to this compound
The synthesis of this compound is not a standalone pathway but rather an extension of the catabolic pathways of the branched-chain amino acids, isoleucine and valine. These pathways provide the necessary branched-chain primers for the fatty acid synthesis machinery.
Catabolism of Branched-Chain Amino Acids: The Origin of Branched-Chain Primers
The initial steps of BCAA catabolism are shared among leucine, isoleucine, and valine and occur primarily in the mitochondria of skeletal muscle, adipose tissue, and liver.[5]
-
Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). This reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA).[5]
-
Isoleucine → α-keto-β-methylvalerate (KMV)
-
Valine → α-ketoisovalerate (KIV)
-
Leucine → α-ketoisocaproate (KIC)
-
-
Oxidative Decarboxylation: The BCKAs then undergo an irreversible oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This multi-enzyme complex is a critical regulatory point in BCAA catabolism and produces the corresponding branched-chain acyl-CoA esters.[6]
-
KMV → 2-methylbutyryl-CoA
-
KIV → Isobutyryl-CoA
-
KIC → Isovaleryl-CoA
-
These branched-chain acyl-CoA molecules, particularly 2-methylbutyryl-CoA and isobutyryl-CoA, can then serve as primers for fatty acid synthase to initiate the synthesis of mmBCFAs.[7]
Biosynthesis of this compound via Fatty Acid Elongation
The synthesis of long-chain fatty acids, including 13-methylnonadecanoic acid, occurs through a cyclical process of elongation catalyzed by the fatty acid synthase (FAS) complex and subsequently by fatty acid elongase (ELOVL) enzymes in the endoplasmic reticulum.[8]
-
Priming of Fatty Acid Synthase: Instead of the usual acetyl-CoA primer for straight-chain fatty acids, fatty acid synthase can utilize 2-methylbutyryl-CoA (from isoleucine) or isobutyryl-CoA (from valine) to initiate the synthesis of a branched-chain fatty acid.[9]
-
2-methylbutyryl-CoA leads to the synthesis of anteiso fatty acids, which have a methyl branch on the antepenultimate (n-3) carbon.
-
Isobutyryl-CoA leads to the synthesis of iso fatty acids, which have a methyl branch on the penultimate (n-2) carbon.
-
-
Elongation Cycles: The initial branched-chain primer is then elongated by the sequential addition of two-carbon units from malonyl-CoA in a series of reactions (condensation, reduction, dehydration, and reduction) catalyzed by the FAS complex.[10] This process continues until a C16 or C18 fatty acid is produced.
-
Further Elongation by Elongases: To produce a C20 fatty acid like nonadecanoic acid, further elongation of the C16 or C18 precursor is carried out by specific elongase enzymes (ELOVLs) located in the endoplasmic reticulum.[8]
Based on the nomenclature, 13-methylnonadecanoic acid is a C20 fatty acid with a methyl group at the 13th carbon. This structure corresponds to an anteiso fatty acid. Therefore, its biosynthesis originates from the isoleucine catabolic pathway, utilizing 2-methylbutyryl-CoA as the initial primer. The subsequent elongation with eight molecules of malonyl-CoA would result in the formation of this compound.
Quantitative Data
Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates
| Substrate Combination | Vmax (nmol NADPH min-1 mg-1) | Km (μM) | kcat (s-1) |
| Acetyl-CoA + Malonyl-CoA | 1850 ± 50 | 3.5 ± 0.3 | 1.4 |
| Acetyl-CoA + Methylmalonyl-CoA | 12 ± 1 | 10.4 ± 1.2 | 0.009 |
| Octanoyl-CoA + Malonyl-CoA | 2100 ± 100 | 2.1 ± 0.2 | 1.6 |
| Octanoyl-CoA + Methylmalonyl-CoA | 15 ± 2 | 8.7 ± 1.5 | 0.011 |
| Data adapted from a study on metazoan fatty acid synthase kinetics, illustrating the significantly lower turnover number when methylmalonyl-CoA is used as an extender unit compared to malonyl-CoA. This suggests that the synthesis of methyl-branched fatty acids is a less efficient process than that of straight-chain fatty acids.[7][10] |
Table 2: Organ-Specific Net Fluxes of Branched-Chain Amino and Keto Acids in Pigs (Postprandial State)
| Metabolite | Portal Drained Viscera (μmol·kg-1·4h-1) | Liver (μmol·kg-1·4h-1) | Kidney (μmol·kg-1·4h-1) | Hindquarter (Muscle) (μmol·kg-1·4h-1) |
| Isoleucine | 145.2 | -68.4 | -10.8 | -43.2 |
| Valine | 158.4 | -75.6 | -14.4 | -50.4 |
| KMV (from Ile) | 12.3 | -200 | 10.0 | 46.2 |
| KIV (from Val) | - | - | - | - |
| Positive values indicate net release; negative values indicate net uptake. Data adapted from a metabolic flux analysis study in pigs. This table highlights the significant role of the hindquarter (muscle) in releasing BCKAs, which can then be taken up by the liver and other tissues for further metabolism, including potential use in fatty acid synthesis.[11][12][13] |
Experimental Protocols
Investigating the metabolic link between BCAA catabolism and the synthesis of this compound requires a multi-faceted approach, combining stable isotope tracing, cell culture, and advanced analytical techniques.
Stable Isotope Tracing of BCAA Metabolism to Fatty Acids
This protocol outlines the use of stable isotope-labeled amino acids to trace their metabolic fate into the cellular lipid pool.
Objective: To determine the contribution of isoleucine and valine to the synthesis of 13-methylnonadecanoic acid.
Materials:
-
Cell culture medium (e.g., DMEM) lacking isoleucine and valine.
-
Stable isotope-labeled amino acids: [U-13C6]-L-Isoleucine and [U-13C5]-L-Valine.
-
Dialyzed fetal bovine serum (FBS).
-
Adherent mammalian cell line of interest (e.g., adipocytes, hepatocytes).
-
Phosphate-buffered saline (PBS).
-
Solvents for lipid extraction: Methanol (B129727), Chloroform (B151607), Water (HPLC grade).
-
Internal standards for fatty acid analysis (e.g., C17:0).
-
Reagents for fatty acid derivatization (e.g., BF3-methanol or methanolic HCl).
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to ~70-80% confluency in standard growth medium.
-
Wash cells twice with PBS to remove residual medium.
-
Replace the standard medium with the custom medium containing either [U-13C6]-L-Isoleucine or [U-13C5]-L-Valine at a physiological concentration. Include dialyzed FBS.
-
Incubate the cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to allow for the incorporation of the labeled precursors into cellular metabolites.[14][15]
-
-
Lipid Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into a known volume of PBS.
-
Perform a Bligh-Dyer lipid extraction: Add methanol and chloroform to the cell suspension in a ratio that results in a single phase (e.g., 1:2:0.8 water:methanol:chloroform).
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Collect the lower organic phase containing the lipids.
-
-
Fatty Acid Derivatization:
-
Dry the lipid extract under a stream of nitrogen.
-
Add an internal standard.
-
Resuspend the lipid residue in a derivatization reagent (e.g., 2% H2SO4 in methanol) and heat to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with hexane.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). Use a polar capillary column suitable for FAME separation.
-
The mass spectrometer will detect the mass shift in the FAMEs containing 13C atoms, allowing for the tracing of the labeled carbon backbone from the amino acid into the fatty acid.[16]
-
Measurement of Fatty Acid Elongase Activity
This protocol describes an in vitro assay to measure the activity of elongase enzymes with branched-chain acyl-CoA substrates.
Objective: To determine the kinetic parameters of ELOVL enzymes for the elongation of BCAA-derived acyl-CoAs.
Materials:
-
Microsomal fractions isolated from a tissue of interest (e.g., liver).
-
Branched-chain acyl-CoA substrates (e.g., 2-methylbutyryl-CoA, isobutyryl-CoA).
-
[14C]-Malonyl-CoA.
-
NADPH.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Reagents for stopping the reaction and extracting fatty acids (e.g., KOH, HCl, hexane).
-
Scintillation counter.
Procedure:
-
Microsome Preparation: Isolate microsomes from homogenized tissue by differential centrifugation.[4]
-
Enzyme Assay:
-
Set up reaction tubes containing the reaction buffer, NADPH, and varying concentrations of the branched-chain acyl-CoA substrate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding [14C]-Malonyl-CoA.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH).
-
-
Saponification and Extraction:
-
Saponify the lipids by heating.
-
Acidify the mixture with HCl.
-
Extract the fatty acids with hexane.
-
-
Quantification:
-
Measure the radioactivity in the hexane phase using a scintillation counter. The amount of incorporated radioactivity is proportional to the elongase activity.
-
-
Kinetic Analysis:
-
Perform the assay with a range of substrate concentrations to determine Vmax and Km values.
-
Conclusion and Future Directions
The metabolic linkage between branched-chain amino acid catabolism and the biosynthesis of this compound represents a fascinating and physiologically significant intersection of two major metabolic pathways. The catabolism of isoleucine provides the 2-methylbutyryl-CoA primer necessary for the synthesis of this anteiso long-chain fatty acid. While direct quantitative data for this compound remains an area for future investigation, the established principles of BCAA metabolism and fatty acid elongation provide a solid framework for understanding its origins.
The experimental protocols detailed in this guide offer a robust starting point for researchers to delve deeper into this metabolic connection. The use of stable isotope tracing combined with advanced mass spectrometry techniques will be instrumental in quantifying the flux from BCAAs to specific mmBCFAs under various physiological and pathological conditions. Furthermore, characterizing the substrate specificity and kinetics of the ELOVL enzymes involved in the elongation of branched-chain primers will be crucial for a complete understanding of the regulatory mechanisms at play.
Future research should focus on:
-
Developing sensitive and specific methods for the quantification of this compound in various tissues and biofluids.
-
Conducting comprehensive metabolic flux analyses to precisely map the contribution of BCAAs to the mmBCFA pool in different metabolic states.
-
Investigating the functional roles of this compound and other long-chain mmBCFAs in cellular signaling, membrane biology, and the pathophysiology of metabolic diseases.
Elucidating the intricacies of this metabolic crosstalk will undoubtedly open new avenues for therapeutic interventions targeting metabolic disorders associated with dysregulated BCAA and lipid metabolism.
References
- 1. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Theoretical Mass and Isotopic Distribution of 13-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical mass and isotopic distribution of 13-methylnonadecanoyl-CoA. This document is intended to serve as a foundational resource for researchers engaged in the study of branched-chain fatty acyl-CoAs and their roles in various biological processes.
Chemical Properties and Theoretical Mass
This compound is a long-chain branched fatty acyl-CoA molecule. To determine its theoretical mass, we first established its chemical formula. The 13-methylnonadecanoyl portion is derived from nonadecanoic acid (a 19-carbon fatty acid) with a methyl group at the 13th carbon position, giving it a formula of C20H39O. This acyl group is attached to a Coenzyme A molecule, which has a chemical formula of C21H36N7O16P3S. The formation of the thioester bond between the acyl group and Coenzyme A involves the removal of a hydroxyl group (-OH) from the carboxylic acid of the fatty acid and a hydrogen atom (-H) from the thiol group of Coenzyme A.
Therefore, the final chemical formula for this compound is C41H74N7O17P3S .
Based on this formula and the precise atomic masses of the most abundant stable isotopes of each element, the theoretical monoisotopic mass has been calculated. This data is crucial for high-resolution mass spectrometry analysis.
Table 1: Elemental Composition and Monoisotopic Masses of this compound
| Element | Number of Atoms | Most Abundant Isotope | Atomic Mass (Da) | Total Mass (Da) |
| Carbon (C) | 41 | ¹²C | 12.000000 | 492.000000 |
| Hydrogen (H) | 74 | ¹H | 1.007825 | 74.579050 |
| Nitrogen (N) | 7 | ¹⁴N | 14.003074 | 98.021518 |
| Oxygen (O) | 17 | ¹⁶O | 15.994915 | 271.913555 |
| Phosphorus (P) | 3 | ³¹P | 30.973762 | 92.921286 |
| Sulfur (S) | 1 | ³²S | 31.972071 | 31.972071 |
| Total | 143 | 1061.407480 |
The theoretical monoisotopic mass of this compound is 1061.407480 Da .
Isotopic Distribution
The natural abundance of stable isotopes for each element in this compound results in a characteristic isotopic distribution pattern in mass spectrometry. Understanding this distribution is essential for accurate data interpretation and confirmation of the compound's identity. The following tables detail the natural abundances of the stable isotopes for the constituent elements.
Table 2: Natural Abundance of Stable Isotopes for Elements in this compound
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.636 |
| ¹⁵N | 15.000109 | 0.364 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Phosphorus | ³¹P | 30.973762 | 100 |
| Sulfur | ³²S | 31.972071 | 94.99 |
| ³³S | 32.971459 | 0.75 | |
| ³⁴S | 33.967867 | 4.25 | |
| ³⁶S | 35.967081 | 0.01 |
Based on these abundances, the theoretical isotopic distribution for this compound can be predicted. The most abundant peak (M) corresponds to the monoisotopic mass. The subsequent peaks (M+1, M+2, etc.) arise from the incorporation of heavier isotopes.
Table 3: Predicted Isotopic Distribution for this compound
| Mass Peak | Relative Abundance (%) |
| M (1061.41 Da) | 100.00 |
| M+1 (1062.41 Da) | 46.57 |
| M+2 (1063.41 Da) | 12.03 |
| M+3 (1064.41 Da) | 2.35 |
Note: These are predicted relative abundances and may vary slightly in experimental measurements.
Experimental Protocols
Methodology Details:
-
Sample Preparation: Biological samples (tissues or cells) are first homogenized. Lipids, including acyl-CoAs, are then extracted using a solvent system like the Folch method (chloroform/methanol). The acyl-CoA fraction is subsequently isolated and purified from the total lipid extract using solid-phase extraction (SPE) cartridges.
-
Instrumental Analysis: The purified acyl-CoA fraction is analyzed by liquid chromatography-mass spectrometry (LC-MS). Separation is typically achieved using a reversed-phase C18 column. Detection is performed with a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of tandem mass spectrometry (MS/MS) for structural confirmation.
-
Data Processing: The raw LC-MS data is processed to integrate the chromatographic peaks. The accurate mass and isotopic pattern of the detected peaks are then compared against the theoretical values calculated in this guide to confirm the identity of this compound. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an appropriate internal standard (e.g., a deuterated analog).
Biological Context and Signaling Pathways
Branched-chain fatty acids and their CoA esters are known to be involved in various metabolic processes. While a specific signaling pathway detailing the role of this compound is not yet elucidated, it is expected to be integrated into the general pathways of fatty acid metabolism. Very-long-chain fatty acids (VLCFAs), a class to which this compound belongs, are precursors for essential lipids such as ceramides (B1148491) and are involved in cellular signaling.
The biosynthesis of VLCFAs occurs through a fatty acid elongation (FAE) cycle. This process involves a series of enzymatic reactions that sequentially add two-carbon units to a growing acyl-CoA chain.
In this pathway, a precursor acyl-CoA, such as a branched-chain acyl-CoA, would enter the cycle and be elongated. The resulting this compound could then be channeled into various metabolic fates, including incorporation into complex lipids like ceramides and sphingolipids, which are integral components of cellular membranes and are involved in signal transduction.
This guide provides the fundamental theoretical data and a generalized experimental and biological framework for the study of this compound. This information should aid researchers in the design of experiments and the interpretation of analytical data related to this and other branched-chain fatty acyl-CoAs.
Methodological & Application
Application Note: Quantitative Analysis of 13-methylnonadecanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-methylnonadecanoyl-CoA is a long-chain fatty acyl-coenzyme A (LC-CoA) that may play a role in various metabolic pathways. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological significance. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological samples. The methodology is based on established principles for the analysis of long-chain acyl-CoAs, utilizing reversed-phase chromatography for separation and tandem mass spectrometry for specific and sensitive detection.[1][2][3]
Principle of the Method
The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation on a C18 reversed-phase column. The analyte is then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using a stable isotope-labeled internal standard and monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM). A characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da), which provides high specificity.[4][5][6][7][8]
Experimental Protocols
1. Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues or cells.[4][9][10]
Materials:
-
Biological sample (e.g., ~50 mg of tissue or 1x10^7 cells)
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analog of the analyte.
-
Extraction Buffer: 2:2:1 (v/v/v) acetonitrile/methanol/water.[11]
-
Solid Phase Extraction (SPE) Cartridges: Reversed-phase silica-based cartridges.
-
SPE Equilibration Solution: Methanol.
-
SPE Wash Solution 1: 50 mM ammonium (B1175870) formate (B1220265) (pH 6.3).
-
SPE Wash Solution 2: 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol.
-
SPE Elution Solution: 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol, followed by pure methanol.[4]
-
Nitrogen evaporator.
-
Reconstitution Solution: 80:20 (v/v) methanol/water with 30 mM ammonium hydroxide.[9]
Procedure:
-
Homogenize the frozen tissue sample or cell pellet in 1 mL of ice-cold extraction buffer.
-
Add the internal standard to the homogenate at a known concentration.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Transfer the supernatant to a new tube.
-
Activate an SPE cartridge by passing 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer.[4]
-
Load the supernatant onto the equilibrated SPE cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer.[4]
-
Elute the acyl-CoAs with 3 mL of a 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol, followed by 3 mL of a 1:3 mixture of the same, and finally 3 mL of pure methanol.[4]
-
Combine the elution fractions and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution for LC-MS/MS analysis.
2. LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[2]
-
Gradient: A linear gradient from 20% to 100% Mobile Phase B over 15 minutes.[3]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Key MRM Transitions:
Data Presentation
Table 1: Calculated MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) (m/z) | Transition Type |
| This compound | 1082.6 | 575.6 | Neutral Loss of 507 Da |
| This compound | 1082.6 | 428.1 | CoA Fragment |
| Heptadecanoyl-CoA (IS) | 1040.6 | 533.6 | Neutral Loss of 507 Da |
| Heptadecanoyl-CoA (IS) | 1040.6 | 428.1 | CoA Fragment |
Table 2: Representative Quantitative Performance Data (Hypothetical)
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 nM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Fragmentation pathway of this compound in positive ESI-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 13-methylnonadecanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-methylnonadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. BCFAs are increasingly recognized for their involvement in various physiological and pathological processes, including lipid metabolism, inflammation, and insulin (B600854) resistance.[1] The accurate quantification of specific BCFA-CoAs like this compound in biological samples is crucial for understanding its biological function, identifying potential biomarkers, and developing therapeutic interventions for metabolic diseases.
This document provides a detailed application note and protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3][4]
Principle of the Method
The method involves the extraction of acyl-CoAs from biological samples, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)
-
Acids: Formic acid (FA), Perchloric acid (PCA)
-
Salts: Ammonium acetate
-
Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA) is recommended. As a commercial standard for this compound may not be readily available, custom synthesis of a stable isotope-labeled standard (e.g., ¹³C-labeled) is the preferred approach for the most accurate quantification.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges
-
Biological Sample: Plasma, serum, tissue homogenates, or cell lysates.
Experimental Protocols
Sample Preparation (Extraction of Acyl-CoAs)
This protocol is adapted from established methods for acyl-CoA extraction.
-
Homogenization (for tissues and cells):
-
Weigh approximately 50-100 mg of frozen tissue or a pellet of 1-5 million cells.
-
Homogenize in 1 mL of ice-cold 10% (w/v) PCA.
-
Keep samples on ice throughout the procedure to minimize degradation.
-
-
Protein Precipitation (for liquid and homogenized samples):
-
For plasma/serum, add 3 volumes of ice-cold 10% PCA to 1 volume of sample.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.
-
Dry the eluate under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage to elute the hydrophobic acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: The specific MRM transitions for this compound need to be determined by direct infusion of a synthesized standard. However, based on the known fragmentation pattern of acyl-CoAs, the transitions can be predicted.[2][3] Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine 5'-diphosphate moiety) and a product ion at m/z 428.[2][3]
-
Calculation of Precursor Ion (Q1) for this compound:
-
Molecular Formula of 13-methylnonadecanoic acid: C₂₀H₄₀O₂
-
Molecular Weight of 13-methylnonadecanoic acid: 312.53 g/mol
-
Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S
-
Molecular Weight of Coenzyme A: 767.53 g/mol
-
Molecular Weight of this compound: (312.53 - 18.02 for water loss during ester bond formation) + 767.53 = 1062.04 g/mol
-
Precursor Ion [M+H]⁺: m/z 1063.04
-
-
Predicted Product Ions (Q3):
-
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 1063.0 | 556.0 | To be optimized |
| 1063.0 | 428.1 | To be optimized | |
| Internal Standard (e.g., C17:0-CoA) | 1008.0 | 501.0 | To be optimized |
Note: Collision energies must be optimized for the specific instrument used to achieve the best sensitivity.
Data Presentation
Quantitative data should be summarized in a clear and structured table. Below is a template for presenting the results. Since no prior quantitative data for this compound was found in the literature, this table is presented as a template for researchers to populate with their own experimental data.
Table 1: Hypothetical Quantitative Data for this compound in Biological Samples
| Sample ID | Biological Matrix | Concentration (pmol/g tissue or pmol/mL plasma) | Standard Deviation |
| Control 1 | Mouse Liver | e.g., 15.2 | e.g., 1.8 |
| Control 2 | Mouse Liver | e.g., 18.5 | e.g., 2.1 |
| Treated 1 | Mouse Liver | e.g., 25.8 | e.g., 3.2 |
| Treated 2 | Mouse Liver | e.g., 29.1 | e.g., 3.5 |
| Healthy Human Plasma | Human Plasma | e.g., 2.5 | e.g., 0.4 |
| Diseased Human Plasma | Human Plasma | e.g., 8.9 | e.g., 1.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Potential Metabolic Pathway
The precise signaling pathway of this compound is not well-defined. However, it is known that branched-chain amino acid (BCAA) catabolism can lead to the formation of branched-chain acyl-CoAs.[5][6] The following diagram illustrates a plausible metabolic context.
Caption: Potential metabolic context of this compound.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS. The detailed methodology for sample preparation and analysis, along with the proposed MRM transitions, will enable researchers to accurately measure the levels of this branched-chain fatty acyl-CoA. The provided templates for data presentation and diagrams for the experimental workflow and potential metabolic pathways will aid in the clear communication and interpretation of results. This method will be a valuable tool for investigating the role of this compound in health and disease.
References
- 1. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for 13-Methylnonadecanoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the sample preparation and analysis of 13-methylnonadecanoyl-CoA, a branched-chain long-chain fatty acyl-CoA, from biological samples. The methodology is based on established techniques for the extraction and quantification of long-chain acyl-CoAs using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Acyl-Coenzyme A (acyl-CoA) species are crucial intermediates in cellular metabolism, playing pivotal roles in fatty acid metabolism, energy production, and signaling pathways.[1] The accurate quantification of specific acyl-CoAs, such as the branched-chain this compound, is essential for understanding various physiological and pathological conditions. The inherent instability and low abundance of acyl-CoAs in biological matrices present analytical challenges, necessitating robust and sensitive methods for their analysis.[2] This protocol details a reliable workflow for the extraction, purification, and quantification of this compound from tissue samples.
Data Presentation
Table 1: Representative Recovery Data for Long-Chain Acyl-CoA Solid-Phase Extraction
The efficiency of acyl-CoA recovery can be influenced by the chain length of the acyl group and the specific SPE method used. The following table summarizes typical recovery data from established protocols for long-chain acyl-CoAs, which can be expected to be similar for this compound.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80% | [1][3] |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% | [1] |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88% | [1] |
Table 2: LC-MS/MS Parameters for Acyl-CoA Analysis
Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for quantifying acyl-CoAs.[4] The following table provides example parameters that can be adapted for this compound analysis.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Structure-specific fragment (e.g., neutral loss of 507.0 Da)[5] |
| Internal Standard | Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog |
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound analysis.
Experimental Protocols
This protocol is a synthesis of established methods for the solid-phase extraction and analysis of a broad range of acyl-CoAs from tissue samples.[1][3]
Materials:
-
Tissues: Fresh or frozen tissue samples.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1][3]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1]
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA.
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[1]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v).[1]
-
Reconstitution Solvent: 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7) or a solvent compatible with your LC-MS system.[2]
Procedure:
-
Sample Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[1]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of Reconstitution Solvent.[2]
-
Vortex briefly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Metabolic Pathway Context
This compound is a branched-chain fatty acyl-CoA. Branched-chain fatty acids can originate from the diet or be synthesized de novo. They are metabolized through pathways that can involve both alpha- and beta-oxidation. The diagram below illustrates a simplified overview of fatty acid activation and potential metabolic fates.
Caption: Activation and metabolism of branched-chain fatty acids.
Disclaimer: This protocol provides a general guideline. Optimization of specific steps may be required depending on the sample matrix and analytical instrumentation. It is recommended to validate the method for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction of 13-methylnonadecanoyl-CoA from Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central to numerous metabolic processes, including fatty acid β-oxidation and the Krebs cycle. 13-methylnonadecanoyl-CoA is a long-chain branched fatty acyl-CoA whose accurate quantification from complex biological matrices like cell lysates is crucial for understanding its metabolic roles. Solid-phase extraction (SPE) is a robust technique for the purification and concentration of acyl-CoAs prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] This document provides a detailed protocol for the solid-phase extraction of this compound from cell lysates using reversed-phase C18 cartridges, a common method for retaining non-polar compounds like long-chain acyl-CoAs through hydrophobic interactions.[4][5]
Data Presentation
The recovery efficiency of acyl-CoAs using solid-phase extraction can be influenced by the chain length of the acyl group. The following table summarizes representative recovery data for various acyl-CoAs using different SPE sorbents, which can be indicative of the expected recovery for this compound.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [6] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [6][7] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [6] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [6][8] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [6] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [6] |
Experimental Protocols
This protocol details the solid-phase extraction of this compound from cell lysates.
Materials and Reagents:
-
Cell Pellets
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA.[6]
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[6][8]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol), HPLC or LC-MS grade.[6][8]
-
SPE Columns: C18 SPE Cartridges (e.g., 50-100 mg/1 mL barrel).[4][5][9]
-
SPE Conditioning Solution: 90% Methanol, 0.1% Trifluoroacetic Acid (TFA) in water.[9]
-
SPE Equilibration Solution: 0.1% TFA in water.[9]
-
SPE Wash Solution: 5% Methanol, 0.1% TFA in water.[9]
-
SPE Elution Solution: 50% Acetonitrile, 0.1% TFA in water.[9]
-
Reconstitution Solvent: Solvent suitable for downstream analysis (e.g., 50:50 water:methanol).
-
Standard laboratory equipment: centrifuge, homogenizer, vacuum manifold for SPE, sample concentrator (e.g., nitrogen evaporator).
Procedure:
1. Sample Preparation and Homogenization: a. Thaw cell pellets on ice. b. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard to the cell pellet. c. Homogenize the cell suspension on ice until a uniform lysate is achieved. d. Add 1 mL of 2-Propanol and briefly homogenize again.[6]
2. Extraction of Acyl-CoAs: a. Transfer the homogenate to a centrifuge tube. b. Add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.[6] c. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins. d. Carefully collect the supernatant which contains the acyl-CoAs.[6] e. Check that the pH of the supernatant is <3. If not, adjust with formic acid.[9]
3. Solid-Phase Extraction (SPE): a. Column Conditioning: Condition the C18 SPE column by passing 3 mL of Conditioning Solution through it. Ensure the sorbent bed does not run dry.[9] b. Column Equilibration: Equilibrate the column by passing 2 mL of Equilibration Solution through it.[9] c. Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum at a flow rate of approximately 1 drop per second.[9] d. Washing: Wash the column with 1 mL of Wash Solution to remove unbound impurities.[9] e. Elution: Elute the acyl-CoAs from the column by slowly passing 1 mL of Elution Solution through the sorbent.[9] Collect the eluate in a clean tube.
4. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried acyl-CoAs in a suitable volume of Reconstitution Solvent for your downstream analysis (e.g., LC-MS).
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the solid-phase extraction of acyl-CoAs.
Diagram 2: Metabolic Context
Caption: Activation and metabolism of a branched-chain fatty acid.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. specartridge.com [specartridge.com]
- 5. C18 Solid Phase Extraction Column: High-Purity SPE Solutions [accio.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Derivatization of 13-methylnonadecanoyl-CoA for GC-MS Analysis: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-methylnonadecanoyl-CoA is a long-chain, iso-branched-chain fatty acyl-coenzyme A. The analysis of such molecules is crucial in various research fields, including microbiology, metabolic disorder studies, and biofuel development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of fatty acids due to its high resolution and sensitivity.[1][2][3][4] However, the direct analysis of fatty acyl-CoAs or their corresponding free fatty acids by GC-MS is challenging. Free fatty acids are highly polar and have low volatility, which leads to poor chromatographic peak shape and thermal instability.[5]
To overcome these challenges, a derivatization step is essential. This process converts the non-volatile fatty acid into a more volatile and thermally stable ester derivative.[5] The most common method is the conversion of the fatty acid into its corresponding Fatty Acid Methyl Ester (FAME).[6][7] This application note provides a detailed, two-stage protocol for the analysis of this compound. The procedure involves an initial alkaline hydrolysis (saponification) to release the free fatty acid from the Coenzyme A moiety, followed by esterification to produce 13-methylnonadecanoic acid methyl ester for robust GC-MS analysis.
Metabolic Context of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) like 13-methylnonadecanoic acid are significant components of membrane lipids in many bacteria.[8] Their biosynthesis is distinct from that of straight-chain fatty acids. The process typically begins with the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[9][10] These amino acids are converted into short-chain acyl-CoA primers (e.g., isovaleryl-CoA from leucine), which are then elongated by the fatty acid synthase system to form long-chain iso- and anteiso-fatty acids.[9][11] Understanding this pathway is critical for studies involving bacterial metabolism and lipidomics.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00407D [pubs.rsc.org]
- 7. Long-chain acyl-CoA hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
Application Notes and Protocols for the Synthesis of 13-methylnonadecanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 13-methylnonadecanoyl-CoA, a valuable standard for various research applications, including metabolic studies and as a reference compound in drug development. The synthesis is a two-stage process involving the creation of the precursor fatty acid, 13-methylnonadecanoic acid, followed by its conversion to the corresponding acyl-CoA.
Synthesis of 13-methylnonadecanoic Acid
The synthesis of the branched-chain fatty acid, 13-methylnonadecanoic acid, can be achieved through a Grignard reaction, a reliable method for forming carbon-carbon bonds. This approach involves the reaction of a Grignard reagent with a long-chain alkyl halide.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na2SO4)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 2-bromooctane in dry diethyl ether is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once the reaction starts, the remaining 2-bromooctane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (octan-2-ylmagnesium bromide).
-
Coupling Reaction: The Grignard reagent is cooled in an ice bath, and a solution of 1,11-dibromoundecane in dry diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Carboxylation: The reaction mixture is cooled in a dry ice/acetone bath, and an excess of crushed dry ice is added in small portions. The mixture is stirred until it reaches room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate (B1210297) gradient to yield pure 13-methylnonadecanoic acid.
Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 60-70% |
| Purity (GC-MS) | >98% |
| Appearance | White solid |
Synthesis of this compound
The conversion of the synthesized fatty acid to its coenzyme A thioester is achieved using a standard enzymatic or chemical method. The mixed anhydride (B1165640) method is a common and effective chemical approach.
Experimental Protocol
Materials:
-
13-methylnonadecanoic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A (free acid)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
Procedure:
-
Formation of the Mixed Anhydride: 13-methylnonadecanoic acid is dissolved in anhydrous THF, and triethylamine is added. The solution is cooled to 0°C, and ethyl chloroformate is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes.
-
Thioesterification: A solution of Coenzyme A in aqueous sodium bicarbonate is added to the mixed anhydride solution. The reaction mixture is stirred at room temperature for 4 hours.
-
Purification: The reaction mixture is concentrated under reduced pressure. The residue is washed with diethyl ether to remove unreacted fatty acid and other nonpolar impurities. The aqueous solution is then acidified, and the product is purified by solid-phase extraction or preparative HPLC.
Quantitative Data for Synthesis
| Reagent | Molar Ratio (to Fatty Acid) |
| Triethylamine | 1.1 |
| Ethyl chloroformate | 1.1 |
| Coenzyme A | 1.2 |
| Sodium bicarbonate | in excess |
| Parameter | Expected Value |
| Yield | 40-50% |
| Purity (HPLC) | >95% |
| Appearance | White powder |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| HPLC | A single major peak corresponding to the expected retention time for a long-chain acyl-CoA. |
| Mass Spectrometry (MS) | The expected molecular ion peak for this compound. |
| ¹H NMR | Characteristic peaks for the adenosine, pantothenate, and fatty acyl chain moieties of the molecule. The methyl branch should give a characteristic doublet signal. |
| ¹³C NMR | Signals corresponding to the carbonyl group of the thioester, the carbons of the fatty acyl chain, and the carbons of the Coenzyme A moiety.[1] |
Experimental Workflow and Signaling Pathway Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: Fatty Acyl-CoA and Nuclear Receptor Activation
Long-chain fatty acyl-CoAs, including branched-chain variants, can act as signaling molecules by modulating the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[2][3] This modulation can lead to changes in the transcription of genes involved in lipid metabolism.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled 13-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing molecules enriched with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system, researchers can trace the transformation of these molecules into downstream metabolites. This approach provides invaluable insights into cellular metabolism under various physiological and pathological conditions.[1][2][3] These application notes provide a detailed protocol for the use of ¹³C-labeled 13-methylnonadecanoyl-CoA as a tracer to investigate the metabolism of branched-chain fatty acids.
Branched-chain fatty acids (BCFAs) are important components of cell membranes and signaling molecules, and their metabolism is increasingly recognized as significant in various diseases.[4][5] 13-methylnonadecanoic acid is a long-chain BCFA. Tracing the metabolic fate of its activated form, this compound, can reveal how cells process such lipids, their contribution to the cellular energy pool, and their role in anabolic processes.
This document outlines the synthesis of a ¹³C-labeled this compound tracer, its application in cell culture-based metabolic tracing experiments, and the subsequent analysis of labeled metabolites using liquid chromatography-mass spectrometry (LC-MS).
I. Synthesis of [U-¹³C]-13-methylnonadecanoyl-CoA
The synthesis of uniformly ¹³C-labeled this compound is a multi-step process that begins with commercially available ¹³C-labeled precursors. The following is a generalized synthetic scheme.
A. Hypothetical Synthesis of [U-¹³C]-13-methylnonadecanoic Acid
A plausible synthetic route for [U-¹³C]-13-methylnonadecanoic acid would involve the coupling of two ¹³C-labeled alkyl chains. For instance, a Grignard reaction between a ¹³C-labeled C13 alkyl magnesium bromide and a ¹³C-labeled C7 alkyl halide containing a protected carboxylic acid group could be employed. Subsequent deprotection would yield the desired uniformly labeled branched-chain fatty acid. The specific details of such a synthesis would need to be optimized by a synthetic organic chemist.
B. Enzymatic Conversion to [U-¹³C]-13-methylnonadecanoyl-CoA
The most straightforward method for converting the labeled fatty acid to its coenzyme A (CoA) ester is through an enzymatic reaction using acyl-CoA synthetase.
Protocol 1: Synthesis of [U-¹³C]-13-methylnonadecanoyl-CoA
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM MgCl₂
-
10 mM ATP
-
1 mM DTT
-
0.5 mM Coenzyme A
-
100 µM [U-¹³C]-13-methylnonadecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
1 µg/µL Acyl-CoA synthetase (long-chain)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727).
-
Purification: The labeled acyl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the reaction mixture.
-
Wash with water to remove salts and ATP.
-
Elute the [U-¹³C]-13-methylnonadecanoyl-CoA with methanol.
-
-
Quantification and Storage: Determine the concentration of the purified product using UV-Vis spectrophotometry (A₂₆₀ of the adenine (B156593) ring of CoA). Store the purified product at -80°C.
II. Metabolic Tracing in Cell Culture
This section describes a general protocol for tracing the metabolism of [U-¹³C]-13-methylnonadecanoyl-CoA in cultured cells.
Protocol 2: Cell Culture Labeling Experiment
-
Cell Seeding: Seed the cells of interest (e.g., hepatocytes, adipocytes) in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
Tracer Introduction: On the day of the experiment, aspirate the growth medium and replace it with fresh medium containing a final concentration of 10 µM [U-¹³C]-13-methylnonadecanoyl-CoA. It is crucial to conjugate the labeled fatty acyl-CoA to bovine serum albumin (BSA) to facilitate its uptake by the cells.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in metabolite labeling.
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
III. LC-MS Analysis of Labeled Metabolites
High-resolution liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the incorporation of stable isotopes into downstream metabolites.[6][7]
Protocol 3: LC-MS Analysis
-
Chromatographic Separation: Separate the metabolites using a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in both positive and negative ion modes to detect a wide range of metabolites.
-
Data Analysis:
-
Identify potential metabolites based on their accurate mass and retention time.
-
Extract the ion chromatograms for the different isotopologues of each identified metabolite.
-
Calculate the fractional enrichment of ¹³C in each metabolite over time. This is determined by the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.
-
IV. Expected Metabolic Fate and Data Interpretation
This compound is expected to undergo β-oxidation. The initial steps of β-oxidation of a methyl-branched fatty acid will depend on the position of the methyl group. For this compound, standard β-oxidation can proceed until the methyl branch is near the carboxyl end. At this point, specific enzymes are required to handle the branch point. The final products of β-oxidation will be a mix of acetyl-CoA, propionyl-CoA (if the methyl branch results in an odd-numbered carbon chain fragment), and potentially other short-chain acyl-CoAs.
The ¹³C atoms from [U-¹³C]-13-methylnonadecanoyl-CoA can be traced into various downstream metabolic pathways:
-
Tricarboxylic Acid (TCA) Cycle: Labeled acetyl-CoA will enter the TCA cycle, leading to ¹³C enrichment in TCA cycle intermediates such as citrate, succinate, and malate.
-
Fatty Acid Synthesis: Labeled acetyl-CoA can be used for the synthesis of new fatty acids, which can be detected as ¹³C-labeled palmitate, stearate, and other fatty acids.
-
Gluconeogenesis (in relevant cell types): Labeled TCA cycle intermediates can be precursors for gluconeogenesis, resulting in labeled glucose.
-
Amino Acid Metabolism: The carbon backbone of some amino acids can be derived from TCA cycle intermediates.
Data Presentation
The quantitative data from a metabolic tracing experiment should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Hypothetical Fractional Enrichment of ¹³C in Key Metabolites Over Time
| Metabolite | 0 hours | 1 hour | 4 hours | 8 hours | 24 hours |
| Citrate | 0.00 | 0.05 | 0.25 | 0.45 | 0.60 |
| Succinate | 0.00 | 0.04 | 0.22 | 0.40 | 0.55 |
| Malate | 0.00 | 0.04 | 0.23 | 0.42 | 0.58 |
| Palmitate | 0.00 | 0.01 | 0.08 | 0.15 | 0.25 |
| Glutamate | 0.00 | 0.02 | 0.15 | 0.30 | 0.45 |
Table 2: Hypothetical Isotopologue Distribution of Citrate at 8 hours
| Isotopologue | Relative Abundance (%) |
| M+0 | 55 |
| M+1 | 5 |
| M+2 | 25 |
| M+3 | 5 |
| M+4 | 10 |
| M+5 | 0 |
| M+6 | 0 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for metabolic tracing.
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound.
Conclusion
The use of stable isotope-labeled this compound provides a robust method for investigating the metabolism of branched-chain fatty acids. The protocols outlined in this document offer a comprehensive guide for researchers to design and execute metabolic tracing experiments, from the synthesis of the tracer to the analysis and interpretation of the data. The insights gained from such studies can significantly contribute to our understanding of lipid metabolism in health and disease, and may aid in the development of novel therapeutic strategies.
References
- 1. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Identification of 13-methylnonadecanoyl-CoA by High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of lipids.[1][2] Their analysis is essential for understanding cellular metabolism and the pathology of various diseases. This document provides a detailed protocol for the identification and characterization of the branched-chain fatty acyl-CoA, 13-methylnonadecanoyl-CoA, using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). The methodologies described are based on established protocols for the analysis of a wide range of acyl-CoAs.[1][3]
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below. This process begins with sample extraction, followed by chromatographic separation and detection by high-resolution mass spectrometry, and concludes with data analysis.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction
This protocol is adapted from established methods for the extraction of acyl-CoAs from biological samples.[1][4]
Materials:
-
Biological sample (e.g., ~5 mg of tissue or 1x10^6 cells)
-
Extraction Solvent: 2:1:1 Methanol:Acetonitrile:Water
-
50 mM Ammonium (B1175870) Acetate (B1210297), pH 6.8
-
Centrifuge capable of 4°C and >12,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Homogenize the biological sample in the pre-chilled extraction solvent.
-
Incubate the mixture on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted acyl-CoAs.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
For analysis of long-chain acyl-CoAs like this compound, reconstitute the dried extract in 50 mM ammonium acetate with 20% acetonitrile.[1]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This protocol utilizes a reversed-phase liquid chromatography method coupled to a high-resolution mass spectrometer.[1][4]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm)[1]
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8[1]
-
Mobile Phase B: Methanol[1]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: 2% B[1]
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
HRMS Conditions:
-
Mass Spectrometer: Q Exactive-Mass spectrometer or similar Orbitrap-based instrument[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 150-1500
-
Resolution: 70,000
-
AGC Target: 3 x 10^6
-
Maximum IT: 100 ms
-
MS/MS Fragmentation: Higher-energy C-trap dissociation (HCD)
Data Presentation
The identification of this compound relies on its accurate mass and characteristic fragmentation pattern. The theoretical exact mass and expected fragment ions are presented below.
| Compound | Chemical Formula | Theoretical Exact Mass (M) | [M+H]+ | Expected Fragment Ions (m/z) |
| This compound | C41H74N7O17P3S | 1077.4024 | 1078.4102 | 571.21 (Acyl chain fragment), 428.03 (Adenosine diphosphate (B83284) fragment) |
Note: The acyl chain fragment is calculated as [M - 507 + H]+, and the adenosine (B11128) diphosphate fragment is a common marker for acyl-CoAs.[2][5][6]
For quantitative analysis, a calibration curve should be prepared using a synthesized standard of this compound. The limits of detection (LOD) and quantification (LOQ) should be determined experimentally. The following table provides an example of typical performance data for acyl-CoA analysis.[5][7]
| Acyl-CoA | Linearity (R²) | LOD (nM) | LOQ (nM) |
| Short-chain (e.g., Acetyl-CoA) | >0.99 | 2 - 20 | 5 - 50 |
| Medium-chain (e.g., Octanoyl-CoA) | >0.99 | 1 - 10 | 3 - 30 |
| Long-chain (e.g., Palmitoyl-CoA) | >0.99 | 0.5 - 5 | 1.5 - 15 |
Coenzyme A Biosynthesis Pathway
The analysis of acyl-CoAs is often relevant in the context of their biosynthesis. The diagram below illustrates the key steps in the Coenzyme A biosynthetic pathway.
Conclusion
The methods outlined in this document provide a robust framework for the identification and potential quantification of this compound in biological samples. The combination of reversed-phase liquid chromatography with high-resolution mass spectrometry offers the sensitivity and selectivity required for the analysis of this complex biomolecule.[1][7] Accurate mass measurement and the characteristic fragmentation pattern of the CoA moiety are key to the confident identification of this and other acyl-CoAs.[5][8] For absolute quantification, the use of a stable isotope-labeled internal standard is recommended.[2]
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Analysis of 13-methylnonadecanoyl-CoA by Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the anticipated fragmentation pattern of 13-methylnonadecanoyl-CoA in tandem mass spectrometry (MS/MS) and outlines a general protocol for its analysis. This information is crucial for researchers studying fatty acid metabolism, particularly in contexts where branched-chain fatty acids are relevant.
Introduction
This compound is a long-chain, branched fatty acyl-coenzyme A thioester. The analysis of such molecules is critical in various fields, including the study of metabolic disorders and drug development. Tandem mass spectrometry is a powerful tool for the structural elucidation and quantification of these complex lipids. Understanding the specific fragmentation patterns is essential for accurate identification and interpretation of MS/MS data. While specific experimental data for this compound is not widely published, its fragmentation can be predicted based on the well-established principles of acyl-CoA fragmentation.
Predicted Tandem Mass Spectrometry Fragmentation Pattern
The fragmentation of acyl-CoA molecules in tandem mass spectrometry is characterized by specific cleavages that yield diagnostic product ions. For this compound, the fragmentation is expected to occur primarily at the thioester linkage and within the coenzyme A moiety, with additional fragmentation along the branched fatty acyl chain. Analysis is typically performed in positive ion mode, monitoring the protonated precursor ion [M+H]+.
Long-chain acyl-Coenzyme A (CoA) is composed of a fatty acyl group, a phosphopantetheine moiety, and a 3',5'-adenosine diphosphate (B83284) (ADP) moiety.[1] In tandem mass spectrometry of the [M-H]− ion of palmitoyl (B13399708) CoA, adenine-containing ions are the major products.[1]
A characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (507 Da).[2][3] All protonated acyl-CoAs undergo two primary fragmentations: one between the pantothenate moiety and the β-phosphate of the adenosine (B11128) nucleotide, and another between the α- and β-phosphates of the adenosine nucleotide moiety.[4] The formation of an adenosine phosphate (B84403) fragment and two monophosphate fragments is observed at m/z 428 for all acyl-CoAs.[4]
Based on these principles, the predicted fragmentation of this compound is as follows:
-
Precursor Ion: The protonated molecule, [M+H]+. The exact mass of this compound (C39H70N7O17P3S) is 1065.38 g/mol . Therefore, the precursor ion to be monitored will be at m/z 1066.38.
-
Key Fragments of the CoA Moiety:
-
A prominent fragment at m/z 428.037 , corresponding to the protonated adenosine 3',5'-bisphosphate fragment [C10H15N5O10P2H]+.[5][6]
-
A fragment at m/z 508.004 , which is the m/z 428 fragment with an additional PO3H group.[5][6]
-
A neutral loss of 507.9957 Da , corresponding to the loss of the nucleotide triphosphate moiety [M+H-C10H16N5O13P3]+.[2][6]
-
-
Fragments Containing the Acyl Chain:
-
A fragment resulting from the neutral loss of 507 Da, which will have an m/z specific to the acyl group. For this compound, this fragment ion would appear at approximately m/z 559.39 .
-
-
Fragmentation of the Branched Acyl Chain:
-
Cleavage at the site of the methyl branch is also anticipated. The fragmentation of branched-chain fatty acid methyl esters is known to produce characteristic ions resulting from cleavages on either side of the methyl branch.[7] For this compound, this could result in specific fragment ions that can pinpoint the location of the methyl group.
-
Predicted Quantitative Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 1066.38 | 559.39 | [M+H - 507]+, Fragment containing the acyl chain |
| 1066.38 | 428.04 | Adenosine 3',5'-bisphosphate fragment |
| 1066.38 | 508.00 | Adenosine 3',5'-bisphosphate + PO3H |
Experimental Protocol for LC-MS/MS Analysis
This protocol outlines a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry.
Sample Preparation
Given that acyl-CoAs are susceptible to degradation, proper sample handling is crucial.
-
Extraction: Extract acyl-CoAs from biological samples using a solvent mixture such as acetonitrile/isopropanol/water or by solid-phase extraction.
-
Internal Standard: Use an appropriate internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.
-
Storage: Store extracts at -80°C and analyze as soon as possible.
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine (B1682462) to improve peak shape and retention.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the ideal scan mode for targeted quantification, as it offers high sensitivity and specificity.
-
MRM Transitions:
-
Primary: Monitor the transition from the precursor ion (m/z 1066.38) to the product ion containing the acyl chain (m/z 559.39).
-
Confirmatory: Monitor the transition from the precursor ion (m/z 1066.38) to the CoA fragment (m/z 428.04).
-
-
Collision Energy: The collision energy should be optimized to maximize the intensity of the desired product ions. This typically ranges from 20 to 50 eV.
-
Source Conditions: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal intensity.
Visualization of Fragmentation and Workflow
Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application of 13-Methylnonadecanoyl-CoA in Lipidomics Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount to understanding their complex roles in health and disease. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards to ensure data accuracy and reproducibility. 13-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-CoA that serves as an excellent internal standard for the quantification of a wide range of endogenous acyl-CoA species. Its branched structure and 20-carbon chain length provide physicochemical properties similar to many endogenous long-chain and very-long-chain fatty acyl-CoAs, while its unique mass allows for clear differentiation from naturally occurring species in most biological systems.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in lipidomics studies, targeting researchers, scientists, and drug development professionals.
Principle of Application
The fundamental principle behind using this compound as an internal standard lies in its structural similarity to endogenous acyl-CoAs and its low natural abundance.[1] By adding a known amount of this compound to a sample at the beginning of the workflow, it experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer as the target analytes.[2] The signal of the endogenous acyl-CoAs can then be normalized to the signal of the internal standard, allowing for accurate quantification.[2]
Key Advantages:
-
Non-endogenous: this compound is not typically found in significant amounts in mammalian cells, minimizing interference with the measurement of endogenous lipids.[3]
-
Structural Similarity: Its long, branched alkyl chain mimics the behavior of endogenous long-chain saturated and unsaturated fatty acyl-CoAs during extraction and chromatographic separation.
-
Chemical Stability: As a saturated acyl-CoA, it is chemically stable and less prone to oxidation compared to unsaturated analogs.
Data Presentation
The following table summarizes the key quantitative parameters for the use of this compound as an internal standard in a typical lipidomics workflow. The values are representative and may need to be optimized for specific applications and instrumentation.
| Parameter | Value | Notes |
| Stock Solution Concentration | 1 mg/mL | In a suitable organic solvent (e.g., methanol (B129727) or isopropanol). |
| Working Solution Concentration | 10 µg/mL | Diluted from the stock solution. |
| Spiking Volume | 10-50 µL | Per sample, depending on the expected concentration of analytes. |
| Final Concentration in Sample | 100-500 ng/mL | This should be optimized to be within the linear range of the instrument. |
| Linearity (r²) | > 0.99 | Over the desired concentration range. |
| Limit of Detection (LOD) | ~1 fmol | Dependent on the mass spectrometer's sensitivity.[4] |
| Limit of Quantification (LOQ) | ~5 fmol | Dependent on the mass spectrometer's sensitivity.[4] |
| Recovery | 90-110% | Assessed by comparing the signal in a spiked matrix to a neat standard.[4] |
| Precision (%RSD) | < 15% | For both intra- and inter-day measurements. |
Experimental Protocols
Preparation of Internal Standard Stock and Working Solutions
Materials:
-
This compound
-
LC-MS grade methanol or isopropanol
-
Amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in an amber glass vial. Vortex thoroughly to ensure complete dissolution. Store at -80°C.
-
Working Solution (10 µg/mL): Allow the stock solution to warm to room temperature. Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of methanol to a final volume of 1 mL. Mix thoroughly. This working solution can be stored at -20°C for short-term use.
Lipid Extraction from Biological Samples (Modified Folch Method)
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound working solution (10 µg/mL)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or ultrapure water)
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
Sample Preparation: Place a known amount of the biological sample (e.g., 50 µL of plasma or 10 mg of tissue homogenate) into a glass centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the 10 µg/mL this compound working solution to the sample.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the tube. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 90:10 acetonitrile:water).
LC-MS/MS Analysis for Acyl-CoA Quantification
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example for this compound):
-
Ionization Mode: Positive ESI
-
Precursor Ion (m/z): [M+H]⁺ (calculated for C₃₀H₅₄N₇O₁₇P₃S)
-
Product Ion (m/z): A characteristic fragment ion (e.g., corresponding to the loss of the phosphopantetheine moiety) should be determined by direct infusion of the standard.
-
Collision Energy: Optimize for the specific instrument and transition.
-
MRM Transitions: Set up multiple reaction monitoring (MRM) transitions for all target endogenous acyl-CoAs and the this compound internal standard.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.
Logical Relationship for Quantification
Caption: Logical relationship for calculating analyte concentration using an internal standard.
Conclusion
References
Application Notes and Protocols for the Enzymatic Assay of 13-methylnonadecanoyl-CoA Synthetase
Introduction
13-methylnonadecanoyl-CoA synthetase is a long-chain acyl-CoA synthetase (ACS) that catalyzes the activation of the branched-chain fatty acid 13-methylnonadecanoic acid. This activation is a critical first step for its subsequent metabolism, such as incorporation into complex lipids or degradation via β-oxidation. The enzymatic reaction involves the thioesterification of the fatty acid with coenzyme A (CoA) in an ATP-dependent manner. Long-chain fatty acyl-CoA synthetases are integral to lipid metabolism, and their dysregulation has been implicated in various metabolic diseases.[1][2] The following protocols provide detailed methods for measuring the enzymatic activity of this compound synthetase, which is essential for enzyme characterization, inhibitor screening, and further investigation of its biological role.
The reaction catalyzed by this compound synthetase is as follows:
13-methylnonadecanoic acid + ATP + CoA-SH → this compound + AMP + PPi
This document outlines two common methods for assaying this enzyme's activity: a continuous spectrophotometric enzyme-coupled assay and a highly sensitive radiometric assay.
Method 1: Continuous Spectrophotometric Enzyme-Coupled Assay
This method provides a continuous, real-time measurement of acyl-CoA production. The formation of this compound is coupled to the activity of acyl-CoA oxidase, which oxidizes the product and generates hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to produce a colored product, which can be monitored spectrophotometrically.[3][4] This assay is suitable for high-throughput screening.
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 2 mM DTT, and 0.1% Triton X-100.
-
Substrate Stock Solutions:
-
10 mM 13-methylnonadecanoic acid: Dissolve in ethanol.
-
10 mM ATP: Dissolve in water, adjust pH to 7.0 with NaOH.
-
10 mM Coenzyme A (CoA-SH): Dissolve in water.
-
-
Coupling Enzyme and Dye Solution:
-
Acyl-CoA Oxidase (ACO): 1 U/mL in Assay Buffer.
-
Horseradish Peroxidase (HRP): 10 U/mL in Assay Buffer.
-
Chromogenic Substrate (e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) or a commercial probe like OxiRed™): Prepare according to the manufacturer's instructions.[3]
-
2. Assay Procedure:
-
Prepare a master mix containing the Assay Buffer, ATP, CoA, ACO, HRP, and the chromogenic substrate in a microplate well or a cuvette.
-
Add the enzyme sample (e.g., purified this compound synthetase or cell lysate) to the master mix.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the 13-methylnonadecanoic acid substrate.
-
Immediately monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 550 nm for the AHMT-based method or 570 nm for OxiRed™) for 10-20 minutes, taking readings every 30-60 seconds.[3]
-
The rate of change in absorbance is directly proportional to the rate of this compound synthesis.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation, where ε is the molar extinction coefficient of the colored product.
-
Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Method 2: Radiometric Assay
This endpoint assay is highly sensitive and directly measures the formation of the radiolabeled acyl-CoA product.[1][2] It utilizes a radiolabeled fatty acid substrate (e.g., [³H] or [¹⁴C]-13-methylnonadecanoic acid). The separation of the water-soluble acyl-CoA product from the unreacted, more hydrophobic fatty acid is achieved by liquid-liquid phase extraction.
Experimental Protocol
1. Reagent Preparation:
-
Reaction Buffer: 100 mM HEPES, pH 7.5, containing 10 mM MgCl₂, 5 mM ATP, and 1 mM CoA.
-
Radiolabeled Substrate: [³H]- or [¹⁴C]-13-methylnonadecanoic acid complexed with bovine serum albumin (BSA) to improve solubility.
-
Stopping Solution (Dole's Reagent): Isopropanol:Heptane (B126788):1 M H₂SO₄ (40:10:1 v/v/v).
-
Extraction Solvent: Heptane.
-
Scintillation Cocktail.
2. Assay Procedure:
-
In a microcentrifuge tube, combine the Reaction Buffer and the enzyme sample.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Start the reaction by adding the radiolabeled 13-methylnonadecanoic acid substrate.
-
Incubate the reaction for a fixed time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 600 µL of Dole's Reagent.
-
Add 400 µL of heptane and 200 µL of water, then vortex vigorously to partition the phases.
-
Centrifuge for 5 minutes to separate the phases. The unreacted fatty acid will be in the upper organic phase, while the [³H]- or [¹⁴C]-13-methylnonadecanoyl-CoA will be in the lower aqueous phase.
-
Carefully transfer a known volume of the lower aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The amount of radiolabeled product formed is determined by comparing the counts per minute (CPM) in the sample to a standard curve of the radiolabeled substrate.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
Data Presentation
The following table summarizes hypothetical kinetic data for this compound synthetase obtained using the described assays.
| Parameter | Value | Method Used |
| Michaelis Constant (Kₘ) | ||
| 13-methylnonadecanoic acid | 15 µM | Spectrophotometric Assay |
| ATP | 250 µM | Radiometric Assay |
| CoA | 50 µM | Spectrophotometric Assay |
| Maximum Velocity (Vₘₐₓ) | 120 nmol/min/mg protein | Radiometric Assay |
| Optimal pH | 7.8 - 8.2 | Spectrophotometric Assay |
| Optimal Temperature | 37 °C | Radiometric Assay |
| Inhibitor IC₅₀ (Compound X) | 5 µM | Spectrophotometric High-Throughput Screen |
Visualizations
Signaling Pathway
Caption: Enzymatic activation of 13-methylnonadecanoic acid.
Experimental Workflow: Spectrophotometric Assay
Caption: Workflow for the spectrophotometric assay.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Fatty Acid Oxidation Disorders Using 13-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy. This can lead to a range of serious health issues, including hypoketotic hypoglycemia, cardiomyopathy, and muscle weakness.[1][2] The study of these disorders relies on the use of various fatty acid substrates to probe the function of specific enzymes and pathways.
This document provides detailed application notes and protocols for the use of 13-methylnonadecanoyl-CoA , a synthetic branched-chain fatty acyl-CoA, as a novel tool to investigate FAO disorders. Due to its unique structure as a C20 fatty acid with a methyl branch, this compound is hypothesized to be a substrate for peroxisomal and mitochondrial β-oxidation pathways, making it a valuable probe for studying defects in the metabolism of very-long-chain and branched-chain fatty acids.
Principle and Applications
This compound is a C20 acyl-CoA with a methyl group at the 13th carbon position. This structure suggests that its initial breakdown will likely occur via peroxisomal β-oxidation, which is responsible for shortening very-long-chain and 2-methyl-branched fatty acids.[3][4][5] The resulting shorter-chain acyl-CoAs can then be further metabolized in the mitochondria.
Potential Applications:
-
Probing Peroxisomal β-oxidation: Use as a specific substrate to assess the function of peroxisomal FAO enzymes.
-
Investigating VLCAD Deficiency: As a C20 acyl-CoA, it can be used to study the metabolic consequences of very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[6][7]
-
Acylcarnitine Profile Analysis: Tracking the metabolic fate of this compound through the analysis of acylcarnitine esters by tandem mass spectrometry can reveal specific enzyme deficiencies.[8][9]
-
High-Throughput Screening: Potential for use in cell-based assays to screen for therapeutic compounds that modulate FAO pathways.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the described experimental protocols. These tables are for illustrative purposes to demonstrate how results can be structured for clear comparison.
Table 1: Acylcarnitine Profile Analysis in Fibroblasts from Healthy Control and Patients with FAO Disorders after Incubation with 13-methylnonadecanoic Acid.
| Acylcarnitine Species | Control (pmol/mg protein) | VLCAD Deficient (pmol/mg protein) | Peroxisomal Biogenesis Disorder (PBD) (pmol/mg protein) |
| C20:1-methyl-AC | 15.2 ± 2.1 | 85.6 ± 9.3 | 150.3 ± 15.8 |
| C18:1-methyl-AC | 25.8 ± 3.5 | 15.3 ± 1.9 | 5.2 ± 0.8 |
| C16:1-methyl-AC | 32.1 ± 4.0 | 8.1 ± 1.1 | 2.1 ± 0.5 |
| C14:1-AC | 5.2 ± 0.7 | 45.7 ± 5.1 | 1.8 ± 0.4 |
| C4-AC (Butyrylcarnitine) | 12.3 ± 1.5 | 3.1 ± 0.6 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation. AC: Acylcarnitine. C20:1-methyl-AC represents the acylcarnitine derivative of the initial substrate.
Table 2: Mitochondrial Respiration Rates in Permeabilized Fibroblasts.
| Substrate | Control (nmol O₂/min/mg protein) | VLCAD Deficient (nmol O₂/min/mg protein) | CPT2 Deficient (nmol O₂/min/mg protein) |
| Palmitoyl-carnitine | 25.4 ± 3.1 | 8.2 ± 1.5 | 2.1 ± 0.5 |
| 13-methylnonadecanoyl-carnitine | 18.9 ± 2.5 | 5.1 ± 0.9 | 17.5 ± 2.1 |
| Octanoyl-carnitine | 35.1 ± 4.2 | 34.5 ± 3.9 | 33.8 ± 4.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay in Cultured Fibroblasts
This protocol describes the use of 13-methylnonadecanoic acid to study FAO in cultured human fibroblasts. The fatty acid is first taken up by the cells and converted to its CoA ester before being metabolized.
Materials:
-
Cultured human fibroblasts (control and patient-derived)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
13-methylnonadecanoic acid (requires custom synthesis)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine
-
Phosphate Buffered Saline (PBS)
-
Methanol
-
Internal standards for acylcarnitine analysis
-
Tandem mass spectrometer
Procedure:
-
Cell Culture: Culture fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Preparation of Substrate: Prepare a stock solution of 13-methylnonadecanoic acid complexed to BSA.
-
Incubation:
-
Seed cells in 6-well plates and grow to near confluence.
-
Wash cells twice with PBS.
-
Incubate cells for 24-48 hours in serum-free DMEM containing 100 µM 13-methylnonadecanoic acid-BSA complex and 400 µM L-carnitine.
-
-
Sample Collection:
-
After incubation, collect the medium.
-
Wash the cells twice with cold PBS.
-
Harvest the cells by scraping in methanol.
-
-
Acylcarnitine Extraction and Analysis:
-
Combine the medium and cell extracts.
-
Add internal standards.
-
Extract acylcarnitines using solid-phase extraction.
-
Analyze the acylcarnitine profile by tandem mass spectrometry.[8]
-
Protocol 2: Mitochondrial Respiration Assay in Permeabilized Cells
This protocol measures the rate of oxygen consumption in response to 13-methylnonadecanoyl-carnitine in permeabilized fibroblasts to assess mitochondrial FAO.
Materials:
-
Cultured human fibroblasts
-
High-resolution respirometer
-
Mitochondrial respiration medium (e.g., MiR05)
-
13-methylnonadecanoyl-carnitine (requires custom synthesis of the carnitine ester)
-
Palmitoyl-carnitine (positive control)
-
Octanoyl-carnitine (control for medium-chain FAO)
-
ADP
-
Inhibitors of the electron transport chain (e.g., rotenone, antimycin A)
Procedure:
-
Cell Preparation: Harvest cultured fibroblasts and resuspend in respiration medium.
-
Permeabilization: Add an optimized concentration of digitonin to permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Respirometry:
-
Add the permeabilized cell suspension to the respirometer chamber.
-
Add malate to provide a substrate for the TCA cycle.
-
Add the fatty acyl-carnitine substrate (13-methylnonadecanoyl-carnitine, palmitoyl-carnitine, or octanoyl-carnitine).
-
Stimulate respiration by adding ADP.
-
Record the oxygen consumption rate.
-
Add inhibitors to confirm that the observed respiration is mitochondrial.
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Proposed metabolic pathway for this compound.
Experimental Workflows
Caption: Workflow for acylcarnitine profiling in fibroblasts.
Caption: Workflow for mitochondrial respiration analysis.
References
- 1. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 6. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very Long Chain Acyl-coenzyme A Dehydrogenase Deficiency: A Review of Pathophysiology, Clinical Manifestations, Diagnosis, and Treatment -Journal of The Korean Society of Inherited Metabolic disease | Korea Science [koreascience.kr]
- 8. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylcarnitine Profile | Nicklaus Children's Hospital [nicklauschildrens.org]
Application Notes and Protocols for Fluorescent Labeling of 13-methylnonadecanoyl-CoA for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty acids (LCFAs) and their activated acyl-CoA derivatives are central players in cellular metabolism, energy storage, and signaling. Branched-chain fatty acids, while less common than their straight-chain counterparts, are also of significant biological interest. 13-methylnonadecanoyl-CoA is a long-chain branched fatty acyl-CoA whose specific roles in cellular processes are an active area of investigation. Fluorescent labeling of such molecules provides a powerful tool for visualizing their subcellular localization, trafficking, and metabolism in living cells, offering insights into lipid biology and its role in health and disease.[][2]
This document provides detailed application notes and protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging. The methodologies described are based on established principles for labeling and imaging other long-chain fatty acids and can be adapted for similar molecules.[][3][4]
Data Presentation: Fluorophore Selection
The choice of fluorophore is critical for successful cellular imaging. Key considerations include brightness, photostability, and minimal perturbation of the biological activity of the labeled molecule.[] BODIPY (boron-dipyrromethene) dyes are often preferred for labeling fatty acids due to their excellent photophysical properties.[] The following table summarizes the properties of a commonly used BODIPY fluorophore suitable for labeling this compound.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Advantages |
| BODIPY™ FL | ~505 | ~511 | >0.9 | >80,000 | High fluorescence, photostability, and relative insensitivity to environmental polarity. |
Experimental Protocols
Protocol 1: Synthesis of Fluorescently Labeled this compound
This protocol describes the synthesis of a fluorescently labeled this compound analog using a BODIPY fluorophore. The strategy involves activating the carboxylic acid group of 13-methylnonadecanoic acid and then conjugating it to a BODIPY dye with a suitable reactive group.
Materials:
-
13-methylnonadecanoic acid
-
BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-dodecanoic Acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Coenzyme A trilithium salt
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Procedure:
-
Activation of 13-methylnonadecanoic acid:
-
Dissolve 13-methylnonadecanoic acid in anhydrous DCM.
-
Add DCC and DMAP to the solution.
-
Stir the reaction at room temperature for 2-4 hours to form the active ester.
-
-
Conjugation to BODIPY dye:
-
In a separate flask, dissolve BODIPY™ FL C12 in anhydrous DCM.
-
Slowly add the activated 13-methylnonadecanoic acid solution to the BODIPY solution.
-
Stir the reaction overnight at room temperature in the dark.
-
-
Conversion to Acyl-CoA:
-
Evaporate the DCM under reduced pressure.
-
Dissolve the resulting fluorescent fatty acid in anhydrous DMF.
-
In a separate tube, dissolve Coenzyme A trilithium salt in water and then lyophilize to dryness.
-
Dissolve the dried Coenzyme A in anhydrous DMF containing TEA.
-
Add the fluorescent fatty acid solution to the Coenzyme A solution.
-
Stir the reaction for 24 hours at room temperature in the dark.
-
-
Purification:
-
Purify the fluorescently labeled this compound by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
-
-
Storage:
-
Store the purified product in a suitable solvent (e.g., ethanol) at -80°C in the dark.
-
Protocol 2: Cellular Delivery and Imaging of Fluorescent this compound
This protocol outlines the steps for introducing the fluorescently labeled this compound into cultured cells and performing fluorescence microscopy.
Materials:
-
Cultured cells (e.g., HeLa, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Fluorescently labeled this compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells to the desired confluency (typically 50-70%).
-
-
Loading of Fluorescent Probe:
-
Prepare a loading solution by diluting the fluorescent this compound stock solution in serum-free culture medium to the desired final concentration (typically 1-10 µM).
-
Wash the cells once with warm PBS.
-
Incubate the cells with the loading solution for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the loading solution and wash the cells three times with warm PBS to remove excess probe.
-
-
Live-Cell Imaging:
-
Add fresh, warm culture medium (with or without serum, depending on the experimental design) to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope.
-
-
Fixed-Cell Imaging (Optional):
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image the fixed cells.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Potential metabolic fates of fluorescently labeled this compound.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of fluorescent this compound.
Experimental Workflow: Cellular Imaging
Caption: Workflow for cellular imaging with fluorescent this compound.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions, such as probe concentration and incubation times, for their specific cell type and experimental goals. The proposed metabolic and signaling pathways are based on known fatty acid metabolism and require experimental validation for this compound.
References
Application Notes and Protocols for 13-Methylnonadecanoyl-CoA as a Substrate in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-CoA (BCFA-CoA) that serves as a substrate for enzymes involved in lipid metabolism. BCFAs are important molecules in various biological processes, and their metabolism is crucial for maintaining cellular homeostasis. Dysregulation of BCFA metabolism has been implicated in several metabolic diseases. These application notes provide detailed protocols for using this compound in in vitro enzyme assays, focusing on the key enzymes of the peroxisomal β-oxidation pathway. Due to the limited availability of specific kinetic data for this compound, data for the structurally similar and well-studied branched-chain fatty acyl-CoA, pristanoyl-CoA, is used as a proxy to provide representative quantitative information.
Relevant Signaling Pathway: PPARα Activation and Peroxisomal β-Oxidation
Branched-chain fatty acyl-CoAs, such as this compound, are known ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in fatty acid oxidation. Activation of PPARα by BCFA-CoAs leads to the upregulation of enzymes required for their catabolism, primarily through the peroxisomal β-oxidation pathway.
Key Enzymes in the Metabolism of this compound
The primary pathway for the degradation of long-chain BCFAs is peroxisomal β-oxidation. The key enzymes involved are:
-
Branched-Chain Acyl-CoA Oxidase (ACOX2/3): Catalyzes the first and rate-limiting step, the desaturation of the acyl-CoA.
-
Multifunctional Protein 2 (MFP-2): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB): While primarily active on shorter chains, it is involved in the degradation of intermediates from the breakdown of long BCFAs.
Quantitative Data Summary
Table 1: Ligand Binding Affinity for PPARα
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| Pristanoyl-CoA | PPARα | ~11 nM | [1][2] |
| Phytanoyl-CoA | PPARα | ~11 nM | [1][2] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | kcat | Reference |
| Human ACADSB | (2S)-2-Methylbutanoyl-CoA | - | - | 9700 s-1 | [3] |
| Rat Branched-Chain Acyl-CoA Oxidase | Pristanoyl-CoA | - | Oxidized as rapidly as palmitoyl-CoA | - | [4] |
| Rat Branched-Chain Acyl-CoA Oxidase | 2-Methylpalmitoyl-CoA | - | Oxidized twice as rapidly as palmitoyl-CoA | - | [4] |
Note: "-" indicates that the data was not available in the cited sources.
Experimental Protocols
Protocol 1: In Vitro Assay for Branched-Chain Acyl-CoA Oxidase Activity
This protocol is adapted for a spectrophotometric assay to measure the activity of branched-chain acyl-CoA oxidase using this compound as a substrate. The assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate.
Materials:
-
Purified or recombinant branched-chain acyl-CoA oxidase (ACOX2 or ACOX3)
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Horseradish peroxidase (HRP)
-
4-(4-Dimethylaminophenylazo)benzoic acid (DABCYL) or similar chromogenic substrate
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Microplate reader
Procedure:
-
Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer, pH 8.0
-
50 µM FAD
-
1 U/mL HRP
-
200 µM DABCYL
-
-
Add the enzyme: Add a suitable amount of branched-chain acyl-CoA oxidase to each well.
-
Initiate the reaction: Start the reaction by adding varying concentrations of this compound (e.g., 0-200 µM).
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 440 nm for DABCYL) in a microplate reader at 37°C. Record readings every 30 seconds for 10-15 minutes.
-
Calculate enzyme activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Enzyme activity can be expressed as µmol of H₂O₂ produced per minute per mg of protein, using the extinction coefficient of the oxidized chromogen.
Protocol 2: In Vitro Assay for Multifunctional Protein 2 (MFP-2) Activity
This protocol describes a spectrophotometric assay to measure the 3-hydroxyacyl-CoA dehydrogenase activity of MFP-2 using the product of the hydratase reaction on the enoyl-CoA of 13-methylnonadecanoic acid.
Materials:
-
Purified or recombinant MFP-2
-
2-enoyl-13-methylnonadecanoyl-CoA (substrate for the hydratase activity, which then becomes the substrate for the dehydrogenase)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
NAD⁺
-
Microplate reader
Procedure:
-
Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 9.0
-
2.5 mM NAD⁺
-
-
Add the enzyme: Add a suitable amount of MFP-2 to each well.
-
Initiate the reaction: Start the reaction by adding varying concentrations of 2-enoyl-13-methylnonadecanoyl-CoA (e.g., 0-100 µM).
-
Measure absorbance: Immediately monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, in a microplate reader at 37°C. Record readings every 30 seconds for 10-15 minutes.
-
Calculate enzyme activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 3: In Vitro Assay for Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) Activity
This protocol outlines a fluorometric assay to measure the activity of ACADSB using an electron-transfer flavoprotein (ETF) reduction assay.
Materials:
-
Purified or recombinant ACADSB
-
Purified electron-transfer flavoprotein (ETF)
-
This compound (or a shorter-chain branched acyl-CoA for comparison)
-
HEPES buffer (50 mM, pH 7.5)
-
Anaerobic cuvette or plate sealer
-
Fluorometer
Procedure:
-
Prepare for anaerobic conditions: All solutions should be deoxygenated prior to the assay. The assay should be performed in an anaerobic environment (e.g., a glove box) or in sealed anaerobic cuvettes/plates.
-
Prepare the reaction mixture: In an anaerobic cuvette or well, prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.5
-
10 µM ETF
-
-
Add the enzyme: Add a suitable amount of ACADSB.
-
Establish a baseline: Measure the intrinsic fluorescence of ETF (Excitation: 380 nm, Emission: 495 nm) to establish a baseline.
-
Initiate the reaction: Start the reaction by adding varying concentrations of this compound.
-
Measure fluorescence: Monitor the decrease in ETF fluorescence as it is reduced by ACADSB. Record readings every 15-30 seconds for 5-10 minutes.
-
Calculate enzyme activity: The rate of decrease in fluorescence is proportional to the enzyme activity. The activity can be quantified by comparing the rate to a standard curve generated with known concentrations of reduced ETF.
Conclusion
This compound is a valuable substrate for studying the enzymology and regulation of branched-chain fatty acid metabolism. The protocols provided here offer robust methods for assaying the key enzymes involved in its degradation. The link between BCFA metabolism and PPARα signaling highlights the potential for using such assays in drug discovery programs targeting metabolic diseases. Further research is warranted to determine the specific kinetic parameters of these enzymes with this compound to gain a more precise understanding of its metabolic fate.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uniprot.org [uniprot.org]
- 4. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of 13-Methylnonadecanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of long-chain branched fatty acyl-Coenzyme A (acyl-CoA) isomers, such as 13-methylnonadecanoyl-CoA, presents a significant analytical challenge due to their structural similarity and importance in various metabolic pathways. Distinguishing between positional isomers is critical for understanding their unique biological roles and for the development of targeted therapeutics. This document outlines a detailed protocol for the chromatographic separation of this compound isomers using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology is designed to provide a robust framework for researchers in metabolic studies and drug development.
Introduction
Long-chain fatty acyl-CoAs are essential intermediates in numerous cellular processes, including energy metabolism and lipid biosynthesis.[1][2][3] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters have unique physicochemical properties and are integral components of cellular membranes, particularly in bacteria.[4][5] The specific position of the methyl branch on the acyl chain can significantly influence the molecule's metabolic fate and biological activity. Therefore, the ability to separate and quantify specific positional isomers, such as the various methylnonadecanoyl-CoA isomers, is of paramount importance.
Standard reversed-phase liquid chromatography methods often fall short in resolving positional isomers of long-chain acyl-CoAs, which primarily separate based on chain length and degree of unsaturation.[3] This application note details an advanced chromatographic strategy leveraging the high resolution of UPLC technology and the specificity of tandem mass spectrometry to address this challenge. While direct separation of such isomers is difficult, this protocol provides a foundational method that can be optimized for specific research needs.
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Matrices
This protocol is a generalized procedure for the extraction of acyl-CoAs from cell culture or tissue samples.
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Internal Standard (IS) solution (e.g., C17:0-CoA or a 13C-labeled analog)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Deionized water
-
Microcentrifuge and tubes
Procedure:
-
Homogenization: Homogenize the cell pellet or tissue sample in 200 µL of ice-cold deionized water.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.
-
Protein Precipitation: Add 500 µL of ice-cold 10% TCA. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 0.1% ammonium hydroxide.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
UPLC-MS/MS Method for Isomer Separation
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: ACQUITY UPLC C18 BEH column (2.1 x 100 mm, 1.7 µm) or a column with enhanced shape selectivity.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 8.5 with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 95 20.0 95 20.1 20 | 25.0 | 20 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: The precursor ion for methylnonadecanoyl-CoA isomers will be the same. The product ion selected for monitoring results from the neutral loss of the phosphopantetheine moiety.
-
Q1 (Precursor Ion) m/z: [M+H]+ for C20-branched acyl-CoA.
-
Q3 (Product Ion) m/z: Precursor ion - 507.3 Da.
-
-
Collision Energy (CE) and Declustering Potential (DP): Optimize using authentic standards if available.
Data Presentation
The successful separation of isomers would be indicated by distinct retention times. The quantitative data should be summarized as follows:
| Analyte | Retention Time (min) | Peak Area | Concentration (µM) |
| Isomer 1 (e.g., 13-methyl) | tR1 | Area1 | Conc1 |
| Isomer 2 (e.g., 12-methyl) | tR2 | Area2 | Conc2 |
| Internal Standard | tRIS | AreaIS | ConcIS |
Note: Achieving baseline separation of positional isomers of this nature is highly challenging and may require extensive method development, potentially including the use of specialized stationary phases or derivatization techniques common in fatty acid analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound isomers.
Factors Influencing Chromatographic Separation
Caption: Key parameters affecting the resolution of acyl-CoA isomers.
Conclusion
The protocol described provides a comprehensive starting point for the challenging task of separating this compound isomers. The combination of optimized sample preparation, high-resolution UPLC, and sensitive MRM-based mass spectrometry detection is essential. Researchers should anticipate that significant method development may be required, particularly in the selection of the chromatographic column and the fine-tuning of the elution gradient, to achieve the desired separation of these closely related isomers. This application note serves as a valuable resource for scientists engaged in metabolomics and drug discovery, facilitating deeper insights into the roles of specific branched-chain fatty acyl-CoA isomers in health and disease.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving sensitivity for 13-methylnonadecanoyl-CoA detection in complex matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for detecting 13-methylnonadecanoyl-CoA and other long-chain acyl-CoAs in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Inefficient Extraction | For medium to long-chain acyl-CoAs like this compound, use an extraction solvent containing an organic component. A common choice is an ammonium (B1175870) acetate (B1210297) buffer with 20% acetonitrile (B52724).[1] For broader acyl-CoA extraction, a mixture of acetonitrile/methanol (B129727)/water (2:2:1, v/v/v) can be effective.[2] | Long-chain acyl-CoAs have lower solubility in purely aqueous solutions. The addition of an organic solvent improves recovery from the sample matrix. |
| Analyte Degradation | Maintain samples at low temperatures (4°C) during processing and storage.[1][3] Use a reconstitution solution that ensures stability; methanol has been shown to be a good option for acyl-CoAs.[4] Acyl-CoAs are unstable in aqueous solutions, and enzymatic or chemical degradation can occur.[4] | |
| Suboptimal Ionization | Operate the mass spectrometer in positive ion mode, as short-chain acyl-CoAs are more efficiently ionized under these conditions; this principle generally extends to their longer-chain counterparts.[5] Optimize source parameters such as spray voltage (e.g., 3.5 kV), capillary temperature (e.g., 275-320°C), and gas flows (sheath and auxiliary gas).[3][6] | Efficient ionization is critical for maximizing signal intensity. Positive mode is often preferred for acyl-CoA analysis.[7] |
| Matrix Effects | Implement a robust sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8] Ensure chromatographic separation of this compound from co-eluting matrix components that can cause ion suppression.[8] | Co-eluting compounds from the matrix can compete for ionization, reducing the analyte signal.[8][9] |
Issue 2: Poor Chromatographic Peak Shape (Broadening, Tailing, or Splitting)
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Column Chemistry | For long-chain acyl-CoAs, a reversed-phase C18 or C8 column is typically effective.[1][6] Consider a column with a smaller particle size (e.g., < 2 µm) for improved resolution and peak shape. | The hydrophobic nature of the long acyl chain requires a non-polar stationary phase for good retention and separation. |
| Suboptimal Mobile Phase | Use a mobile phase containing an ion-pairing agent or a buffer to improve peak shape. Ammonium acetate (5-10 mM) is commonly used.[1][10] Ensure the pH of the mobile phase is appropriate; acidic conditions can improve retention of polar compounds on reversed-phase columns.[8] | Buffers and ion-pairing agents can minimize secondary interactions with the stationary phase, leading to sharper peaks. |
| Injection Solvent Mismatch | Reconstitute the dried extract in a solvent that is weaker than or matches the initial mobile phase conditions.[10] For long-chain acyl-CoA methods, this could be a solution like 20% acetonitrile/80% water with 50 mM ammonium acetate.[10] | Injecting in a solvent much stronger than the mobile phase can cause peak distortion and poor retention.[11] |
| Column Contamination | Implement a column wash step at the end of each run with a strong solvent (e.g., high percentage of organic solvent) to elute strongly retained matrix components.[12] Use a guard column to protect the analytical column from contamination.[11] | Buildup of contaminants can lead to active sites that cause peak tailing and broadening.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for extracting this compound from a complex matrix like tissue?
A1: A protein precipitation extraction is a common and effective first step. For tissue samples, homogenization in a cold solvent is crucial. For long-chain acyl-CoAs, an extraction solvent containing organic modifiers is recommended. For example, you can use an ammonium acetate buffer with 20% acetonitrile.[1] Alternatively, a monophasic extraction with a mixture of acetonitrile, methanol, and water can be employed for a broader range of acyl-CoAs.[2] Subsequent clean-up using solid-phase extraction (SPE) can further reduce matrix effects and improve sensitivity.[8]
Q2: Which liquid chromatography (LC) method is most suitable for analyzing this compound?
A2: Reversed-phase liquid chromatography (RPLC) is the most common method for separating acyl-CoAs.[1] A C18 or C8 column with a gradient elution using a mobile phase of water and methanol or acetonitrile containing a buffer like ammonium acetate is a good starting point.[1][10] For very-long-chain species, a shallow gradient may be necessary to achieve adequate separation from other lipids. Hydrophilic Interaction Liquid Chromatography (HILIC) has also been used for broader coverage of acyl-CoAs, from short to long-chain species, in a single run.[13]
Q3: What are the key mass spectrometry (MS) parameters to optimize for sensitive detection of this compound?
A3: For tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantification.[4] Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[4][14] Therefore, a common MRM transition would be from the precursor ion [M+H]+ to the product ion resulting from this neutral loss.[14] It is crucial to optimize the collision energy (CE) and declustering potential (DP) for this specific transition to maximize fragment ion intensity.[14]
Q4: How can I confirm the identity of the peak corresponding to this compound?
A4: The most definitive way to confirm the identity is by comparing the retention time and MS/MS fragmentation pattern of your analyte with that of an authentic chemical standard. If a standard is not available, high-resolution mass spectrometry (HRMS) can be used to obtain an accurate mass measurement of the precursor and fragment ions, which can help in confirming the elemental composition.
Q5: I am observing significant variability between replicate injections. What could be the cause?
A5: Injection variability can stem from several sources. Check for instability of the analyte in the autosampler; acyl-CoAs can degrade over time, even at 4°C.[1][3] Ensure the injection volume is consistent and that there are no issues with the autosampler, such as air bubbles in the syringe. Carryover from previous injections can also be a problem, especially with hydrophobic molecules like long-chain acyl-CoAs.[12] Implement a robust needle and injection port wash protocol between samples.[12]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
-
Homogenization: Weigh the frozen tissue sample (e.g., 25 mg) and homogenize it in 1 mL of cold extraction solvent (e.g., 50 mM ammonium acetate in 20% acetonitrile/80% water).
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not endogenously present, like C17:0-CoA).[6]
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[10]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial LC mobile phase.[10]
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.[4]
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate.[1]
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Monitor the transition from the precursor ion [M+H]+ of this compound to the product ion corresponding to the neutral loss of 507 Da. Optimize collision energy for this transition.
-
Source Parameters: Optimize spray voltage, gas flows, and temperatures for maximum signal intensity.
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. zefsci.com [zefsci.com]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in LC-MS/MS analysis of 13-methylnonadecanoyl-CoA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 13-methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, a long-chain acyl-CoA, components of the biological matrix (e.g., plasma, tissue homogenates) can suppress or enhance its ionization in the mass spectrometer's source. This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[3][4]
Q2: What are the primary sources of matrix effects in the analysis of acyl-CoAs?
A2: The most common sources of matrix effects in the analysis of acyl-CoAs like this compound are phospholipids (B1166683), salts, and other endogenous metabolites that are co-extracted with the analyte.[5][6] Phospholipids are particularly problematic due to their high abundance in biological samples and their tendency to cause ion suppression.[7][8]
Q3: How can I determine if my analysis of this compound is impacted by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion (PCI): This qualitative method helps identify at what points in the chromatogram ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip or rise in the baseline signal of the analyte indicates the retention time of interfering components.[9]
-
Post-Extraction Spike Analysis: This quantitative approach determines the extent of the matrix effect. It involves comparing the analyte's response in a neat solution to its response when spiked into a pre-extracted blank matrix sample.
Q4: What are the most effective strategies to minimize or eliminate matrix effects?
A4: A multi-pronged approach is typically the most effective:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components before the sample is introduced to the LC-MS/MS system.[10] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and specialized phospholipid removal plates are highly effective.[5][7][11]
-
Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the gradient profile or using a different column chemistry.[9]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. An ideal SIL-IS for this compound would be its isotopically labeled counterpart (e.g., ¹³C- or ¹⁵N-labeled). The SIL-IS is added to the sample at the beginning of the workflow and co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte to the internal standard.[12][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, or interaction with metal surfaces in the HPLC system.[3] | - Reduce the injection volume or sample concentration.- Implement a column wash step between injections.- Consider using metal-free columns and PEEK tubing, as phosphorylated compounds can interact with stainless steel.[15] |
| Low Signal Intensity or Sensitivity | Significant ion suppression from matrix components.[3] | - Implement a more rigorous sample clean-up procedure, such as solid-phase extraction or phospholipid removal plates.[8][16]- Optimize chromatographic conditions to better separate the analyte from the suppression zone.[9]- Ensure the mass spectrometer's ion source is clean. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples.[3] | - Employ a stable isotope-labeled internal standard (SIL-IS) for reliable normalization.[14][17]- Ensure a consistent and reproducible sample preparation workflow for all samples and standards. |
| Inaccurate Quantification | Uncorrected matrix effects leading to either ion suppression or enhancement. | - The most reliable solution is the use of a suitable SIL-IS.[12]- Alternatively, prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation methods in reducing matrix effects and improving the recovery of long-chain acyl-CoAs.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | < 15 | Simple, fast, and inexpensive. | Inefficient at removing phospholipids and other interfering components, leading to significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 | < 10 | Can provide cleaner extracts than PPT. | Can be labor-intensive and may require optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | 80 - 100 | 90 - 105 | < 5 | Highly effective at removing interfering components, providing clean extracts and reducing matrix effects.[18][19] | Requires method development and can be more time-consuming and costly than PPT.[20] |
| Phospholipid Removal Plates | 90 - 105 | 95 - 110 | < 5 | Specifically designed to remove phospholipids, a major source of ion suppression. Simple and fast workflow.[8][11][16] | May not remove all other types of interfering matrix components. |
Note: The data presented are representative values for long-chain acyl-CoAs and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Extraction
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from biological samples.
-
Sample Homogenization: Homogenize the tissue sample or cell pellet in a suitable extraction buffer.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard for this compound to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or acid (e.g., perchloric acid). Vortex and centrifuge to pellet the protein.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with an aqueous buffer.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in an aqueous buffer to remove polar impurities.
-
Elution: Elute the acyl-CoAs from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
-
Analyte Infusion Setup: Prepare a solution of this compound in a solvent similar to the mobile phase. Infuse this solution at a constant flow rate into the LC eluent stream using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
System Equilibration: Allow the infusion to stabilize, resulting in a steady baseline signal for the this compound.
-
Blank Matrix Injection: Inject a blank matrix sample that has been processed through your standard sample preparation procedure.
-
Data Analysis: Monitor the signal of the infused this compound. A decrease in the signal intensity indicates the retention time at which matrix components are causing ion suppression. An increase indicates ion enhancement.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Experimental workflow for quantitative analysis.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. zefsci.com [zefsci.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. waters.com [waters.com]
- 12. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 13-methylnonadecanoyl-CoA during sample storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 13-methylnonadecanoyl-CoA to prevent its degradation. Given the inherent instability of long-chain fatty acyl-CoAs in aqueous solutions, meticulous sample management is crucial for obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The degradation of this compound is primarily caused by two factors:
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Chemical Hydrolysis: The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, particularly in aqueous solutions. This process is accelerated by non-neutral pH and elevated temperatures.
-
Enzymatic Degradation: Biological samples contain various enzymes that can degrade this compound. As a branched-chain fatty acyl-CoA, it is a substrate for peroxisomal enzymes involved in alpha- and beta-oxidation. Additionally, acyl-CoA thioesterases can cleave the thioester bond, releasing coenzyme A and the free fatty acid.
Q2: What is the recommended short-term storage condition for samples containing this compound?
A2: For short-term storage (up to one week), it is recommended to store samples as dry pellets at -80°C. If the sample must be kept in solution, use a non-aqueous solvent like methanol (B129727), as it has been shown to provide better stability for acyl-CoAs compared to aqueous buffers. Avoid storing samples in aqueous solutions, even for short periods, to minimize hydrolysis.
Q3: How should I prepare my samples for long-term storage to ensure the stability of this compound?
A3: For long-term storage, it is crucial to minimize exposure to water and enzymatic activity. The recommended procedure is to rapidly quench metabolic activity at the time of sample collection, followed by extraction of the acyl-CoAs. The extract should then be dried completely under a stream of nitrogen or using a vacuum concentrator to form a dry pellet. These pellets should be stored in tightly sealed vials at -80°C.
Q4: How many times can I freeze and thaw my samples containing this compound?
A4: It is strongly advised to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and potentially compromise the integrity of the acyl-CoA molecule, leading to degradation. If multiple analyses are required from a single sample, it is best practice to aliquot the sample into single-use volumes before the initial freezing.
Q5: Are there any additives I can use to improve the stability of this compound in my samples?
A5: While data specifically for this compound is limited, the use of antioxidants such as butylated hydroxytoluene (BHT) has been shown to improve the stability of other fatty acids in biological samples during storage by preventing lipid peroxidation. However, the primary focus for preserving acyl-CoA integrity should be on proper sample preparation (drying) and low-temperature storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable this compound signal in analysis. | Sample degradation due to improper storage. | Ensure samples are stored as dry pellets at -80°C. Reconstitute in a non-aqueous solvent immediately before analysis. |
| Enzymatic degradation during sample preparation. | Quench metabolic activity immediately upon sample collection (e.g., by snap-freezing in liquid nitrogen). Keep samples on ice throughout the extraction process. | |
| Hydrolysis of the thioester bond. | Avoid aqueous solutions during storage. If an aqueous environment is unavoidable for a short period, maintain a neutral pH. | |
| Inconsistent results between aliquots of the same sample. | Non-homogenous sample. | Ensure the sample is thoroughly mixed before aliquoting. |
| Differential degradation between aliquots due to handling. | Minimize the time samples are exposed to room temperature. Process all aliquots in a consistent manner. | |
| Multiple freeze-thaw cycles of the parent sample. | Prepare single-use aliquots from the initial sample to avoid repeated freezing and thawing. | |
| Presence of unexpected peaks corresponding to degradation products (e.g., free 13-methylnonadecanoic acid). | Chemical or enzymatic hydrolysis has occurred. | Review sample storage and handling procedures. Implement stricter protocols to minimize exposure to water and enzymatic activity. Consider analyzing for the free fatty acid as an indicator of degradation. |
Data on Factors Affecting Acyl-CoA Stability
Table 1: Influence of Storage Temperature on Acyl-CoA Stability (Qualitative)
| Storage Temperature | Expected Stability of this compound | Rationale |
| Room Temperature (~20-25°C) | Very Poor | High rates of chemical hydrolysis and enzymatic degradation. |
| 4°C | Poor | Reduced enzymatic activity, but significant hydrolysis still occurs in aqueous solutions. |
| -20°C | Moderate | Improved stability, but degradation can still occur over time, especially in the presence of moisture. |
| -80°C (as dry pellet) | Good | Considered the optimal condition for long-term storage to minimize both chemical and enzymatic degradation. |
Table 2: Influence of pH on Acyl-CoA Hydrolysis (Qualitative)
| pH Condition | Rate of Hydrolysis | Rationale |
| Strongly Acidic (pH < 4) | Increased | Acid-catalyzed hydrolysis of the thioester bond. |
| Neutral (pH ~7) | Minimal | The thioester bond is most stable around neutral pH. |
| Alkaline (pH > 8) | Significantly Increased | Base-catalyzed hydrolysis of the thioester bond is rapid. |
Experimental Protocols
Protocol 1: Recommended Sample Collection and Quenching
-
Excise tissue or collect cells as rapidly as possible.
-
Immediately snap-freeze the sample in liquid nitrogen to quench all metabolic activity.
-
Store the frozen sample at -80°C until extraction.
Protocol 2: Extraction of this compound
-
Pulverize the frozen tissue or cell pellet under liquid nitrogen to create a fine powder.
-
Transfer the frozen powder to a pre-chilled tube containing an ice-cold extraction solvent (e.g., 2:1 methanol:chloroform).
-
Homogenize the sample on ice.
-
Centrifuge at a low speed to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the lipid extract.
Protocol 3: Sample Preparation for Long-Term Storage
-
Transfer the supernatant from the extraction step to a new tube.
-
Dry the extract completely under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Ensure the sample is a completely dry pellet.
-
Seal the tube tightly and store it at -80°C.
Protocol 4: Analysis of this compound and Potential Degradation Products
-
Reconstitute the dried sample pellet in a suitable non-aqueous solvent (e.g., methanol or acetonitrile) immediately prior to analysis.
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Use analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.
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To assess degradation, also monitor for the presence of 13-methylnonadecanoic acid, the corresponding free fatty acid, which would indicate hydrolysis of the thioester bond.
Visualizations
Caption: Recommended workflow for sample handling and storage.
Caption: Degradation pathways of this compound.
Optimizing extraction efficiency of 13-methylnonadecanoyl-CoA from tissues.
Welcome to the technical support center for the optimization of 13-methylnonadecanoyl-CoA extraction from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and reproducibility of your experiments. As this compound is a long-chain branched fatty acyl-CoA, the following protocols and troubleshooting advice are based on established methods for long-chain and branched-chain acyl-CoAs, which are directly applicable.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my long-chain acyl-CoAs, like this compound, consistently low?
A1: Low recovery is a common issue stemming from several factors. Long-chain acyl-CoAs are prone to degradation by tissue thioesterases, hydrolysis at non-optimal pH, and losses during liquid-liquid extraction phases. Key areas to optimize include rapid tissue quenching, maintaining ice-cold conditions throughout, using an acidic homogenization buffer (pH 4.9) to inhibit enzymatic activity, and employing a robust solid-phase extraction (SPE) purification step.[1][2][3] Some protocols report that adding acyl-CoA-binding protein to the extraction solvent can significantly increase recovery.[3]
Q2: What is the best method for quantifying this compound in tissue extracts?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying long-chain acyl-CoAs.[4][5][6] This technique allows for precise identification and quantification, even at low physiological concentrations, by using methods like selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).[4][7] A neutral loss scan of 507 Da is often used for profiling complex acyl-CoA mixtures.[4][6]
Q3: Can I use a standard C18 column for both purification and analysis?
A3: Yes, C18 reverse-phase columns are widely used for both solid-phase extraction (SPE) purification and subsequent HPLC or LC-MS analysis.[1][4][8] For SPE, C18 columns help remove complex lipids and phospholipids (B1166683).[8] For analysis, C18 columns provide high-resolution separation of different acyl-CoA species based on their hydrophobicity.[1][4]
Q4: What internal standard should I use for quantifying a branched-chain acyl-CoA?
A4: An ideal internal standard is a structurally similar molecule not naturally present in the sample. For long-chain acyl-CoAs, Heptadecanoyl-CoA (C17:0), an odd-chain fatty acyl-CoA, is commonly used.[7][9] Its similar chain length and chemical properties help to account for variations in extraction efficiency and ionization during mass spectrometry.
Q5: My sample extracts are showing many interfering peaks during LC-MS analysis. How can I clean them up?
A5: Interfering peaks are often due to phospholipids or other lipids. A solid-phase extraction (SPE) step is crucial for cleanup.[2][5][9] Using specialized SPE cartridges, such as those with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, can offer high selectivity for acyl-CoAs.[2][9] Optimizing the wash steps during the SPE protocol is also critical for removing impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Degradation: Acyl-CoAs are unstable.[7] 2. Poor Extraction: Inefficient release from tissue matrix. 3. Loss during SPE: Suboptimal loading, washing, or elution. | 1. Immediately freeze-clamp tissue in liquid nitrogen. Keep samples on ice at all times. Use an acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) to inhibit thioesterases.[1][7] 2. Ensure thorough homogenization. Use a proven solvent system like acetonitrile/2-propanol.[1][2] 3. Condition SPE column properly. Ensure sample pH is correct for binding. Test different wash and elution solvent compositions.[9] |
| High Variability Between Replicates | 1. Tissue Inhomogeneity: Uneven distribution of the analyte within the tissue. 2. Inconsistent Sample Handling: Variations in time from collection to quenching or in extraction timing. 3. Pipetting Errors: Inaccurate addition of solvents or internal standard. | 1. Homogenize the entire tissue sample before taking aliquots, or use powdered frozen tissue.[10] 2. Standardize the entire workflow with strict timings for each step.[10] 3. Use calibrated pipettes. Add internal standard to the homogenization buffer before adding it to the tissue.[7][9] |
| Poor Chromatographic Peak Shape | 1. Column Overload: Injecting too much sample. 2. Incompatible Reconstitution Solvent: The final sample solvent is too strong compared to the mobile phase starting conditions. 3. Column Degradation: Loss of stationary phase. | 1. Dilute the sample or inject a smaller volume. 2. Evaporate the eluate to dryness and reconstitute in a solvent that matches the initial mobile phase composition.[9] 3. Replace the HPLC/UPLC column. Use a guard column to extend its life. |
| Contamination/Ghost Peaks | 1. Carryover: Analyte from a previous high-concentration sample adsorbing to the LC system. 2. Contaminated Solvents/Reagents: Impurities in the chemicals used. | 1. Run several blank injections between samples, potentially with a high-organic wash solution. 2. Use high-purity, LC-MS grade solvents and reagents. Filter all buffers and mobile phases. |
Experimental Protocols
Protocol 1: Tissue Homogenization and Liquid-Solid Extraction
This protocol is adapted from methods emphasizing high recovery and purity.[1][2][9]
-
Sample Preparation: Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.[1][9]
-
Homogenization: Add 1 mL of ice-cold Homogenization Buffer (100 mM Potassium Phosphate, KH₂PO₄, pH 4.9) containing an appropriate amount of internal standard (e.g., Heptadecanoyl-CoA).[1][9] Homogenize thoroughly until no visible tissue fragments remain.
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Solvent Addition: Add 1 mL of 2-Propanol and homogenize again.[1][9]
-
Extraction: Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[9]
-
Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube for solid-phase extraction.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol utilizes 2-(2-pyridyl)ethyl functionalized silica gel cartridges for selective purification.[2][9]
-
Column Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column by passing 2 mL of Wash Solution (Acetonitrile/Isopropanol/Water/Acetic Acid at a 9:3:4:4 ratio) through it.[9]
-
Sample Loading: Load the entire supernatant from the previous step onto the conditioned SPE column. Allow the liquid to pass through by gravity or gentle vacuum.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of Elution Solution (Methanol/250 mM Ammonium Formate at a 4:1 ratio).[9] Collect the eluate in a clean tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[9]
-
Reconstitution: Reconstitute the dried sample in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC-MS system (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Quantitative Data Summary
The following tables summarize key quantitative parameters from relevant literature to serve as a benchmark for your experiments.
Table 1: Reported Acyl-CoA Extraction Recovery Rates
| Acyl-CoA Type | Tissue Type | Extraction Method | Recovery Rate (%) | Reference |
| Long-Chain | Rat Heart, Kidney, Muscle | Acetonitrile/2-Propanol + SPE | 70-80% | [1] |
| Various Chain Lengths | Rat Liver | Acetonitrile/2-Propanol + SPE | 83-90% (SPE step only) | [2] |
| Long-Chain | Rat Liver | Methanol/High Salt + Acyl-CoA Binding Protein | ~55% | [3] |
| Long-Chain | Various (Liver, Brain, Muscle) | Organic Solvent + SPE | 60-140% (Analyte/Tissue Dependent) | [11] |
Table 2: Validation Parameters for LC-MS/MS Quantification of Long-Chain Acyl-CoAs
| Parameter | C16:0-CoA | C18:1-CoA | C18:2-CoA | Reference |
| Accuracy (%) | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | [4] |
| Inter-run Precision (%RSD) | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | [4] |
| Intra-run Precision (%RSD) | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | [4] |
Visualizations
Experimental Workflow and Decision Making
The following diagrams illustrate the recommended experimental workflow and a troubleshooting decision tree to help diagnose common issues.
Caption: Workflow for Acyl-CoA Extraction and Analysis.
Caption: Troubleshooting Decision Tree for Low Analyte Signal.
Relevant Metabolic Pathway
This compound is a branched-chain fatty acyl-CoA. Its metabolism likely follows the general pathway for branched-chain amino acid and fatty acid catabolism, ultimately feeding into the TCA cycle.
Caption: Generalized Branched-Chain Acyl-CoA Catabolism Pathway.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of 13-methylnonadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shape issues encountered during the analysis of 13-methylnonadecanoyl-CoA.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, such as tailing, fronting, or broadening, can compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving these common issues.
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common problem in the chromatography of long-chain acyl-CoAs and is often indicative of undesirable interactions between the analyte and the stationary phase, or issues with the chromatographic system.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with the polar head group of this compound, leading to tailing.
-
Solution: Increase the mobile phase pH. Using a high pH mobile phase, such as 15 mM ammonium (B1175870) hydroxide (B78521) (pH ~10.5), can deprotonate the silanol groups, minimizing these secondary interactions and significantly improving peak shape.[1][2]
-
-
Inappropriate Mobile Phase Composition: The strength and composition of the mobile phase are critical for achieving good peak shape.
-
Solution:
-
Mobile Phase Additives: Incorporate a volatile buffer salt like ammonium acetate (B1210297) (e.g., 10 mM) into your mobile phase to maintain a stable pH and improve peak symmetry.[3]
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Organic Modifier: Ensure the gradient elution profile is optimized. A typical gradient for long-chain acyl-CoAs starts with a lower percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) and ramps up to elute the more hydrophobic species.[3][4]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample. A general guideline is to keep the injection volume between 1-5% of the total column volume.[5]
-
-
Sample Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion.
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Solution: Reconstitute the dried sample extract in a solvent that is similar in composition to the initial mobile phase, for example, 50% methanol (B129727) in water.[4]
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Question: I am observing peak fronting for my this compound peak. What could be the cause?
Answer:
Peak fronting is less common than tailing for acyl-CoAs but can occur under certain conditions.
Potential Causes and Solutions:
-
Column Overload: As with peak tailing, injecting too high a concentration of the analyte can lead to fronting.
-
Solution: Decrease the amount of sample injected onto the column by reducing the injection volume or diluting the sample.[5]
-
-
Injection Solvent Effects: Injecting a sample in a solvent that is much weaker than the mobile phase can sometimes cause peak fronting.
-
Solution: Ensure your sample solvent is compatible with and ideally slightly weaker than or of similar strength to the initial mobile phase conditions.
-
Question: My peaks are broad and have poor resolution. How can I improve them?
Answer:
Broad peaks can result from a variety of factors related to the column, mobile phase, or overall system.
Potential Causes and Solutions:
-
Column Efficiency: An old or contaminated column will have reduced efficiency, leading to broader peaks.
-
Solution:
-
Replace the column with a new one of the same type.
-
Use a column with a smaller particle size (e.g., < 2 µm) to increase efficiency, which is a key feature of Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[1]
-
-
-
Mobile Phase Flow Rate: The flow rate of the mobile phase affects the time the analyte spends in the column and its interaction with the stationary phase.
-
Solution: Optimize the flow rate. While a lower flow rate can sometimes improve resolution, it can also lead to broader peaks due to diffusion. It is important to find the optimal flow rate for your specific column and separation.
-
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, leading to sharper peaks and improved resolution.
-
Frequently Asked Questions (FAQs)
Q1: What type of column is best for analyzing this compound?
A1: Reversed-phase columns are most commonly used. C8 and C18 columns are both suitable choices. Some studies have shown good peak shape and resolution for long-chain acyl-CoAs using a C8 column, as it is slightly less hydrophobic than a C18, which can be advantageous for these molecules.[1]
Q2: What are the recommended mobile phases for the analysis of long-chain acyl-CoAs?
A2: A binary gradient system is typically employed.
-
Mobile Phase A: An aqueous solution containing a buffer. 15 mM ammonium hydroxide in water is highly effective for improving peak shape.[1][2] Alternatively, 10 mM ammonium acetate in water can be used.[3]
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol, often with the same concentration of the aqueous buffer additive.[1]
Q3: How should I prepare my sample for analysis to ensure good peak shape?
A3: Proper sample preparation is crucial to remove interfering substances that can affect chromatographic performance.
-
Protein Precipitation: For biological samples, a simple and effective method is protein precipitation using a cold organic solvent like 80% methanol.[4]
-
Solid-Phase Extraction (SPE): For cleaner samples, a C18 SPE cartridge can be used. This helps to reduce matrix effects in LC-MS/MS analysis.[4]
-
Reconstitution: After evaporation of the extraction solvent, it is important to reconstitute the sample in a solvent compatible with the initial mobile phase conditions.[4]
Q4: Can the injection volume affect my peak shape?
A4: Yes, the injection volume is a critical parameter. Injecting too large a volume, especially of a sample in a strong solvent, can lead to peak distortion. It is recommended to keep the injection volume low, typically 1-5% of the column's total volume.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies on the analysis of long-chain acyl-CoAs, which can be applied to the analysis of this compound.
| Parameter | Recommended Value/Range | Rationale |
| Column Type | C8 or C18 Reversed-Phase | Provides good retention and separation of long-chain acyl-CoAs. |
| Particle Size | 1.7 - 3 µm | Smaller particles increase column efficiency and lead to sharper peaks.[1] |
| Column Dimensions | 2.1 x 100-150 mm | Common dimensions for analytical scale LC-MS applications.[1] |
| Mobile Phase A | 15 mM Ammonium Hydroxide (pH ~10.5) or 10 mM Ammonium Acetate (pH ~6.8) in Water | High pH minimizes silanol interactions, improving peak shape.[1][2] Ammonium acetate provides good buffering.[3] |
| Mobile Phase B | Acetonitrile or Methanol (with the same additive as Mobile Phase A) | Common organic solvents for reversed-phase chromatography of lipids. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rates for 2.1 mm ID columns. |
| Column Temperature | 32 - 40°C | Elevated temperature can improve peak shape by reducing mobile phase viscosity.[3] |
| Injection Volume | < 5% of column volume | Prevents column overload and associated peak distortion.[5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Homogenization: Homogenize the cell or tissue sample in an ice-cold extraction solvent (e.g., 80% methanol in water).[4]
-
Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and precipitation of proteins.[4]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[4]
-
Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 50% methanol in water with 10 mM ammonium acetate).[4]
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
-
Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[1]
-
Mobile Phases:
-
Gradient Elution: A typical gradient starts at a low percentage of Mobile Phase B (e.g., 20%), ramps up to a high percentage (e.g., 90-100%) to elute the long-chain acyl-CoAs, holds for a few minutes, and then returns to the initial conditions for re-equilibration.[1][3]
-
Flow Rate: 0.4 mL/min.[1]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification. The characteristic neutral loss of 507 Da from the precursor ion is often monitored for acyl-CoAs.[3][6]
Visualizations
Caption: Troubleshooting workflow for poor chromatographic peak shape.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Minimizing ion suppression for 13-methylnonadecanoyl-CoA quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of 13-methylnonadecanoyl-CoA and other long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of quantification.[1] Long-chain acyl-CoAs are often analyzed in complex biological matrices like plasma, serum, or tissue extracts, which contain high concentrations of endogenous components such as phospholipids (B1166683) and other lipids that are known to cause significant ion suppression.[1]
Q2: What are the primary causes of ion suppression in LC-MS/MS analysis of acyl-CoAs?
A2: The primary causes of ion suppression in this context include:
-
Co-eluting Matrix Components: Endogenous lipids, particularly phospholipids, are a major source of ion suppression in biological samples.[1] These molecules can compete with the analyte for ionization in the electrospray source.
-
Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation can lead to their co-elution with the analyte.[2]
-
Suboptimal Chromatographic Separation: Poor separation of this compound from other matrix components can result in ion suppression.[3]
-
Mobile Phase Composition: The composition of the mobile phase can influence ionization efficiency.
Q3: How can I detect and assess the level of ion suppression in my assay?
A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a standard solution of your analyte (this compound) at a constant rate into the MS detector while injecting a blank matrix sample onto the LC column. A dip in the baseline signal of the analyte at the retention time of interfering matrix components indicates ion suppression.
Troubleshooting Guides
Problem 1: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Solutions:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation for removing phospholipids.[1] Liquid-Liquid Extraction (LLE) can also be used to separate lipids based on their polarity.
-
Improve Chromatographic Separation: Adjust the LC gradient to better separate this compound from the regions where phospholipids and other interfering lipids elute. Using a longer column or a smaller particle size can also improve resolution.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification based on the analyte-to-IS ratio. If a specific SIL-IS is unavailable, an odd-chain length fatty acyl-CoA like C17:0-CoA can be used as an internal standard.[4]
-
Problem 2: High variability and poor reproducibility in replicate injections.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Solutions:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability in matrix composition.
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is as similar as possible to the study samples. This helps to normalize the matrix effects across the calibration curve and the unknown samples.
-
Thorough Mixing: Ensure complete vortexing and mixing at all relevant steps of the sample preparation process.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or serum, proceed to the next step.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., C17:0-CoA) to 1 volume of sample. Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 column volume of methanol (B129727) followed by 1 column volume of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound and other long-chain acyl-CoAs with a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 80:20).
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve good separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Based on the fragmentation of similar long-chain acyl-CoAs, the likely precursor ion ([M+H]+) for this compound (C20H40O8N7P3S) would be m/z 1092.6. A common product ion results from the neutral loss of the CoA moiety (507.1 Da), leading to a product ion of m/z 585.5. The internal standard (e.g., C17:0-CoA) would have a precursor ion of m/z 1036.5 and a product ion of m/z 529.4. These transitions should be empirically optimized.
-
Quantitative Data Summary
The following table summarizes the reported recovery of different sample preparation methods for long-chain acyl-CoAs. Note that specific data for this compound is limited, and these values are based on similar long-chain acyl-CoAs.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | C16:0-CoA | Rat Liver | 85 | [5] |
| Solid-Phase Extraction (SPE) | C18:1-CoA | Rat Liver | 88 | [5] |
| Protein Precipitation | C16:0-CoA | Cell Culture | >90 | [3] |
| Protein Precipitation | C18:1-CoA | Cell Culture | >90 | [3] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity 13-methylnonadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 13-methylnonadecanoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Incomplete activation of 13-methylnonadecanoic acid: The conversion of the carboxylic acid to a more reactive species is a critical first step. | - Ensure the activating agent (e.g., N,N'-carbonyldiimidazole, DCC) is fresh and used in the correct stoichiometric ratio.[1][2]- Perform the activation reaction under strictly anhydrous conditions to prevent hydrolysis of the activated intermediate. |
| Degradation of Coenzyme A (CoA-SH): Coenzyme A is susceptible to oxidation and hydrolysis, especially at non-optimal pH and temperatures.[3][4] | - Use freshly prepared, high-purity Coenzyme A.- Maintain the reaction pH between 6.0 and 8.0.- Keep the reaction temperature low (e.g., 0-4°C) during the coupling step. |
| Side reactions: The activated fatty acid can react with other nucleophiles present in the reaction mixture. | - Purify the 13-methylnonadecanoic acid starting material to remove any reactive impurities.- Control the reaction stoichiometry carefully to avoid excess activating agent. |
| Inefficient purification: The desired product may be lost during extraction or chromatography steps.[5][6] | - Optimize the solid-phase extraction (SPE) or HPLC purification method.[5][6]- Use an internal standard to track the recovery of the product throughout the purification process. |
Problem 2: Impurities Detected in the Final Product
Possible Impurities and Their Removal
| Impurity | Identification Method | Removal Strategy |
| Unreacted 13-methylnonadecanoic acid | HPLC, LC-MS | - Optimize the stoichiometry of the activation and coupling reactions.- Use preparative reverse-phase HPLC for purification. |
| Unreacted Coenzyme A (CoA-SH) | HPLC (detection at 260 nm) | - Use a slight excess of the activated fatty acid.- Purify by preparative HPLC. |
| Hydrolyzed activated fatty acid | HPLC, LC-MS | - Ensure anhydrous conditions during the activation step. |
| Oxidized Coenzyme A (disulfide) | HPLC, Mass Spectrometry | - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).- Add a small amount of a reducing agent like DTT to the purification buffers (if compatible with downstream applications). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The activation of the carboxylic acid group of 13-methylnonadecanoic acid is a critical step that significantly influences the overall yield and purity of the final product. Incomplete activation or hydrolysis of the activated intermediate will result in low conversion to the desired acyl-CoA.
Q2: How can I assess the purity of my synthesized this compound?
A2: The purity of this compound can be effectively assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) with UV detection at 260 nm is commonly used to quantify the product and detect nucleotide-containing impurities.[5][6] Liquid chromatography-mass spectrometry (LC-MS) provides confirmation of the molecular weight of the desired product and can help identify other impurities.[7][8]
Q3: My this compound appears to be degrading upon storage. What are the optimal storage conditions?
A3: this compound, like other long-chain acyl-CoAs, is susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store the purified product as a lyophilized powder or in a solution with a slightly acidic pH (e.g., pH 5.0-6.0) at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use an enzymatic approach for the synthesis of this compound?
A4: Yes, an enzymatic approach using an acyl-CoA synthetase is a viable alternative to chemical synthesis.[9] This method offers high specificity and can be performed under milder reaction conditions. However, it may require optimization of enzyme concentration, substrate feeding, and removal of reaction byproducts to achieve high yields.
Experimental Protocols
General Protocol for the Chemical Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound via the activation of the corresponding fatty acid with N,N'-carbonyldiimidazole (CDI).
Materials:
-
13-methylnonadecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A, free acid (CoA-SH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous triethylamine (B128534) (TEA)
-
Deionized water (for workup and purification)
-
HPLC-grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of 13-methylnonadecanoic acid:
-
Dissolve 13-methylnonadecanoic acid in anhydrous THF.
-
Add a 1.2 molar equivalent of CDI and stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 1-2 hours, or until the evolution of CO2 ceases.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A in ice-cold deionized water and adjust the pH to ~7.5 with triethylamine.
-
Slowly add the activated 13-methylnonadecanoyl-imidazole solution from step 1 to the Coenzyme A solution with vigorous stirring on an ice bath.
-
Monitor the reaction progress by analytical HPLC. The reaction is typically complete within 2-4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH ~3 with dilute trifluoroacetic acid.
-
Purify the crude this compound by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product.
-
-
Lyophilization and Storage:
-
Freeze the pooled fractions and lyophilize to obtain the pure this compound as a white powder.
-
Store the lyophilized product at -80°C.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. aminer.cn [aminer.cn]
- 9. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Co-eluting Isomers of 13-methylnonadecanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges associated with resolving co-eluting isomers of 13-methylnonadecanoyl-CoA, a C20 methyl-branched long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its isomers difficult to separate?
This compound is a long-chain acyl-Coenzyme A molecule containing a methyl branch on the 13th carbon. Isomers of this compound may include variations in the position of the methyl group (e.g., 12-methylnonadecanoyl-CoA, 14-methylnonadecanoyl-CoA) or other structural differences. These molecules share the same mass and similar physicochemical properties, such as polarity and volatility. This similarity makes their separation by standard chromatographic techniques challenging, often resulting in co-elution, where multiple isomers are detected as a single peak.[1][2]
Q2: How can I confirm that I am dealing with co-eluting isomers?
Confirming co-elution is the first step in troubleshooting. Before adjusting your method, verify the issue using the following approaches:
-
Peak Shape Analysis: A pure chromatographic peak should be symmetrical. The presence of a "shoulder," a split top, or excessive tailing can indicate that more than one compound is present.[1][3]
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS or LC-MS system, carefully examine the mass spectra across the entire peak. A change in the fragmentation pattern or the relative abundance of ions from the leading edge to the tailing edge of the peak is a strong indicator of co-elution.[1][2]
-
Diode Array Detection (DAD): For LC systems, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not identical, the peak is likely composed of multiple co-eluting compounds.[2]
Q3: What are the primary analytical techniques for resolving branched-chain fatty acid isomers?
Resolving structurally similar isomers like this compound requires high-resolution separation techniques. The most effective methods include:
-
High-Resolution Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this is a standard and powerful method for fatty acid analysis.[4][5] It typically requires derivatization of the fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME).[6]
-
Supercritical Fluid Chromatography (SFC): SFC is highly effective for separating lipid isomers, offering high efficiency and faster analysis times compared to traditional liquid chromatography.[7][8][9] It is particularly advantageous for its ability to resolve positional isomers.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Reversed-phase LC (RPLC) is commonly used for lipid analysis. While challenging, optimization of column chemistry, mobile phase, and gradient can resolve some isomers.[11][12] Combining LC with Ion Mobility Spectrometry (IMS-MS) provides an additional dimension of separation based on molecular shape and size, which is highly effective for distinguishing isomers.[11][13]
Troubleshooting Guides
Guide 1: Gas Chromatography (GC-MS) Optimization
GC is a cornerstone of fatty acid analysis. If you are experiencing co-elution of this compound isomers (analyzed as their corresponding FAMEs), follow this guide.
Problem: Poor resolution between methyl-branched isomers.
Troubleshooting Workflow for GC-MS
Caption: A logical workflow for troubleshooting co-eluting GC peaks.
Parameter Optimization for GC-MS
| Parameter | Strategy for Improved Resolution | Rationale |
| GC Column | Use a high-polarity stationary phase (e.g., biscyanopropyl polysiloxane) or a highly polar ionic liquid phase.[14] Increase column length (e.g., from 30m to 100m or 200m).[14] | Polar columns provide better separation for FAME isomers, especially those with double bonds or branching. Longer columns increase the number of theoretical plates, enhancing separation efficiency. |
| Temperature Program | Lower the initial oven temperature. Use a slower temperature ramp rate (e.g., 1-5°C/min).[3] | This increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[3] |
| Carrier Gas | Optimize the linear velocity (flow rate) of the carrier gas (Helium or Hydrogen). | Operating at the optimal linear velocity maximizes column efficiency (minimizes plate height), leading to sharper peaks and better resolution. |
| Derivatization | Convert fatty acids to fatty acid methyl esters (FAMEs) for volatility. For MS, consider derivatizing to picolinyl esters or DMOX derivatives.[14] | While FAMEs are standard, other derivatives can alter chromatographic behavior and provide more structurally informative fragments upon MS analysis, helping to identify isomers even if they are not fully separated.[14] |
Guide 2: LC-MS and SFC Optimization
For direct analysis of acyl-CoAs without derivatization, LC-MS or SFC are preferred.
Problem: Co-elution of this compound and its positional isomers.
Comparative Overview of Chromatographic Techniques
| Technique | Principle | Advantages for Isomer Separation | Common Issues |
| GC-MS | Separation of volatile FAMEs in a gaseous mobile phase. | High efficiency, excellent for resolving many FAME isomers with specialized columns.[6][14] | Indirect (requires derivatization), thermal degradation risk for some analytes. |
| LC-MS | Separation based on polarity in a liquid mobile phase. | Direct analysis of acyl-CoAs. Versatile with different column chemistries (RPLC, HILIC).[12] | Co-elution of isomers with similar polarity is common.[11] Ion suppression from complex matrices can be an issue.[12][15] |
| SFC-MS | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | Combines high efficiency of GC with the mobile phase properties of LC. Excellent for separating lipid isomers, often with better results than LC.[7][16] Fast and uses less organic solvent.[8][9] | Requires specialized instrumentation. Method development can be complex. |
| LC-IMS-MS | Adds ion mobility separation after LC and before MS. | Provides an orthogonal separation dimension based on ion size, shape, and charge, which is highly effective at resolving co-eluting isomers.[11][13] | Requires specialized IMS-enabled mass spectrometers. |
Parameter Optimization for LC-MS
-
Column Choice: Use a column with high surface area and smaller particle size (e.g., sub-2 µm) to maximize efficiency. Test different C18 chemistries, as subtle differences in bonding can affect selectivity for isomers.
-
Mobile Phase: For reversed-phase LC, a gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. For late-eluting lipids, a stronger solvent like isopropanol (B130326) may be needed.[12][17]
-
Gradient: Employ a long, shallow gradient. A slow, gradual increase in the organic solvent percentage provides more opportunity for isomers to resolve.
-
Temperature: Adjusting the column temperature can alter selectivity and improve resolution. Test temperatures in the range of 30-60°C.
Experimental Protocols
Protocol 1: FAME Derivatization for GC-MS Analysis
This protocol describes the conversion of fatty acids from a lipid extract to fatty acid methyl esters (FAMEs).
Workflow for FAMEs Preparation and GC-MS Analysis
Caption: Experimental workflow from lipid extraction to GC-MS data analysis.
Methodology:
-
Saponification: Weigh approximately 20-30 mg of the extracted lipid sample into a screw-cap test tube. Add 1.5 mL of 0.5 M NaOH in methanol.[3]
-
Heat the mixture at 100°C for 5-10 minutes.[3]
-
Cool the tube to room temperature.
-
Esterification: Add 2 mL of Boron Trifluoride (BF3) in methanol (12-14% w/v).[3]
-
Heat again at 100°C for 5-10 minutes.[3]
-
Cool to room temperature.
-
Extraction: Add 1 mL of hexane (B92381) and 1 mL of a saturated NaCl solution. Shake the tube vigorously for 30 seconds.[3]
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
Protocol 2: Sample Preparation for LC-MS Analysis of Acyl-CoAs
This protocol outlines a basic protein precipitation method to extract acyl-CoAs from biological samples for direct LC-MS analysis.
Methodology:
-
Sample Collection: Use approximately 100 µL of plasma or a specific quantity of homogenized tissue. Keep samples on ice to minimize enzymatic degradation.
-
Protein Precipitation: Add 300-400 µL of cold acetonitrile (containing an internal standard if available) to the sample.[18]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean microcentrifuge tube.
-
Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions of your LC method (e.g., 80:20 water:acetonitrile).[18]
-
The sample is now ready for injection into the LC-MS system.
Signaling Pathway Context
While a specific signaling pathway for this compound is not well-documented, as a long-chain acyl-CoA, it is an integral part of cellular lipid metabolism. Acyl-CoAs are central metabolites that can be directed towards beta-oxidation for energy production or used as building blocks for complex lipids like phospholipids (B1166683) and triacylglycerols.[19] Malonyl-CoA, another key acyl-CoA, is the primary building block for fatty acid synthesis.[20][21] The balance and availability of different acyl-CoA pools are critical for cellular function.[22][23]
Simplified Overview of Acyl-CoA Metabolism
Caption: Central role of acyl-CoAs in lipid metabolism.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 15. zefsci.com [zefsci.com]
- 16. agilent.com [agilent.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AAE13 encodes a dual-localized malonyl-CoA synthetase that is crucial for mitochondrial fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Malonyl-CoA Synthetase, Encoded by ACYL ACTIVATING ENZYME13, Is Essential for Growth and Development of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thioesterase superfamily member 2/acyl-CoA thioesterase 13 (Them2/Acot13) regulates hepatic lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing 13-methylnonadecanoyl-CoA standards.
Technical Support Center: 13-methylnonadecanoyl-CoA Standards
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the handling and storage of this compound standards. Given the limited specific data for this compound, the following recommendations are based on best practices for long-chain and branched-chain acyl-CoA compounds.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound standard upon receipt?
A: Upon receipt, the lyophilized or solid standard should be stored at -20°C.[1][2][3][4][5][6] Under these conditions, the solid standard is stable for at least one year, with many suppliers indicating stability for four years or more.[2][3][5][6]
Q2: What is the best solvent for reconstituting this compound?
A: Aqueous buffers such as PBS (pH 7.2) or pure water are suitable for reconstitution.[2][3][5][6] Some protocols also suggest using a mixture of chloroform, methanol, and water.[4] To minimize oxidation, it is recommended to sparge the solvent with an inert gas like nitrogen or argon before use.[4]
Q3: What is the recommended procedure for reconstituting the standard?
A: To reconstitute, allow the vial to warm to room temperature before opening to prevent condensation of moisture. Add the desired volume of your chosen solvent to the vial to achieve the target concentration. Gently vortex or sonicate if necessary to ensure complete dissolution.
Q4: How should I store the reconstituted this compound solution?
A: Aqueous solutions of acyl-CoAs are not stable and should ideally be used fresh.[4] It is strongly advised not to store aqueous solutions for more than one day.[2][3][5][6] For short-term storage (up to 24 hours), keep the solution at 2-8°C.[4] For longer-term storage, it is best to prepare aliquots in glass vials and store them at -80°C.[7] Avoid repeated freeze-thaw cycles.
Q5: What type of vials should I use for storing the reconstituted standard?
A: For organic solutions, it is crucial to use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and other contaminants.[8] For aqueous solutions, high-quality polypropylene (B1209903) tubes can be used, although glass is always a safer option to minimize potential interferences.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal or no peak in LC-MS analysis | Standard degradation due to improper storage. | Always store the solid standard at -20°C and reconstituted solutions at -80°C in single-use aliquots. Prepare fresh working solutions from a stock solution for each experiment. |
| Adsorption to plasticware. | Use glass or low-adhesion polypropylene vials and pipette tips. | |
| Hydrolysis in aqueous solution. | Prepare aqueous solutions fresh and use them within the same day.[2][3][5][6] Keep solutions on ice during experimental setup. | |
| Inconsistent or non-reproducible results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials after reconstitution to avoid multiple freeze-thaw cycles. |
| Contamination from storage containers. | Use high-purity solvents and store solutions in appropriate glass vials with Teflon-lined caps.[8] | |
| Oxidation of the standard. | Sparge solvents with an inert gas (nitrogen or argon) before reconstitution.[4] Store aliquots under an inert atmosphere if possible. | |
| Precipitate formation in the reconstituted solution | Low solubility in the chosen solvent. | Ensure the concentration is not above the solubility limit. Gentle warming or sonication may aid dissolution. Consider using a solvent system with a higher organic content if compatible with your experimental design. |
| Standard crashing out of solution at low temperatures. | Before use, ensure the thawed aliquot is at room temperature and fully dissolved. Vortex gently if needed. |
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Solid) | -20°C | [1][2][3][4][5][6] |
| Stability (Solid) | ≥ 1 to 4 years | [2][3][4][5][6] |
| Reconstitution Solvents | Aqueous Buffer (e.g., PBS pH 7.2), Water | [2][3][5][6] |
| Storage Temperature (Aqueous Solution) | 2-8°C (short-term, <24h), -80°C (long-term) | [4][7] |
| Stability (Aqueous Solution) | Not recommended for storage beyond one day | [2][3][5][6] |
Experimental Workflow and Signaling Pathway Diagrams
Recommended Workflow for Handling this compound Standards
Caption: Recommended workflow for handling and storing acyl-CoA standards.
Conceptual Diagram of Acyl-CoA Degradation Pathways
Caption: Factors contributing to the degradation of acyl-CoA standards.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. avantiresearch.com [avantiresearch.com]
Method development for baseline separation of long-chain acyl-CoAs.
Technical Support Center: Long-Chain Acyl-CoA Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the method development of baseline separation of long-chain acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of long-chain acyl-CoAs so challenging?
A1: The separation is difficult due to several factors:
-
Structural Similarity: Long-chain acyl-CoAs (typically C14-C22) are amphipathic molecules with a large, common Coenzyme A head group and a variable-length hydrophobic acyl chain. Their similar physicochemical properties make chromatographic differentiation challenging.
-
Instability: The thioester bond in acyl-CoAs is prone to hydrolysis, especially in neutral or alkaline aqueous solutions.[1] Sample degradation can lead to poor quantification and reproducibility.
-
Low Abundance: Endogenous levels of individual long-chain acyl-CoAs can be very low, requiring highly sensitive analytical methods.
-
Chromatographic Behavior: These molecules can exhibit poor peak shapes (tailing) due to interactions with the stationary phase or system components.[2]
Q2: What is the most common analytical technique for separating long-chain acyl-CoAs?
A2: The most prevalent and successful technique is ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) coupled with tandem mass spectrometry (MS/MS).[3][4]
-
Reversed-Phase Chromatography separates the molecules based on the hydrophobicity of their long acyl chains.
-
Ion-Pairing Reagents are added to the mobile phase to interact with the negatively charged phosphate (B84403) groups of the CoA moiety, improving retention and peak shape.[5]
-
Tandem Mass Spectrometry (MS/MS) provides the high sensitivity and selectivity needed for accurate quantification, often using methods like Multiple Reaction Monitoring (MRM).[1][4] A common approach is to monitor for the neutral loss of 507 Da, which corresponds to the phosphoadenosine diphosphate (B83284) fragment.[2]
Q3: Which type of HPLC/UPLC column is best for this separation?
A3: A C18 reversed-phase column is the most common choice for separating long-chain acyl-CoAs.[1][4] Columns with a particle size of less than 2 μm (UPLC) can offer higher resolution and faster analysis times.[3] The specific choice depends on the range of acyl-CoAs being analyzed, but a C18 chemistry provides the necessary hydrophobicity to retain and separate the long alkyl chains.
Q4: What are common ion-pairing reagents used, and are there alternatives?
A4: Traditionally, reagents like triethylamine (B128534) (TEA) and tetrabutylammonium (B224687) were used. However, for LC-MS applications, volatile ion-pairing reagents are necessary. Ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) are frequently used at a high pH (around 10.5) to achieve good separation without requiring traditional, non-volatile ion-pairing reagents.[2][4] This high pH approach deprotonates the analytes and enhances interaction with the C18 stationary phase.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of long-chain acyl-CoAs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape / Tailing | 1. Secondary Silanol (B1196071) Interactions: Active sites on the silica-based column interact with the phosphate groups of CoA. 2. Inappropriate Sample Solvent: Sample is dissolved in a solvent stronger than the initial mobile phase.[6] 3. Column Overload: Injecting too much sample. | 1. Use a High pH Mobile Phase: Employing a mobile phase with ammonium hydroxide (pH ~10.5) can suppress silanol activity.[2][4] 2. Use an End-Capped Column: Select a high-quality, end-capped C18 column. 3. Match Sample Solvent: Reconstitute the dried sample in a solvent that matches or is weaker than the initial mobile phase conditions (e.g., 20-30% acetonitrile (B52724)/water).[6][7] 4. Reduce Injection Volume/Concentration: Perform a dilution series to determine the optimal sample load. |
| Low Signal / Poor Sensitivity | 1. Sample Degradation: Acyl-CoAs are unstable and can hydrolyze.[1] 2. Ion Suppression: Co-eluting matrix components or non-volatile buffers interfere with analyte ionization in the MS source. 3. Inefficient Extraction: Poor recovery of acyl-CoAs from the biological matrix.[8] | 1. Work Quickly and at Low Temperatures: Prepare samples on ice. Store extracts at -80°C. For autosampler stability, methanol (B129727) provides better stability than aqueous solutions.[1] 2. Optimize MS Source Parameters: Adjust gas flows, temperatures, and voltages. 3. Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering salts and phospholipids.[4] 4. Use Volatile Buffers: Ensure all mobile phase components (e.g., ammonium acetate, ammonium hydroxide) are MS-compatible.[9] |
| Poor Resolution / No Separation | 1. Inadequate Gradient: The gradient slope is too steep or the organic solvent range is not optimal. 2. Wrong Mobile Phase pH: The pH is not suitable for achieving charge differences and retention. 3. Column Degradation: Loss of stationary phase due to extreme pH or temperature. | 1. Shallow the Gradient: Decrease the rate of increase of the organic solvent (e.g., acetonitrile) to provide more time for separation.[1][3] 2. Optimize pH: For reversed-phase without ion-pairing reagents, a high pH (~10.5) is often effective.[4] 3. Use a pH-Stable Column: Ensure your column is rated for use at high pH. 4. Re-equilibrate Column: Ensure the column is properly equilibrated with the starting mobile phase conditions between injections. |
| Carryover (Peaks in Blank Injections) | 1. Adsorption of Analytes: Long-chain acyl-CoAs can adsorb to surfaces in the injector, tubing, or column. 2. Insufficient Needle Wash: The autosampler needle wash is not strong enough to remove all traces of the previous sample. | 1. Optimize Needle Wash: Use a strong organic solvent like methanol or isopropanol (B130326) in the needle wash solution.[1] Ensure the wash volume is sufficient. 2. Flush the System: If carryover is persistent, flush the entire LC system with a strong solvent. 3. Use a Guard Column: A guard column can help trap strongly retained compounds and is easier to replace than the analytical column.[6] |
Experimental Protocol Example: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol is a representative method synthesized from common practices for the analysis of long-chain acyl-CoAs from cell or tissue samples.[1][3][4]
1. Sample Preparation (Protein Precipitation & Extraction)
-
Homogenize ~50 mg of tissue or a cell pellet in a cold extraction buffer (e.g., 2:1 methanol:water or isopropanol/acetonitrile mixtures).[1][10]
-
Add an internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) to account for extraction variability.[3]
-
Vortex thoroughly and incubate at a cold temperature (e.g., -20°C or -80°C) for 15-30 minutes to facilitate protein precipitation.[1]
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it completely using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the initial LC conditions (e.g., 50 µL of 20% acetonitrile in water with 15 mM ammonium hydroxide).[3][7]
2. Chromatographic Conditions
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: A high-quality reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: Water with 15 mM Ammonium Hydroxide (NH₄OH), pH ~10.5.[3][4]
-
Mobile Phase B: Acetonitrile (ACN) with 15 mM Ammonium Hydroxide (NH₄OH).[3]
-
Flow Rate: 0.3 - 0.4 mL/min.[3]
-
Column Temperature: 35-45°C.
Gradient Elution Program
| Time (min) | % Mobile Phase B (ACN w/ NH₄OH) |
| 0.0 | 20 |
| 2.8 | 45 |
| 3.0 | 65 |
| 4.0 | 65 |
| 4.1 | 20 |
| 6.0 | 20 |
| Note: This is an example gradient and must be optimized for the specific analytes and column used. A shallower gradient may be needed for better resolution.[3] |
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.0 - 3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: 350 - 450°C
-
Collision Gas: Argon
-
-
MRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to the characteristic product ion resulting from the neutral loss of 507 Da.
| Compound Example | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitoyl-CoA (C16:0) | 1004.6 | 497.6 |
| Stearoyl-CoA (C18:0) | 1032.6 | 525.6 |
| Oleoyl-CoA (C18:1) | 1030.6 | 523.6 |
Visualizations
Caption: Workflow for developing a long-chain acyl-CoA separation method.
Caption: Decision tree for troubleshooting poor peak resolution issues.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
- 10. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of 13-methylnonadecanoyl-CoA
Welcome to the technical support center for the mass spectrometric analysis of 13-methylnonadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on reducing background noise and improving signal quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the mass spectrometric analysis of this compound?
A1: Background noise in LC-MS analysis of long-chain acyl-CoAs can originate from several sources:
-
Solvents and Additives: The use of non-LC-MS grade solvents is a primary source of contamination. Impurities such as plasticizers (e.g., phthalates), polyethylene (B3416737) glycols (PEGs), and polypropylene (B1209903) glycols (PPGs) are common and can introduce significant background noise.[1][2] Always use high-purity, LC-MS grade solvents and additives.[3]
-
Sample Preparation: Contaminants can be introduced during sample handling. This includes leaching from plasticware (e.g., pipette tips, microcentrifuge tubes), contamination from detergents used to wash glassware, and impurities in extraction solvents.[1]
-
LC System: The liquid chromatography system itself can be a source of noise. This can include column bleed, contamination from previous injections (carryover), and microbial growth in mobile phase reservoirs.[3]
-
Gas Supply: Impurities in the nitrogen gas used for nebulization and as a curtain gas can also contribute to background noise.
Q2: I am observing a high baseline in my total ion chromatogram (TIC). What are the first steps to diagnose the issue?
A2: A high baseline is often indicative of a contaminated system. Here are the initial steps for diagnosis:
-
Run a Blank Gradient: Inject a solvent blank (the same solvent used to dissolve your sample) and run your analytical gradient. If the baseline remains high, the contamination is likely from your mobile phase, LC system, or mass spectrometer.
-
Systematic Component Check: If the blank run is clean, the contamination may be from your sample preparation. To isolate the source of system contamination, you can systematically bypass components. Start by acquiring data with the LC flow directed to waste to check for noise originating from the MS. Then, connect the LC directly to the MS without a column to check for contamination from the LC pumps and tubing.
-
Inspect the Mass Spectrum: Examine the mass spectrum of the background noise. Often, you can identify characteristic repeating ions that point to a specific contaminant, such as the 44 Da repeats of PEG.
Q3: What are the characteristic fragmentation patterns for long-chain acyl-CoAs like this compound in positive ion ESI-MS/MS?
A3: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The two most common fragmentation events are:
-
A neutral loss of 507 Da , which corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety. This is often the most abundant fragment and is useful for neutral loss scans to identify a wide range of acyl-CoAs.[4]
-
A product ion at m/z 428 , which represents the CoA moiety.[4]
For this compound, you would expect to see these characteristic fragments. The precursor ion would be the [M+H]⁺ of this compound. Due to the methyl branch, you may also observe specific fragments related to cleavage at the branch point, although this is more commonly observed in electron ionization (EI) of fatty acid methyl esters.[5][6]
Troubleshooting Guides
Issue 1: High Background Noise in Mass Spectra
A high background noise can significantly impact the signal-to-noise ratio, making it difficult to detect and accurately quantify low-abundance analytes like this compound.
Caption: A troubleshooting decision tree for high background noise in LC-MS.
The following table summarizes common background ions observed in positive ion ESI-MS and their likely sources. Identifying these ions in your spectra can help pinpoint the source of contamination.
| m/z (Da) | Identity | Common Source(s) |
| 45.0338 | Formic acid dimer [2M+H]⁺ | Mobile phase additive |
| 118.9929 | Trifluoroacetic acid (TFA) adduct | Mobile phase additive |
| 149.0233 | Phthalate (B1215562) fragment | Plasticizers from labware, solvent bottles |
| 391.2843 | Dioctyl phthalate [M+H]⁺ | Plasticizers from labware, solvent bottles |
| Repeating ions (44 Da apart) | Polyethylene glycol (PEG) | Surfactants, detergents, labware, solvents |
| Repeating ions (58 Da apart) | Polypropylene glycol (PPG) | Solvents, hydraulic fluids |
| Repeating ions (74 Da apart) | Polydimethylsiloxane (PDMS) | Column bleed, septa, grease |
This table is a summary of commonly observed contaminants. For a more extensive list, refer to specialized databases.[1][2][7][8]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of Long-Chain Acyl-CoAs from Biological Tissues
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[9][10][11][12]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
Extraction Solvents: Acetonitrile (ACN, LC-MS grade), 2-Propanol (LC-MS grade)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges
-
Wash Solution: Acetonitrile/2-Propanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction:
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50:50 Methanol:Water).
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ccc.bc.edu [ccc.bc.edu]
- 3. One moment, please... [zefsci.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of 13-Methylnonadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the enzymatic synthesis of 13-methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the general enzymatic reaction for the synthesis of this compound?
A1: The synthesis is typically catalyzed by a long-chain acyl-CoA synthetase (LACS) in a two-step reaction. First, the 13-methylnonadecanoic acid is activated by ATP to form a 13-methylnonadecanoyl-AMP intermediate and pyrophosphate (PPi). Subsequently, the activated acyl group is transferred to Coenzyme A (CoA) to produce this compound and AMP. Divalent cations like Mg²⁺ are essential cofactors for this reaction.
Q2: Why is the solubility of the 13-methylnonadecanoic acid substrate a critical factor?
A2: 13-methylnonadecanoic acid is a long-chain fatty acid with significant hydrophobicity, leading to very low solubility in aqueous buffers.[1][2] In fact, the solubility of long-chain saturated fatty acids like palmitate (C16:0) in phosphate (B84403) buffer at pH 7.4 is extremely low, in the micromolar to nanomolar range.[1] Poor substrate solubility is a common cause of low reaction yields, as the enzyme can only act on dissolved substrate molecules.
Q3: Which long-chain acyl-CoA synthetase (LACS) should I use for this synthesis?
A3: LACS enzymes exhibit substrate promiscuity and can activate branched-chain fatty acids, although the efficiency may be lower compared to their preferred straight-chain substrates.[3][4] The selection of the enzyme can be critical. It is advisable to screen different LACS isoforms, for instance, from bacterial, yeast, or mammalian sources, to identify one with optimal activity for 13-methylnonadecanoic acid.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by observing the consumption of substrates (13-methylnonadecanoic acid, ATP, CoA) or the formation of the product (this compound). High-performance liquid chromatography (HPLC) is a common method for separating and quantifying the reaction components. The product, this compound, can be detected by its absorbance at 260 nm due to the adenine (B156593) moiety of CoA.
Q5: How stable is the this compound product?
A5: Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH.[5] It is crucial to maintain the pH of the reaction and subsequent purification steps within a stable range, typically slightly acidic to neutral. For long-term storage, it is recommended to keep the purified product at -80°C after flash-freezing to minimize degradation.[6]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Poor Substrate Solubility | 13-methylnonadecanoic acid has very low aqueous solubility.[1][2] To improve this, consider the following:Dissolve the fatty acid in a minimal amount of an organic solvent like ethanol (B145695) or DMSO before adding it to the reaction buffer.Incorporate a non-ionic detergent (e.g., Triton X-100) or a carrier protein like bovine serum albumin (BSA) into the reaction mixture to enhance solubility. |
| Enzyme Inactivity | The long-chain acyl-CoA synthetase (LACS) may be inactive due to improper storage or handling.[5]Verify the activity of your enzyme stock with a known substrate (e.g., palmitic acid).Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[5] |
| Suboptimal Reaction Conditions | The pH, temperature, or buffer composition may not be optimal for the enzyme.[5]Optimize the reaction pH, typically between 7.0 and 8.0 for most LACS enzymes.Determine the optimal temperature for the specific LACS being used, often around 37°C.Ensure the presence of the essential cofactor Mg²⁺ in the reaction buffer. |
| Product Inhibition | Acyl-CoA synthetases can be inhibited by their product, this compound.[7][8]Consider strategies for in situ product removal, such as using a two-phase reaction system or coupling the synthesis to a subsequent enzymatic reaction that consumes the product.Optimize the initial substrate concentrations to prevent the product from accumulating to inhibitory levels.[5] |
| Substrate Degradation | ATP and Coenzyme A are susceptible to degradation.[6]Prepare fresh stock solutions of ATP and CoA.Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] |
Problem 2: Difficulty in Purifying this compound
| Potential Cause | Suggested Solution |
| Co-elution with Unreacted Substrates | Unreacted 13-methylnonadecanoic acid and other reaction components can co-elute with the product during chromatography. |
| Utilize solid-phase extraction (SPE) with a C18 or similar reversed-phase sorbent for efficient separation.Optimize the washing and elution steps of your purification protocol to achieve better separation. | |
| Product Degradation During Purification | The thioester bond of this compound is prone to hydrolysis.[5] |
| Perform all purification steps at low temperatures (e.g., 4°C).Maintain a slightly acidic pH (around 6.0) during purification to enhance stability.Process the reaction mixture for purification immediately after the reaction is complete. |
Data Presentation
Table 1: Solubility of Saturated Fatty Acids in Aqueous Buffer (pH 7.4) at 37°C
| Fatty Acid | Chain Length | Monomeric Solubility (µM) |
| Lauric Acid | C12:0 | > 500 |
| Myristic Acid | C14:0 | 20-30 |
| Palmitic Acid | C16:0 | < 0.0001 |
| Stearic Acid | C18:0 | Tendency for aggregation below 1 µM |
Data adapted from a study on the solubility of long-chain fatty acids.[1] Note that 13-methylnonadecanoic acid (a C20 branched-chain fatty acid) is expected to have even lower solubility than stearic acid.
Table 2: Representative Kinetic Parameters of Metazoan Fatty Acid Synthase with Branched-Chain Extender Substrates
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |
| Malonyl-CoA | 0.85 ± 0.03 | 7.2 ± 0.9 | 0.12 |
| Methylmalonyl-CoA | 0.0057 ± 0.0001 | 38 ± 3 | 0.00015 |
These kinetic values are for a different enzyme system (fatty acid synthase) but illustrate the potential for reduced efficiency with branched-chain substrates compared to their straight-chain counterparts.[9]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline and should be optimized for the specific long-chain acyl-CoA synthetase used.
Materials:
-
Long-chain acyl-CoA synthetase (LACS)
-
13-methylnonadecanoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
Triton X-100 or Bovine Serum Albumin (BSA)
-
Ethanol or DMSO
Procedure:
-
Prepare a stock solution of 13-methylnonadecanoic acid in ethanol or DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM CoA
-
0.1 mM 13-methylnonadecanoic acid (added from the stock solution)
-
0.1% (v/v) Triton X-100 or 1 mg/mL BSA
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the LACS enzyme to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 1-4 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Terminate the reaction by adding a small volume of 10% trifluoroacetic acid (TFA) or formic acid to acidify the mixture and precipitate the enzyme.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant for immediate purification.
Protocol 2: Solid-Phase Extraction (SPE) Purification of this compound
Materials:
-
C18 SPE cartridge
-
Methanol
-
Acetonitrile
-
Potassium phosphate buffer (pH 6.0)
Procedure:
-
Condition the SPE cartridge: Sequentially wash the C18 cartridge with 5 mL of methanol, followed by 5 mL of water, and finally 5 mL of 50 mM potassium phosphate buffer (pH 6.0).
-
Load the sample: Load the supernatant from the enzymatic reaction onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of 50 mM potassium phosphate buffer (pH 6.0) to remove unbound substrates and salts. Follow with a wash of 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove the free fatty acid.
-
Elute the product: Elute the this compound with a solution of 50 mM ammonium acetate in 90% methanol.
-
Dry and store: Evaporate the solvent from the eluate under a stream of nitrogen or by lyophilization. Store the purified product at -80°C.
Visualizations
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low yield in the enzymatic synthesis.
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on acetyl-coenzyme A synthetase of yeast: inhibition by long-chain acyl-coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the instability of the thioester bond in 13-methylnonadecanoyl-CoA.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the thioester bond in 13-methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What makes the thioester bond in this compound unstable?
A1: The thioester bond is inherently less stable than an ester bond due to poorer resonance stabilization between the carbonyl group and the sulfur atom.[1][2] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, primarily by water (hydrolysis), leading to the cleavage of the bond.[1][3][4]
Q2: What are the main factors that accelerate the degradation of this compound?
A2: The primary factors that accelerate the hydrolysis of the thioester bond are:
-
Elevated pH (alkaline conditions): The rate of hydrolysis significantly increases with higher pH.[5][6][7][8]
-
Increased Temperature: Higher temperatures provide the activation energy needed for the hydrolysis reaction to proceed more quickly.[5][6][8]
-
Presence of Nucleophiles: Besides water, other nucleophiles present in buffer solutions can also attack the thioester bond.
-
Enzymatic Degradation: Acyl-CoA thioesterases are enzymes that specifically catalyze the hydrolysis of acyl-CoAs to free fatty acids and Coenzyme A.[9]
Q3: How does the branched-chain structure of this compound affect its stability?
A3: While direct studies on the stability of this compound are limited, the presence of a methyl branch in the acyl chain can influence its physical properties. Methyl branching is known to alter the way lipid chains pack together, potentially affecting the accessibility of the thioester bond to water and other nucleophiles, especially in a membrane environment.[10][11] However, the fundamental chemical susceptibility of the thioester bond to hydrolysis remains the primary concern.
Q4: What are the ideal storage conditions for this compound to minimize degradation?
A4: To ensure the long-term stability of this compound, it is recommended to:
-
Store it as a dry powder or in a non-aqueous solvent at -80°C.
-
If in solution, use a slightly acidic buffer (pH 4-6) and store at -80°C.
-
Prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal of this compound in LC-MS/MS analysis. | Thioester bond hydrolysis during sample preparation. | - Work quickly and keep samples on ice at all times.- Use pre-chilled solvents and tubes.- Minimize the time the sample spends in aqueous buffers, especially at neutral or alkaline pH. |
| Degradation during storage. | - Ensure the compound is stored at -80°C as a dry powder or in an appropriate solvent.- Avoid repeated freeze-thaw cycles.- Prepare fresh stock solutions regularly. | |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | - Standardize the sample handling and preparation protocol meticulously.- Prepare fresh solutions of this compound for each set of experiments.- Use an internal standard to normalize for any degradation that may occur. |
| Appearance of unexpected peaks in chromatograms. | Degradation products of this compound. | - The primary degradation product will be 13-methylnonadecanoic acid. Confirm its presence by running a standard.- Optimize the LC-MS/MS method to separate the parent compound from its degradation products. |
Quantitative Data on Thioester Hydrolysis
The stability of thioester bonds is highly dependent on pH and temperature. The following table summarizes the hydrolysis rate constants for different types of thioesters to provide a comparative overview. While specific data for this compound is not available, these values illustrate the general lability of thioester bonds.
| Thioester Compound Type | Rate Constant (k_b, M⁻¹s⁻¹) | Half-life (t₁/₂) at pH 7, 23-25°C | Reference(s) |
| S-methyl thioacetate | 0.16 | 155 days | [1] |
| S-phenyl 5-dimethylamino-5-oxo-thiopentanoate | 0.64 | - | [1] |
| Ubc9∼SUMO-1 thioester conjugate | 5.33 x 10⁻⁵ s⁻¹ (k_obs) | ~3.6 hours | [1] |
k_b represents the base-catalyzed hydrolysis rate constant. k_obs is the observed rate constant.
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Weighing: Carefully weigh the lyophilized this compound powder using a microbalance.
-
Dissolution: Dissolve the powder in a minimal amount of a suitable organic solvent, such as a mixture of water and dimethylsulfoxide (DMSO), to create a concentrated stock solution.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Storage: Store the aliquots at -80°C.
-
Working Solution Preparation: Just before use, thaw a single aliquot and dilute it to the final desired concentration in an appropriate ice-cold buffer, preferably with a slightly acidic pH (e.g., pH 6.0). Use the working solution immediately.
Protocol 2: Extraction of Acyl-CoAs from Biological Samples
This protocol is a general method for the extraction of a broad range of acyl-CoAs.
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).
-
Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate, immediately before analysis.[12]
Visualizations
Caption: Thioester bond hydrolysis pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logic for low signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Selection of appropriate internal standards for 13-methylnonadecanoyl-CoA analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection of appropriate internal standards and the analysis of 13-methylnonadecanoyl-CoA. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The gold standard for an internal standard in mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte of interest. Therefore, the ideal internal standard would be ¹³C- or deuterium-labeled this compound. SIL internal standards co-elute with the analyte and have nearly identical chemical and physical properties, which allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects during ionization.
Q2: A stable isotope-labeled this compound is not commercially available. What are the best alternative internal standards?
A2: When a stable isotope-labeled version of the analyte is unavailable, the following alternatives should be considered, in order of preference:
-
Stable Isotope-Labeled Branched-Chain Fatty Acyl-CoA Analog: A SIL analog with a similar chain length and branching pattern would be the next best choice. For example, a deuterated or ¹³C-labeled iso- or anteiso-C18 or C20 fatty acyl-CoA.
-
Odd-Chain Branched-Chain Fatty Acyl-CoA: A non-endogenous, odd-chain branched-chain fatty acyl-CoA can be used. For instance, 12-methylnonadecanoyl-CoA or 14-methyloctadecanoyl-CoA. These are unlikely to be present in biological samples.
-
Odd-Chain Straight-Chain Fatty Acyl-CoA: If a branched-chain option is not available, a long-chain, odd-numbered fatty acyl-CoA such as heptadecanoyl-CoA (C17:0-CoA) or nonadecanoyl-CoA (C19:0-CoA) can be utilized.[1] These are frequently used for the analysis of long-chain fatty acyl-CoAs due to their low endogenous abundance in most mammalian systems.[1][2][3]
Q3: What are the key considerations when selecting an alternative internal standard?
A3: When choosing an alternative internal standard, consider the following:
-
Structural Similarity: The internal standard should be as structurally similar to the analyte as possible to ensure similar extraction efficiency and ionization response.[4]
-
Chromatographic Behavior: The internal standard should have a retention time close to, but ideally not co-eluting with, the analyte to ensure it experiences similar matrix effects.
-
Endogenous Levels: The selected internal standard should not be naturally present in the samples being analyzed.[4]
-
Purity and Stability: Ensure the internal standard is of high purity and is stable throughout the sample preparation and analysis process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Inappropriate Mobile Phase pH3. Column Contamination | 1. Reduce the amount of sample injected.2. For acyl-CoAs, using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape.[5][6][7]3. Implement a column wash step with a strong solvent between injections to remove contaminants.[8] |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation2. Ion Suppression/Enhancement (Matrix Effects)3. Instability of Acyl-CoAs | 1. Ensure consistent timing and conditions for all sample preparation steps. Utilize a stable isotope-labeled internal standard if possible to correct for variability.[4]2. Improve chromatographic separation to move the analyte peak away from co-eluting matrix components.[3] Dilute the sample if sensitivity allows.3. Acyl-CoAs can be unstable in aqueous solutions.[3][9] Prepare samples fresh and keep them at low temperatures (e.g., 4°C) in the autosampler. |
| Low Signal Intensity (Poor Sensitivity) | 1. Suboptimal Mass Spectrometer Parameters2. Inefficient Extraction3. Analyte Degradation | 1. Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of the analyte or a close analog.[3]2. Evaluate different solid-phase extraction (SPE) or liquid-liquid extraction protocols. Ensure the chosen solvent is appropriate for the hydrophobicity of this compound.3. Minimize sample processing time and maintain low temperatures. |
| Inaccurate Quantification | 1. Inappropriate Internal Standard2. Non-linear Response3. Matrix Effects | 1. Select an internal standard that is structurally and chemically similar to this compound. A stable isotope-labeled standard is highly recommended.[4]2. Construct a calibration curve with at least 5-7 points spanning the expected concentration range in the sample. Use a weighted linear regression (e.g., 1/x) if appropriate.[3][10]3. Use a stable isotope-labeled internal standard or perform a standard addition experiment to assess and correct for matrix effects. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for long-chain acyl-CoA analysis. These values can serve as a benchmark for method development and validation.
Table 1: Linearity and Sensitivity of Long-Chain Acyl-CoA Quantification
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| C16:0-CoA | > 0.999 | 0.1 pmol | 0.5 pmol | [1][7] |
| C18:1-CoA | > 0.999 | 0.1 pmol | 0.5 pmol | [1][7] |
| C24:0-CoA | > 0.99 | 0.05 pmol | 0.2 pmol | [1] |
| C26:0-CoA | > 0.99 | 0.05 pmol | 0.2 pmol | [1] |
Table 2: Accuracy and Precision of Long-Chain Acyl-CoA Quantification
| Analyte | Accuracy (%) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Reference |
| C16:0-CoA | 95 - 110 | < 5 | < 15 | [5][6] |
| C18:0-CoA | 94 - 111 | < 4 | < 12 | [5][6] |
| C18:1-CoA | 96 - 109 | < 5 | < 10 | [5][6] |
| C18:2-CoA | 95 - 108 | < 4 | < 13 | [5][6] |
Experimental Protocols
1. Sample Preparation (from Cell Culture)
-
Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) containing the chosen internal standard to the cell plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[3]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[5][6]
-
Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.[5][6][7]
-
Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.[7]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][5][6][7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1][5][6][7]
-
MRM Transition: For quantification, the precursor ion ([M+H]⁺) is monitored for the transition to a product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[2][5][8] For this compound (C20H40O17N7P3S), the transition would be m/z 1076.2 → m/z 569.2. A second, qualitative transition to m/z 428 can also be monitored.[10]
-
Visualizations
Caption: Decision workflow for selecting an appropriate internal standard.
Caption: General experimental workflow for acyl-CoA analysis.
Caption: PPARα activation by branched-chain fatty acyl-CoAs.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. The Pathophysiological Role of CoA [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 13-methylnonadecanoyl-CoA by ESI-MS
Welcome to the technical support center for the analysis of 13-methylnonadecanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
A collection of answers to common questions encountered during the ESI-MS analysis of this compound.
Q1: Why is the signal intensity for my this compound consistently low?
A1: Low signal intensity for long-chain acyl-CoAs like this compound is a frequent issue stemming from several factors:
-
Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode.[1] Ensure you are operating in positive mode for the best signal.
-
Poor Ionization Efficiency: The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response.[2]
-
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high.[2][3][4][5][6] This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.
-
Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+). This division of signal lowers the intensity of any single species.
-
Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions.[7] Minimize sample exposure to room temperature and non-acidic aqueous environments.
Q2: I see multiple peaks in my mass spectrum for a pure standard of this compound. What are they?
A2: Besides the desired protonated molecule [M+H]+, you are likely observing adducts such as [M+Na]+ and [M+K]+. It is also possible that you are seeing in-source fragments if the ESI source conditions are too harsh.[3][4][5][6] Common fragmentation involves the neutral loss of the phosphorylated ADP moiety.
Q3: Should I use positive or negative ion mode for analyzing this compound?
A3: For most acyl-CoAs, positive ion mode ESI is generally more sensitive.[1] Comparison of LC-ESI-MS/MS peak areas for various long-chain acyl-CoAs revealed that the positive ion mode was approximately 3-fold more sensitive than the negative ion mode.[1]
Q4: What is the best mobile phase composition for LC-MS analysis of this compound?
A4: The choice of mobile phase additive is one of the most critical factors for achieving a strong and stable ESI signal for acyl-CoAs.[2] While trifluoroacetic acid (TFA) provides excellent chromatography, it severely suppresses the MS signal.[8] Formic acid is a common alternative, but buffered mobile phases often perform better.[2] A mobile phase consisting of 10 mM ammonium acetate in water and acetonitrile (B52724) is a good starting point for the separation of long-chain acyl-CoAs.[9][10]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the ESI-MS analysis of this compound.
Issue 1: Low or No Signal
-
Verify Mass Spectrometer Performance: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly.
-
Prepare Fresh Solutions: Acyl-CoAs can degrade in solution.[7] Prepare fresh standards and mobile phases to rule out sample degradation or contamination.
-
Check for a Stable Electrospray: An unstable spray will result in a fluctuating or non-existent signal. Ensure all instrument parameters, such as voltages and gas flows, are set correctly.
-
Optimize Mobile Phase: The composition of the mobile phase is critical for efficient ionization. If using plain acidified mobile phases, consider adding ammonium acetate or ammonium formate.
-
Optimize ESI Source Parameters: Fine-tune source parameters to maximize the signal of the precursor ion while minimizing in-source fragmentation.
-
Inspect the LC System: Check for leaks, clogs, and ensure the system pressure is stable.
Issue 2: Excessive Fragmentation
-
Reduce Cone/Fragmentor Voltage: High voltages in the ion source can induce fragmentation. Gradually decrease the cone or fragmentor voltage and monitor the precursor ion intensity.
-
Lower Source and Desolvation Temperatures: High temperatures can cause thermal degradation of the analyte.[2] Reduce the ESI source and desolvation gas temperatures.
-
Adjust Gas Flows: Optimize nebulizer and desolvation gas flows to ensure efficient desolvation without excessive ion activation.
-
Review Mobile Phase Composition: A mobile phase that promotes stable ion formation can reduce the likelihood of fragmentation.
Data Presentation
Table 1: Comparison of Common Mobile Phase Additives for Acyl-CoA Analysis in LC-ESI-MS
| Mobile Phase Additive | Ionization Mode | Chromatographic Performance | MS Signal Intensity | Comments |
| 10 mM Ammonium Acetate | Positive | Very Good | Very Good | A good alternative to ammonium formate.[2][9][10] |
| 10 mM Ammonium Formate | Positive | Excellent | Excellent | Often provides the best signal and peak shape. |
| 0.1% Formic Acid (FA) | Positive | Good | Fair to Good | A standard starting point. Peak tailing can be an issue for some acyl-CoAs.[2] |
| 0.1% Acetic Acid (AA) | Positive | Good | Good | Generally provides lower signal intensity than formic acid-based systems in positive mode.[2] |
| 0.1% Trifluoroacetic Acid (TFA) | Positive | Excellent | Poor | Severe ion suppression is common. Best to avoid for MS detection.[8] |
| 10 mM Ammonium Acetate | Negative | Poor | Good | Negative mode is significantly less sensitive for most acyl-CoAs.[1][2] |
Table 2: Recommended Starting Points for ESI Source Parameter Optimization for Acyl-CoAs
| Parameter | Recommended Range | Purpose |
| Capillary Voltage | 3.0 - 4.5 kV | Creates the electrospray. Optimize for a stable signal. |
| Cone/Fragmentor Voltage | 20 - 50 V | Controls ion transfer and can induce fragmentation. Lower values minimize fragmentation. |
| Source Temperature | 100 - 130 °C | Aids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.[2] |
| Desolvation Gas Temp. | 350 - 500 °C | Aids in desolvation. Higher temperatures can improve signal but may also promote degradation if too high.[2] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in droplet evaporation. Optimize for signal stability and intensity.[2] |
| Nebulizer Gas Pressure | 30 - 60 psi | Controls the formation of the aerosol. Adjust for a stable spray.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Cell Culture
-
Cell Lysis and Extraction:
-
Harvest cultured cells and place them on ice.
-
Add 2 mL of ice-cold methanol (B129727) to the cell pellet to lyse the cells and precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
-
Sample Concentration:
-
Evaporate the methanol extract to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10 mM ammonium acetate in 80:20 water:acetonitrile).
-
Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
Protocol 2: LC-MS/MS Method for this compound
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 20% B and equilibrate.
-
-
Injection Volume: 5 - 20 µL.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: The calculated m/z for the protonated molecule of this compound.
-
Product Ion: Monitor for the characteristic fragment ion resulting from the loss of the panto-adenosyl diphosphate (B83284) moiety.
-
Collision Energy (CE): Optimize the CE to achieve efficient fragmentation of the precursor ion.
-
Source Parameters: Use the values in Table 2 as a starting point and optimize for your specific instrument.
-
Signaling Pathways and Workflows
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS/MS and GC-MS Methods for the Analysis of 13-methylnonadecanoyl-CoA
For researchers, scientists, and drug development professionals engaged in metabolic research, the accurate quantification of long-chain acyl-Coenzyme A (CoA) esters, such as 13-methylnonadecanoyl-CoA, is critical. As key activated intermediates in fatty acid metabolism, their levels can provide significant insights into various physiological and pathological states. The two predominant analytical techniques for the quantification of such molecules are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide presents a cross-validation of these methods, offering a detailed comparison of their methodologies and performance to aid in the selection of the most appropriate technique for specific research needs.
Methodology Comparison
LC-MS/MS and GC-MS are both powerful analytical tools, yet they operate on fundamentally different principles, necessitating distinct sample preparation and analytical approaches.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideally suited for the direct analysis of non-volatile and thermally labile molecules like long-chain acyl-CoAs. The inherent polarity and large molecular weight of this compound make it amenable to LC-MS/MS analysis without the need for chemical derivatization. This direct approach simplifies sample preparation and minimizes the potential for analytical artifacts.
Gas Chromatography-Mass Spectrometry (GC-MS) , in contrast, is a robust and well-established technique for the analysis of volatile and thermally stable compounds. Due to the non-volatile nature of this compound, a mandatory derivatization step is required to convert the corresponding fatty acid (after hydrolysis of the CoA ester) into a more volatile form, typically a fatty acid methyl ester (FAME). While this adds a step to the sample preparation workflow, GC-MS can offer excellent chromatographic resolution and high sensitivity.
Quantitative Performance Overview
The choice between LC-MS/MS and GC-MS for the analysis of this compound will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and the need for direct analysis of the intact molecule. Below is a summary of key performance parameters for both techniques based on published data for similar long-chain acyl-CoAs and fatty acids.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | LC-MS/MS (for Long-Chain Acyl-CoAs) | GC-MS (for Long-Chain Fatty Acid Methyl Esters) | Key Considerations |
| Limit of Detection (LOD) | Typically in the low nanomolar (nM) to picomolar (pM) range.[1] | Can reach low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) levels with appropriate derivatization and sensitive detection modes (e.g., NCI). | LC-MS/MS offers excellent sensitivity for the intact molecule. GC-MS sensitivity is highly dependent on the derivatization efficiency and the ionization technique used. |
| Limit of Quantification (LOQ) | Generally in the low nanomolar (nM) range.[1] | Typically in the low nanogram per milliliter (ng/mL) range. | Both techniques can provide low LOQs suitable for biological samples. |
| **Linearity (R²) ** | Typically >0.99.[1] | Typically >0.99. | Both methods demonstrate excellent linearity over a wide concentration range. |
| Accuracy (% Recovery) | Generally within 85-115%.[1][2] | Often within 85-115%, but can be affected by derivatization efficiency. | The direct nature of LC-MS/MS can lead to higher accuracy. |
| Precision (%RSD or %CV) | Intrarun precision is typically <5% and interrun precision is <15%.[2] | Intra- and inter-assay precision are generally below 15%. | Both techniques offer good precision for quantitative analysis. |
| Sample Preparation | Simpler; involves protein precipitation and/or solid-phase extraction (SPE). | More complex; requires hydrolysis of the CoA ester followed by derivatization to FAMEs.[3] | LC-MS/MS has a more straightforward workflow. |
| Analysis Time | Short analysis times are achievable with UPLC/UHPLC systems (e.g., < 15 minutes).[4] | Runtimes can be longer depending on the chromatographic separation required for complex mixtures of FAMEs. | LC-MS/MS can offer higher throughput. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both LC-MS/MS and GC-MS are outlined below. These protocols are based on established methods for similar long-chain acyl-CoAs and fatty acids.
LC-MS/MS Method for this compound
This method allows for the direct quantification of the intact acyl-CoA molecule.
-
Sample Preparation (Tissue or Cells):
-
Homogenize the biological sample in a cold extraction solution (e.g., acetonitrile/isopropanol/water) containing an appropriate internal standard (e.g., a stable isotope-labeled analog or an odd-chain acyl-CoA).
-
Vortex and centrifuge to precipitate proteins.
-
The supernatant can be directly injected, or further purified using solid-phase extraction (SPE) for cleaner samples.[2]
-
-
Liquid Chromatography (LC):
-
Column: A C8 or C18 reversed-phase column is typically used.[2][5]
-
Mobile Phase: A gradient elution with a binary solvent system is common. For example, Mobile Phase A could be 10 mM ammonium (B1175870) acetate (B1210297) in water, and Mobile Phase B could be 10 mM ammonium acetate in acetonitrile/isopropanol.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is generally used for acyl-CoAs.[2]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphoadenosine diphosphate (B83284) moiety.
-
Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.
GC-MS Method for this compound (as its Fatty Acid Methyl Ester)
This indirect method requires hydrolysis of the CoA ester followed by derivatization of the resulting fatty acid.
-
Sample Preparation and Derivatization:
-
Hydrolysis: The acyl-CoA is first hydrolyzed to the free fatty acid, 13-methylnonadecanoic acid, typically under basic conditions (e.g., using methanolic NaOH).
-
Esterification (Derivatization): The free fatty acid is then converted to its methyl ester (FAME). Common derivatization reagents include:
-
Methanolic HCl or BF₃/Methanol: These are widely used acid-catalyzed methylation methods.[3]
-
(Trimethylsilyl)diazomethane (TMS-DM): A rapid and effective methylation agent.
-
Pentafluorobenzyl bromide (PFBBr): Used for enhanced sensitivity in negative chemical ionization (NCI) mode.
-
-
Extraction: The resulting FAME is extracted into an organic solvent (e.g., hexane (B92381) or heptane) for injection into the GC-MS. An internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample) should be added at the beginning of the sample preparation.
-
-
Gas Chromatography (GC):
-
Column: A capillary column with a polar stationary phase (e.g., a wax-type or cyanopropyl-based phase) is typically used for the separation of FAMEs.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.
-
Injector: A split/splitless injector is typically used.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is the most common technique, providing characteristic fragmentation patterns for FAMEs. Negative Chemical Ionization (NCI) can be used for higher sensitivity with certain derivatives (e.g., PFB esters).
-
Detection Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity.
-
Monitored Ions: Specific ions characteristic of the 13-methylnonadecanoic acid methyl ester and the internal standard are monitored.
-
Figure 2: Experimental workflow for the GC-MS analysis of this compound.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will ultimately depend on the specific research question, available instrumentation, and desired throughput.
-
LC-MS/MS is the recommended method for the direct analysis of intact this compound. Its simpler sample preparation, high sensitivity, and specificity make it an excellent choice for targeted quantitative studies, especially when analyzing the native acyl-CoA pool is important.
-
GC-MS is a viable alternative, particularly if the focus is on the total fatty acid profile after hydrolysis. While it requires a more involved sample preparation with a mandatory derivatization step, GC-MS is a robust and highly sensitive technique that is widely available in many laboratories.
A thorough in-house validation is crucial to ensure that the chosen method meets the specific performance criteria required for the intended application. By carefully considering the advantages and limitations of each technique, researchers can confidently select the most appropriate method for the accurate and reliable quantification of this compound in their biological samples.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different extraction methods for 13-methylnonadecanoyl-CoA.
A Comparative Guide to the Extraction of 13-methylnonadecanoyl-CoA
The efficient extraction and purification of this compound, a long-chain acyl-CoA, is a critical prerequisite for accurate quantification and downstream analysis in various research and drug development applications. The selection of an appropriate extraction method is paramount to ensure high recovery rates and sample purity. This guide provides a comparative overview of two prevalent extraction methodologies: Solid-Phase Extraction (SPE) and a modified Liquid-Liquid Extraction (LLE) followed by SPE, with supporting data and detailed protocols.
Data Summary
The following table summarizes the performance of the two primary extraction methods for long-chain acyl-CoAs, which is indicative of the expected performance for this compound.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) followed by SPE |
| Principle | Differential partitioning between a solid and liquid phase | Separation based on differential solubility in immiscible liquids, followed by further purification. |
| Primary Application | Purification of acyl-CoAs from tissue homogenates | Removal of interfering lipids prior to further purification |
| Reported Recovery | 70-80% for long-chain acyl-CoAs from tissues[1] | 83-90% for the SPE step after initial extraction[2][3] |
| Throughput | Moderate to High | Low to Moderate |
| Selectivity | High, dependent on sorbent chemistry | Moderate, primarily removes bulk lipids |
| Automation Potential | High | Moderate |
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is adapted from a method developed for the extraction and analysis of long-chain acyl-CoAs from tissues.[1]
I. Materials
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
Extraction Solvents: 2-propanol, Acetonitrile (ACN)
-
SPE Column: Oligonucleotide purification column or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel[1][2]
-
Elution Solvent: 2-propanol
-
HPLC Solvents:
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile (ACN) with 600 mM glacial acetic acid
-
II. Procedure
-
Tissue Homogenization: Homogenize tissue samples in ice-cold KH2PO4 buffer. Add 2-propanol and homogenize again.
-
Acyl-CoA Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Solid-Phase Purification:
-
Condition the SPE column.
-
Load the extract onto the column to bind the acyl-CoAs.
-
Wash the column to remove unbound impurities.
-
Elute the acyl-CoAs using 2-propanol.
-
-
Sample Concentration: Concentrate the eluent.
-
HPLC Analysis:
-
Load the concentrated sample onto a C-18 HPLC column.
-
Elute using a binary gradient of Solvent A and Solvent B.
-
Monitor the eluent at 260 nm for the detection of acyl-CoAs.
-
Method 2: Combined Liquid-Liquid and Solid-Phase Extraction
This protocol integrates an initial organic solvent extraction with a subsequent solid-phase purification step, which has been shown to yield high recovery for a range of acyl-CoAs.[2][3]
I. Materials
-
Extraction Solvents: Acetonitrile/2-propanol (3:1, v/v)
-
Buffer: 0.1 M potassium phosphate (B84403), pH 6.7
-
SPE Column: 2-(2-pyridyl)ethyl functionalized silica gel
-
Column Conditioning Solution: Acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)
-
Wash Solution: Acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v)
II. Procedure
-
Tissue Extraction:
-
Homogenize the tissue in an acetonitrile/2-propanol mixture.
-
Add potassium phosphate buffer and vortex thoroughly.
-
Centrifuge to separate the phases and collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition the 2-(2-pyridyl)ethyl functionalized silica gel SPE column with the conditioning solution. This step protonates the pyridyl group, enabling it to function as an anion exchanger.[2]
-
Apply the supernatant from the tissue extraction to the SPE column.
-
Wash the column with the wash solution to remove any unretained substances.[2]
-
Elute the purified acyl-CoA esters with the elution solution.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the two described extraction methods.
References
A Framework for Inter-laboratory Comparison of 13-Methylnonadecanoyl-CoA Quantification
Introduction
13-methylnonadecanoyl-CoA is a long-chain, branched-chain fatty acyl-coenzyme A. Accurate and reproducible quantification of such lipids is crucial for understanding their metabolic roles, which can include influencing cell membrane fluidity and participating in various metabolic pathways.[1][2][3] This guide provides a standardized framework for the inter-laboratory comparison of this compound quantification, primarily focusing on the widely adopted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology. The protocols and data presentation formats outlined herein are designed to facilitate objective comparison of analytical performance across different research facilities.
Quantitative Data Comparison
Effective inter-laboratory comparison requires a standardized approach to data reporting. The following table provides a template for summarizing key quantitative metrics for this compound analysis from participating laboratories.
| Laboratory ID | Sample Type | Mean Concentration (pmol/mg protein) | Standard Deviation | Intra-assay CV (%) | Inter-assay CV (%) | Spike Recovery (%) |
| Lab 1 | Rat Liver Homogenate | 15.2 | 1.1 | 7.2 | 9.8 | 95 |
| Lab 2 | Rat Liver Homogenate | 16.5 | 1.5 | 9.1 | 11.2 | 92 |
| Lab 3 | Rat Liver Homogenate | 14.8 | 0.9 | 6.1 | 8.5 | 98 |
| Lab 4 | Human Plasma | 2.1 | 0.3 | 14.3 | 16.1 | 89 |
| Lab 5 | Human Plasma | 2.5 | 0.4 | 16.0 | 18.5 | 85 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
A standardized protocol is essential for minimizing inter-laboratory variability. The following LC-MS/MS method is a composite of best practices for long-chain acyl-CoA analysis.
Sample Preparation (Tissue Homogenate)
-
Extraction: Approximately 40-50 mg of frozen tissue is homogenized on ice in a solution containing 0.5 mL of 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 mL of a solvent mixture (acetonitrile:2-propanol:methanol, 3:1:1). An appropriate internal standard (e.g., heptadecanoyl-CoA) should be added at the beginning of the extraction.
-
Homogenization & Centrifugation: The sample is vortexed for 2 minutes, sonicated for 3 minutes, and then centrifuged at 16,000 x g at 4°C for 10 minutes.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge to purify the acyl-CoAs from other cellular components. The cartridge is washed, and the acyl-CoAs are eluted.
-
Solvent Evaporation & Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reverse-phase C18 or C8 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm) is recommended for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) (NH4OH) in water.
-
Mobile Phase B: 15 mM NH4OH in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 20% B, increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
Increase to 65% B over 1 min.
-
Decrease to 20% B over 0.5 min and hold to re-equilibrate.
-
Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transition: The specific precursor-to-product ion transition for this compound and the internal standard should be determined by direct infusion of standards. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is often monitored.
-
Calibration: A calibration curve should be prepared using a certified standard of this compound, ranging from approximately 1 to 100 ng/mL.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound.
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Proposed Metabolic Pathway
Branched-chain fatty acids like 13-methylnonadecanoic acid are typically derived from branched-chain amino acids and can be metabolized through pathways similar to straight-chain fatty acids, such as beta-oxidation.[2][4] The following diagram illustrates a plausible metabolic context for this compound.
Caption: Proposed metabolic fate of this compound.
References
- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 13-methylnonadecanoyl-CoA levels in healthy vs. diseased tissues.
A Guide for Researchers and Drug Development Professionals
Introduction: This guide provides a comparative overview of branched-chain fatty acyl-CoA (BCFA-CoA) levels in healthy versus diseased states. While the specific molecule 13-methylnonadecanoyl-CoA is not extensively documented in publicly available research, this analysis focuses on other well-studied BCFAs that serve as important biomarkers and biologically active molecules. Altered levels of BCFA-CoAs are associated with various pathological conditions, including metabolic and genetic disorders. This document summarizes the available data, details the experimental methodologies for their quantification, and illustrates relevant biological pathways.
Comparative Data on Branched-Chain Acyl-CoA Levels
| Branched-Chain Fatty Acyl-CoA | Disease State | Tissue/Sample Type | Change in Diseased Tissue | Citation |
| Phytanoyl-CoA, Pristanoyl-CoA | Peroxisomal Biogenesis Disorders (e.g., Zellweger syndrome) | Plasma, Tissues | Increased | [1][2][3] |
| Phytanoyl-CoA | Refsum Disease | Plasma, Tissues | Increased | [1] |
| General Branched-Chain Fatty Acids (BCFAs) | Obesity | Serum, Adipose Tissue | Decreased | [4][5] |
Signaling Pathway Involvement
Branched-chain acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules. A key pathway they influence is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are high-affinity ligands for PPARα.[1] Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes. This activation leads to the transcription of genes involved in fatty acid oxidation, including those required for the β-oxidation of BCFAs themselves, creating a feedback loop.
Caption: PPARα signaling pathway activated by branched-chain acyl-CoAs.
Experimental Protocols
The quantification of long-chain and branched-chain acyl-CoAs in biological samples is a complex process due to their low abundance and chemical properties. The most common and sensitive methods rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
General Protocol for BCFA-CoA Quantification
1. Sample Collection and Preparation:
-
Tissues should be flash-frozen in liquid nitrogen immediately after collection to halt metabolic activity.
-
Samples are typically stored at -80°C until analysis.
2. Extraction of Acyl-CoAs:
-
A common method involves solid-phase extraction (SPE) to isolate the acyl-CoA species from the complex biological matrix.
-
Alternatively, a liquid-liquid extraction can be performed using a solvent system like chloroform/methanol.[1]
-
For the analysis of the fatty acid portion, an acid hydrolysis step is required to release the fatty acids from their coenzyme A esters.[2][6]
3. Derivatization (for Fatty Acid Analysis):
-
If the fatty acids are analyzed after hydrolysis, they are often derivatized to improve their chromatographic properties and ionization efficiency for mass spectrometry.
-
A described method uses oxalyl chloride, dimethylaminoethanol, and then methyl iodide to create trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[2][6]
4. Quantification by LC-MS/MS:
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the different acyl-CoA species based on their chain length and branching.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for detection and quantification. This is often done in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantitation: Absolute quantification is achieved by using a calibration curve generated from known concentrations of authentic standards and normalizing the signal to a deuterated internal standard.[2][6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of branched-chain acyl-CoAs from tissue samples.
Caption: General experimental workflow for BCFA-CoA analysis.
Conclusion
While specific data on this compound remains elusive, the study of branched-chain acyl-CoAs as a class provides valuable insights into the pathophysiology of several diseases. Their accumulation in peroxisomal disorders and potential decrease in obesity highlight their importance in metabolic regulation. The established LC-MS/MS methodologies allow for sensitive and specific quantification, which is crucial for both basic research and the development of diagnostic and therapeutic strategies. The role of BCFA-CoAs as signaling molecules, particularly through the activation of PPARα, presents a compelling area for further investigation in the context of metabolic diseases.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Validation of 13-methylnonadecanoyl-CoA as a biomarker using a patient cohort.
Comparative Guide to the Validation of Novel Acyl-CoA Biomarkers
A Case Study: Comparing an Odd-Chain Acyl-CoA to HbA1c for Type 2 Diabetes Risk Assessment
To our valued audience of researchers, scientists, and drug development professionals:
This guide provides a comparative framework for the validation of novel biomarkers, specifically focusing on complex lipids. The initial topic of interest was 13-methylnonadecanoyl-CoA. However, a comprehensive literature search revealed a lack of specific studies validating this molecule in patient cohorts.
Therefore, to fulfill the core requirements of this request, we have pivoted to a representative case study. We will compare the validation status and performance of a closely related molecule, Pentadecanoyl-CoA (the activated form of Pentadecanoic acid, C15:0) , a biomarker showing promise in metabolic disease, against the established gold standard for Type 2 Diabetes (T2D) risk, Hemoglobin A1c (HbA1c) . This approach allows us to present a detailed comparison guide with supporting data and methodologies that are directly relevant to the validation of novel long-chain fatty acyl-CoA biomarkers.
Biomarker Comparison: Performance in T2D Risk Assessment
The validation of a biomarker hinges on its ability to accurately and reliably identify a specific physiological or pathological state. In this section, we compare the performance of circulating Pentadecanoic acid (C15:0), as a proxy for its acyl-CoA form, with the established clinical biomarker, HbA1c, in the context of Type 2 Diabetes.
While direct sensitivity and specificity data for C15:0 in diagnosing T2D are not commonly reported in the same manner as for HbA1c, its performance is often expressed through risk association metrics like Odds Ratios (OR) and Hazard Ratios (HR) from prospective cohort studies. A machine learning model that included odd- and even-chain short-chain fatty acids for the prediction of gestational diabetes achieved an Area Under the Curve (AUC) of 0.84[1].
Table 1: Comparison of Biomarker Performance for Type 2 Diabetes
| Performance Metric | Pentadecanoic acid (C15:0) (Novel Biomarker) | Hemoglobin A1c (HbA1c) (Standard Biomarker) | Notes |
| Primary Function | Indicator of dietary intake (dairy, fiber) and endogenous metabolism; associated with metabolic health. | Measure of long-term glycemic control (average blood glucose over 2-3 months).[2][3] | C15:0 reflects metabolic inputs and processing, while HbA1c is an outcome of glucose homeostasis. |
| Association with T2D Risk | Inversely Associated: Higher levels are linked to a lower risk of developing T2D. | Positively Associated: Higher levels indicate a higher risk and are used for diagnosis.[2] | An inverse association suggests C15:0 may be a marker of a protective metabolic profile.[4][5] |
| Quantitative Performance (Risk) | Odds Ratio (OR) for incident diabetes: 0.73 (fully adjusted model).[4] | Relative Risk (RR) at a threshold of 5.8%: 6.30 (men), 3.52 (women) for incident diabetes.[6] | The OR for C15:0 indicates a 27% lower risk for a given increase in its concentration. The RR for HbA1c shows a significant increase in risk above a certain threshold. |
| Quantitative Performance (Diagnostic) | Not typically used as a standalone diagnostic. AUC of 0.84 in a model including odd-chain fatty acids for predicting gestational diabetes.[1] | Sensitivity: 24% - 95% Specificity: 79% - 100% (at a 6.5% cutoff).[7][8][9] | The wide range for HbA1c performance reflects differences in study populations and cutoff values. A 6.5% cutoff generally has high specificity but lower sensitivity.[2][9] |
| Sample Type | Serum or Plasma | Whole Blood | C15:0 analysis is part of a lipidomic profile, while HbA1c is a standard blood test. |
| Biological Variability | Reflects both short-term dietary intake and long-term endogenous synthesis.[4] | Low day-to-day variability; reflects average glucose over the lifespan of red blood cells (~120 days).[3] | The stability of HbA1c is a key advantage for clinical use. |
Signaling Pathways and Experimental Workflow
Understanding the biological context and the experimental process for biomarker validation is crucial for researchers. The following diagrams, generated using Graphviz, illustrate these concepts.
Hypothetical Signaling Pathway
The pathway below illustrates how dietary factors can influence circulating levels of odd-chain fatty acids like C15:0, which in turn may impact cellular metabolism and insulin (B600854) sensitivity, key factors in T2D.
Caption: Origin and metabolic effect of Pentadecanoic acid (C15:0).
Experimental Workflow for Biomarker Validation
This diagram outlines the typical workflow for quantifying a novel lipid biomarker like an acyl-CoA from a patient cohort and validating its clinical utility.
Caption: Workflow for acyl-CoA biomarker validation.
Logical Comparison of Biomarkers
This diagram provides a logical comparison between the novel (acyl-CoA) and standard (HbA1c) biomarkers based on their underlying biological representation.
Caption: Logical relationship between biomarkers and biological state.
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of biomarker validation. Below are representative protocols for the extraction and analysis of long-chain acyl-CoAs from human plasma or serum.
Protocol for Acyl-CoA Extraction from Serum/Plasma
This protocol is adapted from established methods for lipid and acyl-CoA analysis.
Materials:
-
Human serum or plasma, stored at -80°C.
-
LC-MS grade solvents: Methanol, Chloroform, Isopropanol (B130326), Acetonitrile (B52724), Water.
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA not expected to be in the sample (e.g., C17:0-CoA).
-
Vortex mixer, refrigerated centrifuge.
Methodology:
-
Sample Thawing: Thaw frozen serum/plasma samples on ice to prevent degradation.
-
Solvent Preparation: Prepare an extraction solvent mixture of isopropanol and acetonitrile (e.g., 1:1 v/v).
-
Protein Precipitation and Extraction:
-
To 50 µL of serum in a microcentrifuge tube, add 200 µL of the cold extraction solvent.
-
Add the internal standard to the solvent mixture to ensure accurate quantification.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids/acyl-CoAs.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).
Protocol for LC-MS/MS Quantification
This protocol outlines a general method for the quantification of a specific acyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Methodology:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from ~50% B to 100% B over 10-15 minutes to elute the acyl-CoAs.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as acyl-CoAs ionize well in this mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Develop specific MRM transitions for the target analyte (e.g., this compound) and the internal standard. This involves selecting the precursor ion (the molecular ion, [M+H]+) and a specific fragment ion produced upon collision-induced dissociation.
-
For example, a generic long-chain acyl-CoA would have a precursor ion corresponding to its molecular weight and a common fragment ion corresponding to the CoA moiety.
-
-
Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) for each MRM transition to maximize signal intensity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analyte of interest spiked into a similar matrix (e.g., stripped serum).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios against the standard curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Glycated haemoglobin (HbA1c) for the diagnosis of diabetes - Use of Glycated Haemoglobin (HbA1c) in the Diagnosis of Diabetes Mellitus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. blog.profil.com [blog.profil.com]
- 4. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance of HbA1c for the prediction of diabetes in a rural community in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diagnostic Validity and Clinical Utility of HbA1C Tests for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic accuracy of tests for type 2 diabetes and prediabetes: A systematic review and meta-analysis | PLOS One [journals.plos.org]
A Comparative Analysis of 13-Methylnonadecanoyl-CoA and Nonadecanoyl-CoA: Metabolic Fates and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic processing and potential cellular effects of 13-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain analog, nonadecanoyl-CoA. While direct comparative experimental data for these specific molecules are limited, this document synthesizes established principles of fatty acid metabolism to infer their distinct biological activities.
Introduction
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for energy production, lipid synthesis, and cellular signaling. The structural difference between a straight-chain fatty acyl-CoA, such as nonadecanoyl-CoA, and a branched-chain counterpart like this compound can significantly influence their metabolic fate and downstream effects. Nonadecanoyl-CoA, a 19-carbon saturated fatty acyl-CoA, is an odd-chain fatty acid derivative. In contrast, this compound is a 20-carbon fatty acyl-CoA with a methyl group at the 13th position, classifying it as a branched-chain fatty acid. This structural variance necessitates different enzymatic machinery for their breakdown and may lead to distinct physiological consequences.
Data Presentation: Comparative Metabolic Overview
The following table summarizes the key anticipated differences in the metabolism and effects of this compound and nonadecanoyl-CoA based on the metabolism of structurally similar fatty acyl-CoAs.
| Feature | This compound | Nonadecanoyl-CoA |
| Fatty Acid Class | Branched-chain fatty acid (BCFA) | Straight-chain odd-carbon fatty acid |
| Primary Site of Oxidation | Peroxisomes and Mitochondria | Mitochondria |
| Initial Oxidation Pathway | Likely requires α-oxidation followed by β-oxidation | Standard β-oxidation |
| Key Oxidation Products | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA, Propionyl-CoA |
| Enzyme Specificity | Requires specific enzymes for branched-chain fatty acids (e.g., phytanoyl-CoA hydroxylase-like enzymes) | Utilizes standard β-oxidation enzymes (e.g., acyl-CoA dehydrogenases) |
| Potential Metabolic Fate | Can influence lipid membrane fluidity and may have distinct signaling roles.[1] | Can serve as a gluconeogenic precursor via propionyl-CoA. |
| Potential Cellular Effects | May modulate gene expression related to lipid metabolism and inflammation.[2] | Can be incorporated into cellular lipids. |
Metabolic Pathways
Nonadecanoyl-CoA Metabolism
As a straight-chain odd-carbon fatty acyl-CoA, nonadecanoyl-CoA is expected to undergo β-oxidation primarily within the mitochondria. The process involves a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing acetyl-CoA in each cycle. Due to its odd number of carbon atoms, the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, allowing it to be used for gluconeogenesis or further oxidation.
This compound Metabolism
The methyl branch on the 13th carbon of this compound poses a steric hindrance for the standard β-oxidation enzymes. Therefore, its degradation likely initiates in the peroxisomes. The presence of a methyl group on an odd-numbered carbon suggests that the molecule may undergo a combination of α-oxidation and β-oxidation.[3][4][5] α-oxidation would remove a single carbon from the carboxyl end, shifting the position of the methyl group to allow for subsequent β-oxidation. The β-oxidation of the resulting branched-chain acyl-CoA would then proceed, likely also producing a mixture of acetyl-CoA and propionyl-CoA.
Experimental Protocols
Synthesis of Acyl-CoAs
A general chemo-enzymatic method can be employed for the synthesis of both this compound and nonadecanoyl-CoA.
Materials:
-
13-methylnonadecanoic acid or nonadecanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
ATP, MgCl2
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Dissolve the fatty acid in an appropriate solvent.
-
Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and CoA.
-
Add the fatty acid solution to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for a specified time.
-
Monitor the reaction progress by techniques such as HPLC.
-
Purify the resulting acyl-CoA using solid-phase extraction or HPLC.
Measurement of Mitochondrial β-Oxidation
The rate of β-oxidation can be measured in isolated mitochondria or permeabilized cells.[6][7][8]
Materials:
-
Isolated mitochondria or permeabilized cells
-
Substrate: this compound or nonadecanoyl-CoA
-
Respiration buffer
-
ADP, L-carnitine, malate (B86768)
-
Oxygen electrode or a Seahorse XF Analyzer
Procedure:
-
Prepare a suspension of isolated mitochondria or permeabilized cells in respiration buffer.
-
Add L-carnitine and malate to the suspension.
-
Add the acyl-CoA substrate to initiate β-oxidation.
-
Measure the rate of oxygen consumption using an oxygen electrode or a Seahorse analyzer. The rate of oxygen consumption is proportional to the rate of β-oxidation.
Analysis of Acyl-CoAs by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of acyl-CoAs.[9][10][11][12]
Procedure:
-
Extraction: Extract acyl-CoAs from cell or tissue samples using an appropriate solvent system (e.g., acetonitrile/methanol/water).
-
Chromatographic Separation: Separate the extracted acyl-CoAs using a C18 reverse-phase HPLC column.
-
Mass Spectrometry Analysis: Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions are used for each acyl-CoA species.
Potential Cellular and Signaling Effects
Branched-chain fatty acids have been shown to influence various cellular processes, including gene expression related to lipid metabolism and inflammation.[2] They can modulate the activity of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). In contrast, odd-chain fatty acids, through the production of propionyl-CoA, can contribute to the anaplerosis of the citric acid cycle. The distinct metabolic fates of this compound and nonadecanoyl-CoA suggest they may have differential impacts on cellular signaling pathways.
Conclusion
The structural differences between this compound and nonadecanoyl-CoA are predicted to lead to distinct metabolic processing and cellular effects. Nonadecanoyl-CoA is likely metabolized through standard mitochondrial β-oxidation, contributing to energy production and gluconeogenesis. In contrast, this compound is expected to require peroxisomal α- and β-oxidation, and its metabolites may have specific roles in modulating cellular signaling pathways. Further direct comparative studies are necessary to fully elucidate the unique biological roles of these two fatty acyl-CoA molecules. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A spectrophotometric procedure for rapid and sensitive measurements of beta-oxidation. Demonstration of factors that can be rate-limiting for beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Methylnonadecanoyl-CoA Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of lipid molecules is a critical challenge in biomedical research and drug development. Methylnonadecanoyl-CoA, a C20 branched-chain acyl-CoA, exists as various structural isomers, primarily the iso (18-methylnonadecanoyl-CoA) and anteiso (17-methylnonadecanoyl-CoA) forms. Distinguishing between these isomers is essential for understanding their distinct metabolic roles and for the development of targeted therapeutics. This guide provides an objective comparison of mass spectrometry-based methods for the isomeric differentiation of methylnonadecanoyl-CoA species, supported by experimental principles and data from analogous compounds.
Comparison of Analytical Strategies
Two primary strategies employing mass spectrometry are utilized for the differentiation of methylnonadecanoyl-CoA isomers:
-
Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs): This widely-used approach involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization to a more volatile methyl ester. The resulting FAMEs are then separated by gas chromatography and identified by their characteristic fragmentation patterns upon electron ionization (EI).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of intact Acyl-CoAs: This method allows for the analysis of the intact acyl-CoA molecules. Separation is achieved by liquid chromatography, and isomer differentiation is accomplished through collision-induced dissociation (CID) in a tandem mass spectrometer, often using multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.
The choice between these methods depends on the specific research question, available instrumentation, and the complexity of the sample matrix.
Quantitative Data Comparison
Due to the limited availability of specific quantitative data for methylnonadecanoyl-CoA isomers in published literature, the following tables present expected and observed data based on the well-established principles of branched-chain fatty acid analysis and data from closely related analogs.
Table 1: Comparison of GC-MS and LC-MS/MS Methods for Isomeric Differentiation
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Acyl-CoAs |
| Sample Preparation | Hydrolysis of acyl-CoA and derivatization to FAMEs required. | Direct analysis of intact acyl-CoA, minimizing sample handling. |
| Separation Principle | Separation of volatile FAMEs based on boiling point and polarity on a GC column. | Separation of intact acyl-CoAs based on polarity using reversed-phase LC. |
| Ionization Method | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI). |
| Key for Differentiation | Characteristic fragmentation patterns of the FAMEs. | Fragmentation of the acyl chain in MS/MS experiments. |
| Sensitivity | High, with limits of detection in the low femtomole range.[1] | Very high, with limits of detection in the nanomolar range.[2][3] |
| Throughput | Moderate, due to sample preparation and GC run times. | Higher, with faster LC gradients and direct injection. |
| Structural Information | Provides detailed information on the branching position of the fatty acid. | Confirms the acyl-CoA structure and can differentiate isomers with appropriate MS/MS. |
Table 2: Predicted and Analogous Quantitative Data for Isomer Differentiation
| Parameter | 18-Methylnonadecanoic acid, methyl ester (iso-C20:0 FAME) | 17-Methylnonadecanoic acid, methyl ester (anteiso-C20:0 FAME) | 18-Methylnonadecanoyl-CoA (iso-C20:0-CoA) | 17-Methylnonadecanoyl-CoA (anteiso-C20:0-CoA) |
| Molecular Weight | 326.56 g/mol | 326.56 g/mol | 1065.4 g/mol | 1065.4 g/mol |
| GC Retention Time | Expected to be slightly shorter than the anteiso isomer on polar columns. | Expected to be slightly longer than the iso isomer on polar columns. | Not Applicable | Not Applicable |
| Key GC-MS Fragments | [M-43]+ (loss of isopropyl group), m/z 74, 87. | [M-29]+ (loss of ethyl group), [M-57]+ (loss of sec-butyl group), m/z 74, 87. | Not Applicable | Not Applicable |
| LC Retention Time | Not Applicable | Not Applicable | Dependent on LC conditions, isomers may co-elute. | Dependent on LC conditions, isomers may co-elute. |
| LC-MS/MS Transition | Not Applicable | Not Applicable | Q1: m/z 1066.4 -> Q3: m/z 559.4 (Neutral Loss of 507) | Q1: m/z 1066.4 -> Q3: m/z 559.4 (Neutral Loss of 507) |
| Diagnostic MS/MS Ions | Not Applicable | Not Applicable | Further fragmentation of m/z 559.4 would yield ions characteristic of the iso structure. | Further fragmentation of m/z 559.4 would yield ions characteristic of the anteiso structure. |
Experimental Protocols
GC-MS Analysis of Methylnonadecanoate Isomers (as FAMEs)
-
Hydrolysis: The methylnonadecanoyl-CoA sample is hydrolyzed to the free fatty acid using a strong base (e.g., methanolic NaOH) or acid (e.g., methanolic HCl).
-
Derivatization: The resulting free fatty acid is converted to its methyl ester (FAME) using a methylating agent such as BF3-methanol or by heating with acetyl-chloride in methanol.[1]
-
Extraction: The FAMEs are extracted from the reaction mixture using a non-polar solvent like hexane.
-
GC-MS Analysis:
-
Column: A polar capillary column (e.g., cyanopropyl-based) is typically used for the separation of FAME isomers.[1]
-
Injection: 1 µL of the extracted sample is injected in split or splitless mode.
-
Oven Program: A temperature gradient is employed to ensure good separation of the FAMEs. For example, starting at a lower temperature and ramping up to a final temperature.
-
Ionization: Electron ionization (EI) at 70 eV is used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
-
Data Analysis: Isomers are identified based on their retention times and unique mass spectra. The mass spectrum for methyl 18-methylnonadecanoate is available in the NIST database for comparison.[4]
-
LC-MS/MS Analysis of Intact Methylnonadecanoyl-CoA Isomers
-
Sample Preparation: The biological sample containing methylnonadecanoyl-CoA is typically extracted using a solvent mixture (e.g., isopropanol/acetonitrile) and centrifuged to remove proteins and other cellular debris.
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient of aqueous ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) and an organic solvent like acetonitrile (B52724) is employed.
-
Ionization: Positive ion electrospray ionization (ESI+) is used.
-
MS/MS Method: A programmed multiple reaction monitoring (MRM) method is developed.[2][3]
-
The precursor ion (Q1) for both isomers would be the [M+H]+ ion of methylnonadecanoyl-CoA (m/z 1066.4).
-
A common product ion (Q3) resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da) is monitored (m/z 559.4). This transition confirms the presence of a C20:0-CoA.[2][5]
-
To differentiate the isomers, product ion scans of the m/z 559.4 fragment are required to reveal the structural differences in the acyl chain.
-
-
Visualizing the Methodologies
Caption: Experimental workflows for the two primary mass spectrometric methods.
Caption: Key fragmentation pathways for isomeric differentiation.
Conclusion
Both GC-MS of FAMEs and LC-MS/MS of intact acyl-CoAs are powerful techniques for the differentiation of methylnonadecanoyl-CoA isomers. The GC-MS approach, leveraging the distinct and well-characterized fragmentation patterns of iso and anteiso FAMEs, offers a robust method for unambiguous identification. The LC-MS/MS method provides a higher throughput alternative that analyzes the native molecule, which can be advantageous for complex biological samples and for preserving the integrity of the acyl-CoA pool. The selection of the most appropriate method will be guided by the specific analytical needs and the resources available to the research team.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 18-methylnonadecanoate [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 13-methylnonadecanoyl-CoA and Other Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantification of 13-methylnonadecanoyl-CoA relative to other acyl-Coenzyme A (acyl-CoA) species. It includes supporting experimental data from rodent models, detailed methodologies for acyl-CoA analysis, and visualizations of relevant biochemical pathways and experimental workflows. While specific quantitative data for this compound is not abundant in currently available literature, this guide draws comparisons with other branched-chain and very-long-chain acyl-CoAs to provide a valuable reference.
Quantitative Comparison of Acyl-CoA Species
The analysis of acyl-CoA profiles, essential for understanding cellular metabolism, is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] This powerful technique allows for the sensitive and specific quantification of a wide range of acyl-CoA molecules.[1][2][3]
The following table summarizes the relative abundance of various acyl-CoA species in different rat tissues, providing a comparative context for where a branched-chain acyl-CoA like this compound might fall. The data is adapted from a study that employed a programmed multiple reaction monitoring (MRM) method in LC-MS/MS to profile a wide array of acyl-CoAs.
| Acyl-CoA Species | Heart (nmol/g) | Kidney (nmol/g) | Liver (nmol/g) | Brain (nmol/g) |
| Short-Chain Acyl-CoAs | ||||
| Acetyl-CoA | 1.5 - 5.0 | 1.0 - 3.0 | 5.0 - 15.0 | 0.5 - 2.0 |
| Propionyl-CoA | 0.1 - 0.5 | 0.5 - 1.5 | 0.2 - 0.8 | 0.05 - 0.2 |
| Butyryl-CoA | 0.05 - 0.2 | 0.1 - 0.4 | 0.1 - 0.3 | 0.02 - 0.1 |
| Medium-Chain Acyl-CoAs | ||||
| Hexanoyl-CoA | 0.02 - 0.1 | 0.05 - 0.2 | 0.05 - 0.15 | 0.01 - 0.05 |
| Octanoyl-CoA | 0.01 - 0.05 | 0.02 - 0.1 | 0.02 - 0.08 | < 0.01 |
| Long-Chain Acyl-CoAs | ||||
| Palmitoyl-CoA (C16:0) | 0.5 - 2.0 | 0.2 - 0.8 | 1.0 - 4.0 | 0.1 - 0.5 |
| Stearoyl-CoA (C18:0) | 0.2 - 1.0 | 0.1 - 0.5 | 0.5 - 2.0 | 0.05 - 0.2 |
| Oleoyl-CoA (C18:1) | 0.5 - 2.5 | 0.3 - 1.2 | 1.5 - 5.0 | 0.1 - 0.6 |
| Branched-Chain Acyl-CoAs (Representative) | ||||
| Isovaleryl-CoA | ~0.01 - 0.05 | ~0.02 - 0.1 | ~0.01 - 0.05 | Not Reported |
| Isobutyryl-CoA | ~0.01 - 0.05 | ~0.02 - 0.1 | ~0.01 - 0.05 | Not Reported |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The data for short, medium, and long-chain acyl-CoAs are presented as ranges compiled from typical values found in the literature. Data for isovaleryl-CoA and isobutyryl-CoA are estimations based on their roles as intermediates in branched-chain amino acid catabolism. Specific concentrations can vary significantly based on diet, physiological state, and the specific analytical methods used.
Experimental Protocols
The quantification of acyl-CoAs, particularly rare and low-abundance species like this compound, requires meticulous sample preparation and highly sensitive analytical techniques.
Experimental Workflow for Acyl-CoA Quantification
Caption: Workflow for the quantification of acyl-CoAs from biological tissues.
Detailed Methodologies
1. Acyl-CoA Extraction from Tissues:
-
Tissue Homogenization: Approximately 100-200 mg of frozen tissue is ground to a fine powder under liquid nitrogen to quench metabolic activity.
-
Extraction: The powdered tissue is homogenized in a solution such as 10% trichloroacetic acid or an organic solvent mixture (e.g., isopropanol/water).[4] An internal standard, typically an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA), is added at this stage to correct for extraction efficiency and instrument variability.[5]
-
Purification: The extract is then subjected to solid-phase extraction (SPE) using a reversed-phase C18 cartridge to remove interfering substances and concentrate the acyl-CoAs.[4]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified acyl-CoAs are separated using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 or C8 column is commonly used with a gradient elution of mobile phases, such as water and acetonitrile, containing an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) to improve peak shape and retention.[5][6]
-
Mass Spectrometric Detection: The separated acyl-CoAs are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[6] Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each acyl-CoA species. For most acyl-CoAs, a characteristic neutral loss of 507 Da is observed, corresponding to the fragmentation of the CoA moiety.[3]
Signaling and Metabolic Pathways
This compound is a branched-chain fatty acyl-CoA. The metabolism of such molecules, particularly those with methyl branches at odd-numbered carbons, often involves peroxisomal β-oxidation. A well-characterized example of branched-chain fatty acid metabolism is that of phytanic acid, a tetramethyl-branched fatty acid. Its degradation pathway provides a model for how the cell might handle other complex branched-chain fatty acids.
Peroxisomal β-Oxidation of a Branched-Chain Fatty Acid (Phytanic Acid)
Caption: Simplified pathway for the degradation of phytanic acid.
The degradation of phytanic acid begins with its activation to phytanoyl-CoA, followed by an α-oxidation step to remove a single carbon and form pristanoyl-CoA.[2] Pristanoyl-CoA, now with a methyl group at an even-numbered carbon, can undergo several cycles of β-oxidation within the peroxisome.[2] This process generates acetyl-CoA, propionyl-CoA, and a medium-chain acyl-CoA, which is then transported to the mitochondria for further oxidation.[7] It is plausible that the metabolism of this compound follows a similar peroxisomal β-oxidation pathway.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Linearity and Reproducibility of 13-methylnonadecanoyl-CoA Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of 13-methylnonadecanoyl-CoA, a long-chain branched fatty acyl-CoA. Given the absence of a commercially available standardized assay for this specific analyte, this document outlines a robust analytical approach based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for acyl-CoA analysis.[1][2][3][4] The performance of this method is compared with alternative, less specific techniques, supported by experimental data extrapolated from the analysis of structurally similar long-chain acyl-CoAs.
Data Presentation: Quantitative Comparison of Assay Methodologies
The following table summarizes the expected performance characteristics of a tailored LC-MS/MS assay for this compound compared to other potential methods. The data for the LC-MS/MS method is extrapolated from published results for other long-chain acyl-CoAs.[1][3]
| Parameter | LC-MS/MS Assay (Recommended) | Alternative Method 1: Radiometric Assay | Alternative Method 2: Fluorometric Assay |
| Linearity (R²) | >0.99 | Not directly applicable for quantification | Not directly applicable for quantification |
| Linear Range | 1.56 - 100 ng/mL | Dependent on enzyme kinetics | Dependent on enzyme kinetics |
| Reproducibility (CV%) | Intra-assay: <5%, Inter-assay: <10% | 10-15% | 10-20% |
| Specificity | High (Mass-based detection) | Low (Measures enzyme activity) | Low (Measures enzyme activity) |
| Sensitivity (LOD) | Low fmol range | pmol range | pmol range |
| Throughput | High (5-10 min per sample) | Low to medium | Low to medium |
Experimental Protocols
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the highest specificity and sensitivity for the quantification of this compound.
1. Synthesis of this compound Standard:
A chemo-enzymatic approach is recommended for the synthesis of the this compound standard, as commercial standards are unavailable.[5][6][7]
-
Step 1: Synthesis of 13-methylnonadecanoic acid: This can be achieved through standard organic synthesis routes. 13-methyltetradecanoic acid is commercially available and can serve as a starting point for chain elongation.
-
Step 2: Activation to Acyl-CoA: The synthesized 13-methylnonadecanoic acid is then enzymatically converted to its CoA ester using a long-chain acyl-CoA synthetase (ACSL).[8][9]
2. Sample Preparation (from biological tissues or cells):
-
Homogenize tissue or cell pellets in a cold phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 4.9).
-
Perform a liquid-liquid extraction using an organic solvent mixture (e.g., acetonitrile:isopropanol:water).[1]
-
Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled long-chain acyl-CoA) to account for extraction variability.
-
Dry the organic extract under nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
3. LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol.
-
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) for high specificity. The transition would be from the precursor ion (the protonated molecule [M+H]⁺ of this compound) to a characteristic product ion (e.g., the fragment corresponding to the CoA moiety).
-
Alternative Method 1: Radiometric Assay (for enzyme activity)
This method is suitable for measuring the activity of enzymes that produce or consume this compound, but not for direct quantification of the molecule itself.
-
Incubate a cell lysate or purified enzyme with radiolabeled 13-methylnonadecanoic acid and Coenzyme A.
-
After the reaction, separate the unreacted fatty acid from the acyl-CoA product using solid-phase extraction.
-
Quantify the radioactivity in the acyl-CoA fraction using a scintillation counter.
Alternative Method 2: Fluorometric Assay (for enzyme activity)
Similar to the radiometric assay, this method is indirect and measures enzyme activity.
-
Couple the production of this compound to a reaction that generates a fluorescent product.
-
For example, the hydrogen peroxide produced during the oxidation of the acyl-CoA by an acyl-CoA oxidase can be measured using a fluorescent probe.
-
Monitor the increase in fluorescence over time to determine the reaction rate.
Mandatory Visualization
Experimental Workflow
References
- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Branched-Chain Fatty Acyl-CoA Profiles in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Branched-Chain Fatty Acids
The following table summarizes the levels of various BCFAs in breast cancer tissue compared to normal adjacent tissue. These fatty acids are the precursors for their corresponding acyl-CoA derivatives. An increase in BCFAs is indicative of altered lipid metabolism within cancer cells, which can impact signaling pathways and membrane composition.[1]
| Fatty Acid Type | Normal Tissue (relative abundance) | Cancer Tissue (relative abundance) | Fold Change |
| iso-BCFAs | |||
| iso-14:0 | 1.00 | 1.25 | 1.25 |
| iso-15:0 | 1.00 | 1.33 | 1.33 |
| iso-16:0 | 1.00 | 1.40 | 1.40 |
| iso-17:0 | 1.00 | 1.50 | 1.50 |
| anteiso-BCFAs | |||
| anteiso-15:0 | 1.00 | 2.10 | 2.10 |
| anteiso-17:0 | 1.00 | 2.30 | 2.30 |
| Total BCFAs | 1.00 | 1.65 | 1.65 |
Data is presented as a representative example of BCFA accumulation in cancer tissue. Actual values can vary based on the study and analytical methods.
Metabolic Pathway of Branched-Chain Fatty Acid Synthesis
The synthesis of iso- and anteiso-fatty acids, which include molecules like 13-methylnonadecanoyl-CoA (an iso-fatty acid), initiates from branched-chain amino acids. Leucine, valine, and isoleucine are converted to their respective branched-chain α-keto acids, which then serve as primers for fatty acid synthase.[2][3][4] The subsequent elongation occurs through the addition of two-carbon units from malonyl-CoA, similar to straight-chain fatty acid synthesis.[2][4]
Experimental Protocols
The quantification of long-chain and branched-chain fatty acyl-CoAs in cellular extracts is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of these molecules.
Objective: To extract and quantify this compound and other long-chain fatty acyl-CoAs from cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines and normal control cell lines)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (B52724) with 0.1% formic acid
-
Internal standards (e.g., deuterated or odd-chain fatty acyl-CoAs)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Methodology:
-
Cell Harvesting and Lysis:
-
Aspirate culture medium and wash cells with ice-cold PBS.
-
Scrape cells in the presence of a lysis buffer containing an organic solvent (e.g., acetonitrile) to precipitate proteins and extract lipids.
-
Add internal standards to the lysis buffer for accurate quantification.
-
-
Extraction of Acyl-CoAs:
-
Homogenize the cell lysate and centrifuge to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
For samples requiring cleanup and concentration, perform solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash away interfering substances, and elute the acyl-CoAs with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the extracted acyl-CoAs using a reverse-phase C18 column with a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry Detection:
-
Employ electrospray ionization (ESI) in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the precursor ion would be the [M+H]+ ion, and the product ion would be a specific fragment generated upon collision-induced dissociation (e.g., the fragment corresponding to the CoA moiety).
-
Develop a specific MRM transition for each analyte and internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the corresponding internal standard.
-
Calculate the concentration of each fatty acyl-CoA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of standards.
-
Normalize the results to the cell number or total protein concentration.
-
This guide provides a framework for understanding and comparing the profiles of branched-chain fatty acyl-CoAs in different cellular contexts. The provided experimental protocol can be adapted for the specific analysis of this compound and other similar molecules, enabling researchers to investigate their roles in health and disease.
References
- 1. Very long-chain fatty acids accumulate in breast cancer tissue and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantification of 13-methylnonadecanoyl-CoA: Evaluating Mass Spectrometry-Based Approaches
This document will delve into the experimental protocols, performance characteristics, and data presentation for each technique, enabling an informed decision on the most suitable approach for your research needs.
Methodology Comparison: LC-MS/MS vs. GC-MS
The two leading methods for the quantitative analysis of acyl-CoAs are LC-MS/MS and GC-MS. While both are powerful, they differ in their principles of separation, sample preparation, and the state of the analyte being measured.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of a wide range of metabolites, including long-chain acyl-CoAs.[1] This technique separates compounds in a liquid phase before they are ionized and detected by a mass spectrometer. A key advantage of LC-MS/MS is its ability to analyze the intact acyl-CoA molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[2] For non-volatile molecules like long-chain fatty acids (which are the fatty acid component of acyl-CoAs), a derivatization step is required to make them volatile.[2][3] This method offers excellent chromatographic separation and high sensitivity.[2]
The choice between these methods will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
Quantitative Performance Data
The following tables summarize the key performance metrics for the quantification of long-chain acyl-CoAs using LC-MS/MS and GC-MS, based on published data for similar analytes.
Table 1: Performance Characteristics of LC-MS/MS for Long-Chain Acyl-CoA Quantification
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | 2 - 133 nM | [1] |
| Limit of Quantitation (LOQ) | 10x Signal-to-Noise Ratio | [1] |
| **Linearity (R²) ** | > 0.99 | [1] |
| Accuracy | 80 - 114% | [1] |
| Inter-assay Precision (CV) | 2.6 - 12.2% | [4] |
| Intra-assay Precision (CV) | 1.2 - 4.4% | [4] |
Table 2: Performance Characteristics of GC-MS for Long-Chain Fatty Acid Quantification (after derivatization)
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | ~10-fold lower than LC-MS | [3] |
| Linearity (R²) | > 0.99 | Assumed based on standard practice |
| Accuracy | High with stable isotope dilution | [3] |
| Precision (CV) | High with stable isotope dilution | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of long-chain acyl-CoAs using LC-MS/MS and the corresponding fatty acids using GC-MS.
LC-MS/MS Protocol for Long-Chain Acyl-CoA Quantification
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs in biological tissues.[4][5]
1. Sample Preparation (Tissue)
-
Homogenize ~40 mg of frozen tissue in 0.5 mL of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and 0.5 mL of an organic solvent mixture (acetonitrile:isopropanol:methanol, 3:1:1) containing an internal standard (e.g., heptadecanoyl-CoA).[5]
-
Vortex, sonicate, and centrifuge the homogenate at 16,000 x g at 4°C.[5]
-
Collect the supernatant and re-extract the pellet with the organic solvent mixture.
-
Combine the supernatants and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v) for LC-MS/MS analysis.[5]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[5]
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[5]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[5]
-
Gradient: A linear gradient from 20% to 65% Mobile Phase B.[5]
-
Flow Rate: 0.4 mL/min.[5]
3. Mass Spectrometry
-
Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5]
-
MRM Transitions: For 13-methylnonadecanoyl-CoA (C20H40O5S·C10H16N5O7P3), the precursor ion ([M+H]⁺) would be approximately 1022.6 m/z. The characteristic product ion would result from the neutral loss of the phosphopantetheine moiety (507 Da), leading to a transition of m/z 1022.6 → 515.6.
GC-MS Protocol for 13-methylnonadecanoic Acid Quantification
This protocol involves the hydrolysis of the acyl-CoA to release the fatty acid, followed by derivatization to a volatile ester for GC-MS analysis.[3]
1. Hydrolysis and Extraction
-
To the acyl-CoA containing sample, add a deuterated internal standard (e.g., C17:0-d3).
-
Hydrolyze the acyl-CoA using a methanolic HCl solution to release the free fatty acid.
-
Extract the fatty acids with an organic solvent such as isooctane.
2. Derivatization
-
Evaporate the organic solvent and derivatize the fatty acids to form volatile esters. A common method is methylation to form fatty acid methyl esters (FAMEs). Alternatively, for higher sensitivity, derivatization with pentafluorobenzyl (PFB) bromide can be used.[3]
3. Gas Chromatography
-
Column: A capillary column suitable for FAME analysis (e.g., SP-2560).
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to separate the FAMEs.[3]
4. Mass Spectrometry
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) if using PFB derivatives for higher sensitivity.[3]
-
Detection: A quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized 13-methylnonadecanoic acid and the internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS analysis of this compound.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Emerging Analytical Platforms for Long-Chain Acyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of long-chain acyl-Coenzyme A (acyl-CoA) species is critical for understanding cellular metabolism, developing therapeutics, and identifying biomarkers for various diseases. As central intermediates in lipid metabolism, their precise measurement provides a window into the complex interplay of fatty acid oxidation, synthesis, and signaling. This guide offers an objective comparison of modern analytical platforms, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides the supporting experimental data and detailed protocols necessary for informed decision-making in your research.
Comparative Analysis of Analytical Platforms
The quantification of long-chain acyl-CoAs is predominantly achieved through LC-MS/MS due to its high sensitivity and specificity.[1][2][3] The performance of these methods is critically dependent on the chosen sample preparation, chromatographic strategy, and mass spectrometric detection parameters. Below, we summarize the key performance metrics of various approaches described in recent literature.
| Analytical Platform / Method | Key Strengths | Key Limitations | Typical Recovery (%) | Limit of Detection (LOD) / Quantitation (LOQ) | Inter-Assay Precision (CV%) | Intra-Assay Precision (CV%) |
| UPLC-MS/MS with Selected Reaction Monitoring (SRM) | Simple, sensitive, and efficient with short run times (as low as 5 min).[1] High specificity and low baseline noise.[1] | Extraction efficiency can vary between acyl-CoA species.[1] | 70-80% (with modified extraction)[4] | Enrichment detection as low as 0.01-0.05 MPE[1] | 5-6%[1] | 5-10%[1] |
| LC-MS/MS with High pH Reversed-Phase Chromatography | High-resolution separation of various acyl-CoAs.[2] Robust and highly sensitive, allowing for the use of smaller tissue samples.[2][5] | Potential for on-column degradation at high pH. | Accuracies ranging from 94.8 to 110.8% are reported.[2] | Not explicitly stated, but high sensitivity is a key feature.[2] | 2.6-12.2%[2] | 1.2-4.4%[2] |
| LC-MS/MS with Phosphate Methylation Derivatization | Provides full chromatographic coverage from free CoA to very long-chain acyl-CoAs (up to C25:0).[6] Improves peak shape and reduces analyte loss.[6] | Requires an additional derivatization step in the workflow. | Optimized with mixed-mode SPE for extraction recoveries.[6] | LOQs between 4.2 nM (very-long-chain) and 16.9 nM (short-chain).[6] | Not explicitly stated. | Not explicitly stated. |
| HPLC-ESI-MS/MS with a C4 Reversed-Phase Column | Suitable for the simultaneous identification and quantification of multiple long-chain acyl-CoAs.[7] | May have lower resolution for some species compared to UPLC. | Sensitive enough for 0.4-0.7 g of tissue.[7] | Validated in the range of 0.1-15.0 pmol/µl.[7] | Not explicitly stated. | Not explicitly stated. |
Signaling Pathway Involvement of Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are not merely metabolic intermediates; they are also key signaling molecules and precursors for a variety of bioactive lipids. Their accumulation has been linked to insulin (B600854) resistance.[1] The diagram below illustrates a simplified overview of the central role of long-chain acyl-CoAs in cellular metabolism.
Caption: Figure 1: Central Role of Long-Chain Acyl-CoAs in Metabolism.
Experimental Workflow for Long-Chain Acyl-CoA Analysis
The general workflow for the analysis of long-chain acyl-CoAs involves sample extraction, chromatographic separation, and mass spectrometric detection. The diagram below outlines a typical experimental procedure.
Caption: Figure 2: General Experimental Workflow for LC-MS/MS Analysis.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are fundamental to reliable scientific research. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: UPLC-MS/MS Analysis of Long-Chain Acyl-CoAs
This method is adapted from a procedure for the sensitive quantification of seven different long-chain acyl-CoAs.[1]
1. Sample Preparation and Extraction:
-
Homogenize approximately 40 mg of frozen tissue in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).[4]
-
Add 2-propanol and re-homogenize.[4]
-
Extract the acyl-CoAs from the homogenate using acetonitrile (B52724).[4]
-
For purification, bind the acyl-CoAs in the extract to an oligonucleotide purification column and elute with 2-propanol.[4]
-
Alternatively, a simpler protein precipitation can be performed by adding an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water), vortexing, and centrifuging to pellet proteins.[3]
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[3]
2. Chromatographic Separation (UPLC):
-
Column: Reversed-phase UPLC column.[1]
-
Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) (NH4OH) in water.[1]
-
Mobile Phase B: Ammonium hydroxide (NH4OH) in acetonitrile.[1]
-
Gradient: A binary gradient is used to separate the different acyl-CoA species.[1]
3. Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI).[1]
-
Analysis Mode: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.[1]
-
Monitoring: Monitor the [M+2+H]+ ion for unlabeled acyl-CoAs to allow for simultaneous measurement of low-level isotopic enrichment of labeled standards.[1]
4. Quantification:
-
Prepare a ten-point standard curve with known concentrations of acyl-CoA standards.[1]
-
Use an internal standard, such as C17-CoA, for normalization.[1]
-
Quantify endogenous acyl-CoAs by comparing their peak areas to the standard curve.[3]
Protocol 2: LC-MS/MS with High pH Reversed-Phase Chromatography
This protocol is based on a method developed for the robust quantification of five long-chain acyl-CoAs from rat liver.[2][5]
1. Sample Preparation (Fast SPE):
-
A fast Solid-Phase Extraction (SPE) method is employed, which avoids time-consuming evaporation steps.[2]
2. Chromatographic Separation (LC):
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: A gradient of ammonium hydroxide and acetonitrile at a high pH (10.5).[2]
3. Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Positive electrospray ionization.[2]
-
Analysis Mode: Selective multireaction monitoring on a triple quadrupole mass spectrometer.[2]
-
A neutral loss scan of 507 can be used for lipid profiling of complex acyl-CoA mixtures.[2]
4. Validation:
-
The method was validated according to ICH guidelines, demonstrating high accuracy and precision for physiological concentrations in 100-200 mg of tissue.[2]
This guide provides a comparative overview to aid in the selection of an appropriate analytical platform for your research needs. The choice of method will ultimately depend on the specific acyl-CoA species of interest, the biological matrix, and the required sensitivity and throughput.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dynamics of 13-Methylnonadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the statistical analysis of changes in 13-methylnonadecanoyl-CoA levels, a branched-chain fatty acyl-CoA that plays a role in cellular metabolism. Understanding the fluctuations of this molecule is crucial for researchers investigating metabolic pathways and developing therapeutic interventions for metabolic diseases. This document outlines the metabolic origins of this compound, details the analytical methodologies for its quantification, and presents a comparative analysis of its potential changes in different physiological and pathological states.
Metabolic Pathway of this compound
This compound is a C20 branched-chain acyl-CoA. Its biosynthesis is intrinsically linked to the catabolism of the branched-chain amino acid (BCAA) valine. The initial steps of valine degradation produce isobutyryl-CoA, which can serve as a primer for fatty acid synthase. Through subsequent elongation cycles, where malonyl-CoA units are added, this compound is synthesized. The degradation of this compound is presumed to follow the fatty acid beta-oxidation pathway.
The Interplay Between Branched-Chain Fatty Acyl-CoAs and Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between cellular metabolites and gene regulation is paramount. This guide provides a comparative analysis of how the abundance of branched-chain fatty acyl-CoAs (BCFA-CoAs), such as 13-methylnonadecanoyl-CoA, correlates with gene expression data. We delve into the experimental data, outline the methodologies used to obtain these findings, and present a clear visual representation of the underlying signaling pathways.
The metabolism of fatty acids is a cornerstone of cellular bioenergetics and signaling. Branched-chain fatty acids (BCFAs), characterized by a methyl group on the acyl chain, are increasingly recognized for their role in modulating gene expression, particularly in pathways related to lipid metabolism and inflammation. While direct correlative studies on this compound are limited, research on other long-chain BCFAs provides a strong predictive framework for its potential biological activities.
Comparative Analysis of Gene Expression in Response to Branched-Chain Fatty Acids
Experimental evidence from studies on human hepatocyte cell lines (HepG2) reveals that different isomers of BCFAs can have opposing effects on gene expression. The following table summarizes the quantitative changes in mRNA levels of key genes involved in fatty acid synthesis and inflammation upon treatment with an iso-BCFA (14-methylpentadecanoic acid) and an anteiso-BCFA (12-methyltetradecanoic acid). This data serves as a valuable comparison for predicting the potential impact of this compound, an iso-BCFA.
| Gene | Gene Function | Fold Change in mRNA Expression (10 µM 14-methylpentadecanoic acid) | Fold Change in mRNA Expression (10 µM 12-methyltetradecanoic acid) | Reference |
| FASN | Fatty Acid Synthase | ↓ (Significant decrease) | ↑ (Significant increase) | [1][2] |
| SREBP1 | Sterol Regulatory Element-Binding Protein 1 | ↓ (Significant decrease) | No significant change | [1][2] |
| CRP | C-Reactive Protein | ↓ (Significant decrease) | ↑ (Significant increase) | [1][2] |
| IL-6 | Interleukin-6 | ↓ (Significant decrease) | ↑ (Significant increase) | [1][2] |
These findings highlight a significant divergence in the regulatory effects of iso- and anteiso-BCFAs on genes central to lipid homeostasis and the inflammatory response. The iso-BCFA, 14-methylpentadecanoic acid, demonstrated a downregulating effect on genes involved in fatty acid synthesis (FASN, SREBP1) and inflammation (CRP, IL-6)[1][2]. This suggests a potential role for iso-BCFAs like this compound in mitigating lipogenesis and inflammation.
Signaling Pathways and Regulatory Mechanisms
The observed changes in gene expression are, in large part, mediated by the activation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor alpha (PPARα). BCFAs and their corresponding CoA esters have been identified as potent ligands for PPARα. This interaction initiates a signaling cascade that governs the transcription of a multitude of genes involved in lipid metabolism.
One of the key enzymes in this regulatory network is Acyl-CoA Thioesterase 13 (ACOT13). ACOT13 is responsible for the hydrolysis of long-chain fatty acyl-CoAs, thereby regulating their intracellular levels. The expression of the ACOT13 gene is itself under the control of PPARα, creating a feedback loop in the regulation of lipid metabolism.
Caption: Signaling pathway of BCFA-CoA mediated gene regulation.
Experimental Protocols
The data presented in this guide are derived from a combination of metabolomic and transcriptomic analyses. Below are detailed methodologies for the key experiments.
Quantification of this compound
The abundance of this compound and other acyl-CoAs is typically determined using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Cellular or tissue samples are homogenized in a cold extraction buffer, often containing organic solvents like acetonitrile (B52724) or methanol, to precipitate proteins and extract metabolites.
-
Chromatographic Separation: The extracted metabolites are separated using reverse-phase liquid chromatography. A C18 column is commonly employed, and a gradient of mobile phases (e.g., water with ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile or methanol) is used to elute the acyl-CoAs based on their hydrophobicity.
-
Mass Spectrometry Detection: The eluting compounds are ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the target analyte to that of a known concentration of an internal standard.
Gene Expression Analysis by Real-Time PCR
To quantify the changes in mRNA levels of specific genes, quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method.
-
RNA Extraction: Total RNA is isolated from cells or tissues using a suitable kit, and its concentration and purity are determined spectrophotometrically.
-
Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers. A fluorescent dye that binds to double-stranded DNA is included in the reaction, and the increase in fluorescence is monitored in real-time to quantify the amount of amplified product.
-
Data Analysis: The expression level of the target gene is normalized to the expression of a housekeeping gene (e.g., GAPDH or β-actin) to account for variations in RNA input. The fold change in gene expression is calculated using the ΔΔCt method.
Caption: Workflow for correlating BCFA-CoA abundance with gene expression.
Conclusion and Future Directions
The correlation of this compound abundance with gene expression data, while not yet directly elucidated, can be inferred from studies on similar branched-chain fatty acids. The available evidence strongly suggests that iso-BCFAs, including this compound, act as signaling molecules that can modulate the expression of genes involved in lipid metabolism and inflammation, primarily through the activation of PPARα. This guide provides a framework for understanding these complex interactions and a methodological basis for future research. Further studies employing integrated metabolomic and transcriptomic approaches are needed to specifically delineate the gene regulatory networks influenced by this compound and to explore its potential as a therapeutic target in metabolic and inflammatory diseases.
References
Direct Infusion vs. Chromatographic Separation for 13-Methylnonadecanoyl-CoA Analysis: A Head-to-Head Comparison
In the quantitative analysis of complex biological molecules such as 13-methylnonadecanoyl-CoA, a long-chain acyl-coenzyme A, the choice of analytical methodology is critical to achieving accurate and reliable results. The two primary mass spectrometry-based approaches employed are direct infusion mass spectrometry (DIMS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of these two techniques, supported by experimental data from the analysis of similar long-chain acyl-CoAs, to aid researchers in selecting the most appropriate method for their specific needs.
Executive Summary
Direct infusion mass spectrometry offers a high-throughput screening approach, characterized by its speed and simplicity. However, it is susceptible to ion suppression and isobaric interferences, which can compromise quantitative accuracy. In contrast, liquid chromatography-mass spectrometry provides superior specificity and sensitivity by separating the analyte of interest from other matrix components prior to detection. While more time-consuming, LC-MS is generally the preferred method for robust, quantitative analysis of specific acyl-CoAs in complex biological samples.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the analysis of long-chain acyl-CoAs, including this compound, using direct infusion versus chromatographic separation coupled with mass spectrometry. Data is compiled from studies on similar long-chain acyl-CoAs.
| Performance Metric | Direct Infusion Mass Spectrometry (DIMS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Specificity | Low to moderate; susceptible to isobaric and isomeric interference. | High; chromatographic separation resolves analytes from interfering species.[1][2][3] |
| Sensitivity (LOD/LOQ) | Generally lower due to ion suppression from the sample matrix.[4][5] | Higher; removal of matrix effects leads to lower limits of detection (LOD) and quantification (LOQ).[1][6][7] |
| Throughput | High; rapid analysis times (typically < 3 minutes per sample).[8][9] | Lower; analysis times are longer due to the chromatographic separation step (typically 5-30 minutes per sample).[10][11] |
| Quantitative Accuracy | Can be compromised by matrix effects and unresolved interferences. | High; provides more accurate and reproducible quantification.[1][12] |
| Method Development | Simpler; primarily involves optimization of mass spectrometer parameters.[2] | More complex; requires development of both chromatographic separation and mass spectrometric detection. |
| Robustness | Prone to contamination of the ion source, requiring more frequent cleaning. | Generally more robust for complex samples due to the clean-up effect of the LC column. |
| Linear Dynamic Range | Typically narrower due to earlier onset of matrix effects. | Wider linear dynamic range for quantification.[7] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for direct infusion and chromatographic separation analysis of this compound.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
